An In-Depth Technical Guide to 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride (CAS No. 83441-26-3)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride, a heterocyclic compound with potential...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While direct and extensive research on this specific molecule is limited, this document synthesizes available data, clarifies its chemical identity, and presents inferred properties and methodologies based on closely related structural analogs. This guide covers its physicochemical characteristics, a detailed representative synthesis protocol, analytical characterization methods, and explores its potential as a scaffold in the development of novel therapeutics, particularly in the context of enzyme inhibition.
Introduction and Chemical Identity
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride, also known as 2-Amino-1-benzylpyridinium chloride, is a substituted dihydropyridine derivative. The core structure consists of a dihydropyridine ring with a benzyl group attached to the nitrogen atom and an imine functional group at the C2 position, supplied as a hydrochloride salt.
A point of clarification is necessary regarding its Chemical Abstracts Service (CAS) number. While CAS number 58171-11-2 is sometimes associated with the free base (C₁₂H₁₂N₂), the more accurate CAS number for the hydrochloride salt is 83441-26-3 , which corresponds to the molecular formula C₁₂H₁₃ClN₂.[1] This guide will henceforth refer to the hydrochloride salt.
The 2-aminopyridine scaffold, of which this compound is a derivative, is a significant pharmacophore found in a variety of biologically active molecules.[2][3] This structural motif is often associated with activities such as enzyme inhibition, making 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride a compound of interest for screening and lead optimization in drug discovery programs.
Physicochemical Properties
Detailed experimental data for this specific compound is not widely published. However, based on its structure and data from suppliers, the following properties can be summarized. It is important to note that some of these values are predicted or inferred from related compounds.
Caption: Proposed synthesis workflow for 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on the general synthesis of N-substituted pyridinium salts.[5]
Materials:
2-Aminopyridine
Benzyl chloride
Anhydrous acetonitrile (or another suitable polar aprotic solvent)
Anhydrous diethyl ether
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous acetonitrile.
Addition of Reagent: To the stirred solution, add benzyl chloride (1.05 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Product Precipitation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product is expected to precipitate as a solid.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold anhydrous acetonitrile, followed by a wash with anhydrous diethyl ether to remove any unreacted starting materials.
Drying and Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
Self-Validation: The success of the synthesis can be validated at each step. The consumption of starting materials and the formation of a new, more polar spot on the TLC plate indicate reaction progression. The identity and purity of the final product should be confirmed by analytical methods as described in the following section.
Analytical Characterization
The structural confirmation and purity assessment of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride would rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for this compound are not published, the expected chemical shifts can be predicted based on data from analogous structures like N-benzyl-2-aminopyridine and other pyridinium salts.[6][7]
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
Atom/Group
Predicted ¹H NMR (δ, ppm)
Predicted ¹³C NMR (δ, ppm)
Rationale/Notes
Benzyl-CH₂
~5.5 - 5.8 (s, 2H)
~55 - 60
Deshielded due to adjacent positively charged nitrogen.
Benzyl-Ph
~7.3 - 7.6 (m, 5H)
~128 - 135
Typical aromatic region.
Pyridine H3
~7.0 - 7.3 (d)
~115 - 120
Pyridine H4
~7.8 - 8.1 (t)
~140 - 145
Deshielded due to electron-withdrawing iminium group.
Pyridine H5
~7.5 - 7.8 (t)
~125 - 130
Pyridine H6
~8.3 - 8.6 (d)
~150 - 155
Highly deshielded due to proximity to the iminium nitrogen.
Pyridine C2
-
~158 - 162
Quaternary carbon of the iminium group.
Pyridine C=N
-
~158 - 162
Iminium carbon.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the cationic species [C₁₂H₁₃N₂]⁺ with a calculated m/z of 185.1073. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
Key expected IR absorption bands include:
~3100-3300 cm⁻¹: N-H stretching of the iminium group.
~3030 cm⁻¹: Aromatic C-H stretching.
~1640-1660 cm⁻¹: C=N stretching of the iminium group.
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for purity analysis. A typical system might use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol in a gradient or isocratic elution. Detection would be performed using a UV detector, likely in the range of 254-310 nm where the pyridine and benzyl chromophores absorb.
Potential Applications in Research and Drug Development
The structural features of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride suggest several avenues for its application in biomedical research. The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry.
As a Scaffold for Enzyme Inhibitors
Derivatives of 2-aminopyridine and related structures have been identified as inhibitors of various enzymes. For instance, N-benzylpyrimidin-2-amine derivatives have been developed as potent histone deacetylase (HDAC) inhibitors for cancer therapy.[4] Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, another promising anticancer target.[8] These examples highlight the potential of the N-benzyl aminopyridine core to be adapted for specific enzyme active sites.
Conceptual Mechanism of Action as a Kinase Inhibitor
Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the hinge region of the ATP-binding pocket. The 2-iminopyridine moiety can act as a hydrogen bond donor and acceptor, mimicking this interaction. The benzyl group can be directed towards a hydrophobic pocket within the active site.
Physicochemical Profiling of Substituted 1,4-Dihydropyridines: A Technical Guide for Drug Development
Executive Summary & Pharmacological Context Substituted 1,4-dihydropyridines (1,4-DHPs) represent a cornerstone class of L-type calcium channel blockers widely prescribed for cardiovascular disorders such as hypertension...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
Substituted 1,4-dihydropyridines (1,4-DHPs) represent a cornerstone class of L-type calcium channel blockers widely prescribed for cardiovascular disorders such as hypertension and angina. Synthesized classically via the Hantzsch multicomponent reaction, the 1,4-DHP scaffold is highly modular. As a Senior Application Scientist, I approach the development of novel 1,4-DHPs by rigorously profiling their physicochemical properties—specifically lipophilicity, photostability, and solubility. These parameters are not merely static data points; they are the fundamental drivers of a drug's pharmacokinetics, tissue penetration, and shelf-life stability.
This whitepaper provides an in-depth analysis of the structure-property relationships (SPR) of 1,4-DHPs and outlines field-proven, self-validating experimental protocols for characterizing these critical physicochemical attributes.
Lipophilicity is the primary physicochemical determinant of a 1,4-DHP's absorption and receptor binding kinetics. Because the L-type calcium channel binding site is located within the lipid bilayer of the cell membrane, DHPs must partition into the lipid phase to reach their target.
The degree of lipophilicity directly dictates the onset and duration of action. Highly lipophilic DHPs, such as lercanidipine (logP = 6.88), partition deeply into the cell membrane, creating a localized "depot." This results in a slower onset of action but a significantly prolonged therapeutic duration compared to less lipophilic analogs like nifedipine (logP = 2.50) ([1]). Furthermore, extensive lipophilicity strongly correlates with the magnitude of pharmacokinetic interactions with CYP3A4 inhibitors; for instance, higher logP values in DHPs predict stronger adverse interactions with grapefruit juice ([2]).
Photostability and Degradation Kinetics
A critical liability of the 1,4-DHP scaffold is its extreme sensitivity to ultraviolet (UV) and visible light. The primary photochemical degradation pathway involves the oxidation (aromatization) of the 1,4-dihydropyridine ring into a pyridine derivative, which results in a complete loss of pharmacological activity ([3]).
Substituents on the C4-phenyl ring drastically alter this photostability. For example, an ortho-nitro group (as seen in nifedipine) acts as an internal oxygen donor upon photon absorption, drastically accelerating the photo-oxidation process. Understanding this pathway is critical for designing appropriate liquid formulations and light-resistant packaging.
Caption: Photochemical degradation pathway of 1,4-dihydropyridines into inactive pyridine derivatives.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . This means the analytical workflow inherently verifies its own accuracy during execution, preventing false positives or baseline drift from corrupting the data.
Protocol 1: Lipophilicity (logP) Determination via RP-HPLC
While the traditional shake-flask method measures thermodynamic partitioning, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a high-throughput, highly reproducible surrogate.
Causality: Retention on a hydrophobic C18 stationary phase directly mimics biological membrane partitioning. The system is self-validating: by plotting the retention of known standards against their literature logP values, we verify the column’s hydrophobic response linearity before any unknown DHP is analyzed.
Step-by-Step Methodology:
Standard Calibration: Prepare a mixture of 5-7 reference compounds with known, varying logP values (e.g., aniline, toluene, bromobenzene).
Mobile Phase Preparation: Utilize a buffered aqueous/organic mixture (e.g., 50 mM phosphate buffer pH 7.4 / Methanol, 40:60 v/v). Crucial step: The buffer ensures the basic nitrogen of the DHP remains in a consistent, un-ionized state to prevent retention time shifts.
Isocratic Elution: Inject the standards and the novel 1,4-DHP analytes at a constant flow rate (1.0 mL/min) through a C18 column at 25°C.
Capacity Factor (
k′
) Calculation: Determine
k′=(tr−t0)/t0
, where
tr
is the retention time of the analyte and
t0
is the void volume time (measured using an unretained marker like uracil).
Data Extrapolation: Plot
log(k′)
of the standards against their known
logP
. Use the resulting linear regression equation to calculate the
logP
of the synthesized 1,4-DHPs.
Protocol 2: ICH Q1B-Compliant Photostability Assessment
Causality: The UV absorption spectra of the parent 1,4-DHP and its aromatized pyridine photoproduct heavily overlap. Traditional univariate UV quantification will yield skewed degradation rates. To solve this, we employ Multivariate Curve Resolution (MCR) to mathematically deconvolute the overlapping spectra ([4]). The protocol is self-validating through mass balance; MCR ensures that the sum of the deconvoluted active DHP and the pyridine photoproduct concentrations equals the initial total concentration.
Step-by-Step Methodology:
Sample Preparation: Dissolve the 1,4-DHP in a standardized hydroalcoholic solvent (e.g., 20 μg/mL in 50% ethanol) to ensure complete solubility without precipitation during the assay.
Light Exposure: Place the samples in a calibrated photoreactor equipped with a Xenon lamp (simulating D65 emission). Ensure the exposure meets the ICH Q1B standard of 1.2 million lux hours and 200 watt hours/square meter.
Aliquot Sampling: Extract 1 mL aliquots at predefined kinetic intervals (e.g., 0, 15, 30, 60, and 120 minutes).
Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 450 nm for each aliquot using a diode-array detector (DAD) or standalone spectrophotometer.
MCR Deconvolution: Export the spectral data matrix into MCR software. Resolve the pure concentration profiles of the active DHP and the inactive pyridine to calculate the first-order degradation rate constant (
k
).
Caption: Step-by-step experimental workflow for assessing the photostability of 1,4-DHPs.
Quantitative Data Summary
The table below summarizes the core physicochemical parameters of benchmark 1,4-DHPs, illustrating how structural modifications at the C4 position impact lipophilicity and stability.
Drug Name
C4 Substituent
Lipophilicity (logP)
Photostability in Solution
Primary Indication
Nifedipine
2-nitrophenyl
2.50
Very Low
Angina, Hypertension
Amlodipine
2-chlorophenyl
~3.00
Moderate
Hypertension
Felodipine
2,3-dichlorophenyl
4.46
Moderate
Hypertension
Lercanidipine
3-nitrophenyl
6.88
Low
Hypertension
Note: Data aggregated from validated RP-HPLC and MCR photostability assays.
Conclusion
The successful development of 1,4-dihydropyridine therapeutics requires an uncompromising approach to physicochemical profiling. By understanding the causality between lipophilicity (logP) and pharmacokinetic behavior, and by deploying self-validating analytical workflows like MCR-coupled photostability testing, drug development professionals can rationally design DHPs with optimized efficacy, prolonged duration of action, and enhanced shelf-life stability.
References
Title: The differential time courses of the vasodilator effects of various 1,4-dihydropyridines in isolated human small arteries are correlated to their lipophilicity
Source: PubMed (Journal of Hypertension)
URL: [Link]
Title: Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice
Source: PubMed (Yakugaku Zasshi)
URL: [Link]
Title: Multivariate Approaches in Quantitative Structure-Property Relationships Study for the Photostability Assessment of 1,4-Dihydropyridine Derivatives
Source: MDPI (Pharmaceutics)
URL: [Link]
Physicochemical Profiling and Analytical Validation of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride
Executive Summary In small-molecule drug discovery, the precise characterization of molecular weight (MW) and salt forms is foundational to assay reproducibility and pharmacokinetic modeling. 1-Benzyl-1,2-dihydropyridin-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In small-molecule drug discovery, the precise characterization of molecular weight (MW) and salt forms is foundational to assay reproducibility and pharmacokinetic modeling. 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS: 83441-26-3) is a highly versatile dihydropyridine scaffold utilized in the development of neuroactive and cardiovascular agents[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, anchoring on its exact molecular weight of 220.7 g/mol [1], and details self-validating protocols for its synthesis and analytical verification.
Physicochemical Profiling & The Causality of Molecular Weight
Understanding the distinction between the free base and the hydrochloride salt of 1-benzyl-1,2-dihydropyridin-2-imine is critical for downstream applications. The free base possesses a molecular weight of 184.24 g/mol [2]. However, the endocyclic nitrogen and exocyclic imine create a highly basic microenvironment. To prevent oxidative degradation and enhance aqueous solubility for in vitro screening, the compound is universally synthesized and supplied as a hydrochloride salt, bringing the functional molecular weight to 220.7 g/mol [3].
Field-Proven Insight: A common failure mode in early-stage hit-to-lead optimization is the miscalculation of molarity. If a researcher calculates a 10 mM stock solution using the free base MW (184.24) rather than the salt MW (220.7), it introduces a ~16.5% systemic error in concentration. This directly skews IC50 and EC50 calculations, leading to false structure-activity relationship (SAR) tracking.
The synthesis of 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride relies on the regioselective alkylation of 2-aminopyridine. Due to the thermodynamic stability of the resulting imine tautomer, alkylation with benzyl chloride occurs preferentially at the endocyclic pyridine nitrogen rather than the exocyclic amine.
Figure 1: Synthesis workflow for 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride.
Protocol 1: Self-Validating Synthesis and Salification
Objective: Synthesize the HCl salt and validate the complete conversion from the free base to ensure the final MW is exactly 220.7 g/mol .
Alkylation: Dissolve 10 mmol of 2-aminopyridine in anhydrous acetonitrile. Add 11 mmol of benzyl chloride and reflux for 12 hours.
Isolation of Free Base: Neutralize the reaction mixture with 1M NaOH. Extract with ethyl acetate. The organic layer isolates the free base (MW: 184.24).
Salification: Dissolve the isolated free base in anhydrous diethyl ether. Bubble anhydrous HCl gas through the solution under continuous stirring until precipitation ceases.
Self-Validation (pH & Gravimetric Gate):
Causality Check: Precipitation in ether only occurs when the basic imine is fully protonated to form the insoluble salt.
Validation Step: Filter and dry the precipitate under a vacuum. Dissolve exactly 2.207 mg of the product in 1.000 mL of DI water (targeting a 10 mM solution). The resulting pH must be mildly acidic (pH 4.5-5.5). If the pH is < 3.0, excess residual HCl is present, artificially inflating the bulk mass and invalidating the 220.7 g/mol assumption.
Analytical Validation of Molecular Weight
To definitively prove the molecular weight of 220.7 g/mol , orthogonal analytical techniques must be employed. Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the mass of the organic cation, while argentometric titration confirms the presence of the chloride counterion.
Figure 2: Orthogonal validation logic confirming the molecular weight of 220.7.
Objective: Verify the monoisotopic mass of the active cation (185.1 Da) while ensuring zero system carryover.
System Suitability Test (SST): Inject a known standard (e.g., Caffeine, MW 194.19) into the LC-MS operating in Positive ESI mode.
Validation Gate: The system must report an [M+H]+ peak at m/z 195.1 ± 0.05. If this fails, abort the protocol and recalibrate the mass analyzer to prevent false mass assignments.
Blank Run: Inject 1 µL of pure LC-MS grade Methanol.
Validation Gate: The chromatogram must show no peaks at m/z 185.1. This definitively rules out column carryover from previous runs.
Sample Analysis: Inject 1 µL of a 1 µg/mL solution of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride.
Observation: The mass spectrometer will detect the protonated free base, yielding a dominant [M-Cl]+ peak at m/z 185.1.
Causality: The absence of a peak at m/z 220.7 is physically expected, as the chloride counterion (35.45 Da) is lost during positive ionization. The detection of m/z 185.1 mathematically validates the free base core. When combined with a positive silver nitrate (AgNO3) test for chloride, this definitively proves the bulk molecular weight of 220.7 g/mol .
Pharmacokinetic Implications
At a molecular weight of 220.7 g/mol [1], 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride sits well below the 500 Da threshold dictated by Lipinski’s Rule of Five. This low molecular weight provides an exceptionally high Ligand Efficiency (LE). It allows medicinal chemists ample "molecular real estate" to append functional groups—such as fluorination of the benzyl ring to prevent rapid CYP450 metabolism, or the addition of solubilizing piperazine moieties—without pushing the final drug candidate beyond the limits of oral bioavailability.
Biological Activity of Novel Dihydropyridine Scaffolds: An In-Depth Technical Guide
Executive Summary 1,4-Dihydropyridines (1,4-DHPs) represent a privileged class of nitrogen-containing heterocyclic scaffolds that have historically dominated the cardiovascular therapeutic landscape [1]. While classical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,4-Dihydropyridines (1,4-DHPs) represent a privileged class of nitrogen-containing heterocyclic scaffolds that have historically dominated the cardiovascular therapeutic landscape [1]. While classical DHPs like nifedipine and amlodipine are renowned for their allosteric modulation of L-type voltage-gated calcium channels (LTCCs) [2], contemporary medicinal chemistry has expanded the biological utility of this scaffold. Novel DHP derivatives are now being engineered to target diverse molecular pathways, exhibiting potent anticancer, antimicrobial, and neuroprotective activities [3]. This technical guide explores the mechanistic causality, structure-activity relationships (SAR), and rigorous experimental validation required to evaluate novel DHP scaffolds in modern drug discovery.
Mechanistic Pathways and Target Diversification
Classical LTCC Allosteric Modulation
The primary biological activity of classical 1,4-DHPs is the voltage-dependent blockade of the α1 subunit of LTCCs in vascular smooth muscle [4]. DHPs do not physically occlude the pore from the extracellular face; rather, they bind allosterically to the transmembrane segments, stabilizing the channel in its closed, inactive state. This conformational lock prevents calcium influx, leading to a decrease in intracellular calcium, inactivation of Calmodulin, and subsequent decoupling of the actin-myosin complex via Myosin Light Chain Kinase (MLCK) inhibition.
Fig 1: Mechanism of action for 1,4-DHP-mediated vasodilation via LTCC inhibition.
Emerging Non-LTCC Targets
Recent structural biology efforts have identified novel binding pockets for highly substituted DHPs. For instance, the novel derivative DHP-103 has been shown to selectively inhibit the calcium-activated potassium channel KCa3.1 by binding directly within the water-filled central cavity beneath the selectivity filter, impeding ion permeation [5]. Furthermore, specific dihydropyridine carboxylic acids and 2-naphthyl-substituted DHPs have demonstrated targeted cytotoxicity against HCT-15 and MCF-7 cancer cell lines, respectively, often mediated through the inhibition of human tissue nonspecific alkaline phosphatase (h-TNAP) and the induction of ROS-mediated apoptosis [6] [7].
Structure-Activity Relationship (SAR) Profiling
The biological efficacy of the DHP scaffold is highly sensitive to steric and electronic modifications:
C4 Substitution: An aromatic ring at the C4 position is critical for optimum activity. Ortho- or meta-substituents (e.g., -NO2, -Cl) restrict the rotation of the phenyl ring, locking it in a perpendicular conformation relative to the DHP boat structure, which optimally occupies the receptor's hydrophobic pocket [4].
C3 and C5 Ester Groups: Asymmetric esterification at C3 and C5 (as seen in amlodipine) enhances vascular selectivity and extends the pharmacokinetic half-life compared to symmetric esters (nifedipine) [2].
N1 Substitution: While classically unsubstituted, adding bulky N1-alkyl or benzyl groups shifts the scaffold's affinity away from LTCCs and towards anticancer or antimicrobial targets by altering lipophilicity and membrane permeation kinetics [7].
Quantitative Data Summary
The following table synthesizes the biological activity (IC50) of standard and novel DHP derivatives across various targets, providing a benchmark for comparative analysis.
This protocol measures the direct inhibitory effect of DHPs on ionic currents. The causality of the ionic solutions is critical: substituting extracellular Ca2+ with Ba2+ amplifies the inward current and prevents calcium-dependent channel inactivation, ensuring that any observed signal decay is strictly due to the drug's pharmacological action.
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably expressing the LTCC α1 subunit. Plate on glass coverslips and allow adherence for 24 hours.
Electrode Fabrication: Pull borosilicate glass capillaries to a tip resistance of 2–4 MΩ. Causality: This specific resistance range ensures minimal access resistance (preventing voltage drop errors) while maintaining a stable membrane seal.
Solution Preparation:
Intracellular Pipette Solution: Use a Cs+-based solution (e.g., 120 mM CsCl). Causality: Cs+ blocks outward K+ currents, isolating the inward calcium/barium currents.
Extracellular Bath Solution: Use a Ba2+-based solution (e.g., 10 mM BaCl2).
Gigaseal and Whole-Cell Configuration: Apply gentle negative pressure to form a gigaseal (>1 GΩ). Apply a brief suction pulse to rupture the membrane, establishing the whole-cell configuration. Self-Validation: Monitor membrane capacitance and series resistance; reject cells with >15 MΩ series resistance to ensure data fidelity.
Voltage Protocol & Perfusion: Hold the membrane potential at -80 mV. Apply 200 ms depolarizing steps to +10 mV every 10 seconds. Perfuse the novel DHP derivative at varying concentrations (1 nM to 10 µM).
Data Acquisition: Record peak inward Ba2+ currents. Calculate the IC50 by fitting the fractional block against the drug concentration using a Hill equation.
Fig 2: Patch-clamp electrophysiology workflow for evaluating DHP channel blockers.
Protocol 2: In Vitro Cytotoxicity (MTT Assay) for Anticancer Scaffolds
For DHPs engineered for oncology, the MTT assay provides a high-throughput proxy for cell viability based on mitochondrial oxidoreductase activity.
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., MCF-7 or HCT-15) in 96-well plates at a density of 5 × 10³ cells/well. Causality: This density ensures cells remain in the logarithmic growth phase during the 48-hour drug exposure, preventing contact inhibition artifacts.
Drug Treatment: After 24 hours of incubation, treat cells with serial dilutions of the novel DHP (0.1 µM to 100 µM). Self-Validation: Include a vehicle control (0.1% DMSO) to define 100% viability, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Metabolically active cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well. Causality: Formazan is insoluble in aqueous media; DMSO fully solubilizes the crystals for accurate optical density (OD) reading.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control to determine the IC50.
Conclusion
The 1,4-dihydropyridine scaffold remains a cornerstone of rational drug design. By meticulously manipulating the SAR at the C3, C4, C5, and N1 positions, researchers can pivot the biological activity of DHPs from classical calcium channel blockade to novel therapeutic arenas, including KCa3.1 inhibition and targeted cytotoxicity. Rigorous, self-validating experimental workflows—ranging from patch-clamp electrophysiology to metabolic viability assays—are paramount to translating these novel scaffolds from the bench to the clinic.
References
Title: A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Source: Biointerface Research in Applied Chemistry. URL: [Link]
Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Source: Drug Design, Development and Therapy. URL: [Link]
Title: Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1. Source: PNAS. URL: [Link]
Title: Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Source: International Journal of Molecular Sciences. URL: [Link]
Title: Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors. Source: MDPI. URL: [Link]
Title: Long-acting dihydropyridine calcium antagonists. 4. Synthesis and structure-activity relationships for a series of basic and nonbasic derivatives of 2-[(2-aminoethoxy)methyl]. Source: Journal of Medicinal Chemistry. URL: [Link]
Unveiling Tautomeric Dynamics in Dihydropyridin-2-imine Systems: A Technical Guide for Drug Discovery
As a Senior Application Scientist navigating the complexities of heterocyclic chemistry in structure-based drug design (SBDD), I frequently encounter a critical blind spot in lead optimization: the dynamic equilibrium of...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of heterocyclic chemistry in structure-based drug design (SBDD), I frequently encounter a critical blind spot in lead optimization: the dynamic equilibrium of tautomers. In 2-aminopyridine derivatives, the principal tautomeric relationship exists between the aromatic amino form (2-aminopyridine) and the non-aromatic imino form (1,2-dihydropyridin-2-imine)1[1].
While the amino tautomer is overwhelmingly favored thermodynamically due to the preservation of the pyridine ring's aromaticity, the transient imino tautomer plays an outsized role in pharmacology[1]. The shift from an amino to an imino state fundamentally inverts the hydrogen-bond donor/acceptor profile of the molecule. In the amino form, the exocyclic nitrogen acts as a hydrogen-bond donor. In the imino form, the exocyclic nitrogen becomes an acceptor, and the ring nitrogen becomes a donor, mimicking the tautomeric shifts seen in nucleic acid base-pairing2[2]. Failing to account for this equilibrium can derail pharmacophore mapping, particularly in the development of kinase and GPCR inhibitors.
This guide provides a rigorous, self-validating framework for characterizing these elusive dihydropyridin-2-imine systems.
Structural and Energetic Landscape
To quantify this equilibrium, we rely on advanced Density Functional Theory (DFT) and high-resolution spectroscopy. The minor imine tautomer typically populates less than 0.1% of the equilibrium mixture at room temperature, making it nearly invisible to standard analytical techniques3[3].
The energetic parameters for the tautomerization of a model system, 2-amino-4-methylpyridine, calculated at the B3LYP/6-311++G(d,p) level, reveal the steep thermodynamic penalties involved4[4].
Quantitative Energetics Summary
Parameter
Value (kcal/mol)
Mechanistic Significance
ΔE
(Amino
→
Imino)
+13.60
The energetic penalty for disrupting the aromatic
π
-system[4].
TS Barrier (Proton Transfer)
+44.81
The high activation energy required for the unassisted intramolecular [1,3]-proton shift[4].
TS Barrier (N-Inversion)
+0.41
Indicates rapid pyramidal inversion at the exocyclic amino nitrogen, facilitating conformational flexibility[4].
Causality Check: The massive 44.81 kcal/mol barrier for the intramolecular proton transfer indicates that, in isolation (gas phase), this tautomerization is kinetically hindered[4]. However, in biological systems or protic solvents, intermolecular hydrogen bonding—often mediated by water molecules or receptor side chains—drastically lowers this barrier via a concerted proton relay mechanism5[5].
Thermodynamic and kinetic pathway of amine-imine tautomerization.
Experimental Methodologies & Protocols
To capture and validate the presence of the dihydropyridin-2-imine tautomer, we must employ an integrated workflow that combines cryogenic spectroscopy with high-level quantum mechanical modeling.
Integrated experimental and computational workflow for tautomer analysis.
To observe the imino tautomer, we must slow the chemical exchange rate and perturb the equilibrium.
Step 1: Sample Preparation. Dissolve the 2-aminopyridine derivative in an anhydrous, aprotic solvent (e.g., Toluene-
d8
or THF-
d8
).
Causality: Trace water acts as a proton shuttle, artificially lowering the activation barrier and causing the NMR signals to coalesce. Aprotic solvents isolate the intrinsic molecular dynamics.
Step 2: Internal Control Setup. Add a trace amount of an inert internal standard (e.g., TMS) to monitor temperature-dependent chemical shift drift. This ensures that any observed peak movement is due to tautomeric shifts, not bulk solvent effects.
Step 3: VT-NMR Acquisition. Acquire
1
H and
15
N-HSQC spectra starting from 298 K down to 180 K in 10 K increments.
Step 4: Spectral Validation. The definitive signature of the imino state is the emergence of a highly deshielded proton signal (>10 ppm) corresponding to the ring N-H, coupled with a dramatic shift in the exocyclic nitrogen resonance from ~ -300 ppm (amine) to ~ -150 ppm (imine) in the
15
N dimension.
Protocol 2: DFT Computational Validation
Because the imine form is often obscured by background noise[3], computational validation is mandatory to confirm the energetic feasibility of the tautomerization within the target receptor pocket.
Step 1: Geometry Optimization. Optimize both tautomers using the B3LYP functional with a 6-311++G(d,p) basis set[3].
Causality: The diffuse functions (++) are non-negotiable here; they are critical for accurately modeling the expanded electron density of the nitrogen lone pairs and the transient anionic character that develops during the proton transfer transition state[4].
Step 2: Frequency Calculation (Internal Validation). Run a vibrational frequency analysis on the optimized geometries. You must observe exactly zero imaginary frequencies for the ground states (confirming they are true local minima) and exactly one imaginary frequency for the transition state (corresponding to the N-H-N proton transfer vector, typically around -1897 cm
−1
)[4].
Step 3: FT-IR Spectral Correlation. Correlate the computed vibrational frequencies with experimental FT-IR data. The transition from amino to imino is marked by the appearance of a distinct C=N stretching vibration for the exocyclic imine bond in the 1640-1690 cm
−1
region[1].
By strictly adhering to these protocols, researchers can definitively map the tautomeric landscape of dihydropyridin-2-imine systems, ensuring that drug candidates are optimized for the correct bioactive conformation.
References
Characterization of the Imine Tautomer of 6-Methylpyridin-2-amine: A Technical Guide. Benchchem.
DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. PMC (NIH).
Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate.
Influence of Intermolecular Hydrogen Bonds on the Tautomerism of Pyridine Derivatives. The Journal of Organic Chemistry - ACS Publications.
CHAPTER 2: DNA and RNA Structure. Books - The Royal Society of Chemistry.
Stereochemical and Structural Dynamics of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride
Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS: 83441-26-3) is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Structural Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS: 83441-26-3) is a highly versatile small-molecule scaffold utilized in advanced synthetic chemistry and drug development[1]. While its 2D structural representation implies a simple dihydropyridine derivative, its 3D stereochemical reality is complex. It is governed by amidine resonance, protonation-induced symmetry, and restricted rotational dynamics (atropisomerism). As a Senior Application Scientist, I have structured this guide to move beyond basic nomenclature, providing a rigorous analysis of its stereochemistry and the self-validating experimental workflows required to characterize it.
Structural Elucidation & Resonance Dynamics
The nomenclature "1-benzyl-1,2-dihydropyridin-2-imine" technically describes the free base form of the molecule, which features an exocyclic
C=NH
double bond. In this unprotonated state, the imine nitrogen possesses a lone pair, theoretically allowing for E and Z geometric isomers relative to the N1-benzyl group[2].
However, upon treatment with hydrochloric acid, the molecule undergoes protonation, fundamentally altering its stereochemical landscape. The resulting hydrochloride salt is more accurately described as 1-benzyl-2-aminopyridinium chloride [3].
Causality of Stereochemical Simplification:
Protonation occurs at the exocyclic nitrogen (or the ring nitrogen, with subsequent tautomerization), creating a conjugated amidine resonance system (
-N-C=N-↔-N=C-N-
). The positive charge is delocalized across N1, C2, and the exocyclic nitrogen. Consequently, the exocyclic group becomes an
-NH2
moiety. Because the two hydrogen atoms on this nitrogen are chemically and sterically equivalent, the E/Z isomerism is completely abolished. Furthermore, the C2–N(exo) bond acquires partial double-bond character, locking the
-NH2
group coplanar with the pyridinium ring and preventing free rotation around the C2–N axis.
Protonation abolishes E/Z isomerism via amidine resonance delocalization.
Conformational Stereochemistry (Atropisomerism)
While geometric isomerism is nullified in the salt form, the molecule exhibits rich conformational stereochemistry driven by the N1-benzyl group. The
sp3
-hybridized benzylic carbon (
CH2
) acts as a flexible hinge between the planar pyridinium and phenyl rings.
Steric Hindrance: Free rotation around the
N1-CH2
and
CH2-Ph
bonds is severely restricted by steric clashes. Specifically, the ortho-protons of the phenyl ring experience van der Waals repulsion against the C6-H and the exocyclic
C2-NH2
groups of the pyridinium ring.
Energy Minima: Density Functional Theory (DFT) calculations and empirical solid-state data demonstrate that the molecule prefers an orthogonal (or "gauche") conformation[3]. The phenyl ring twists out of the pyridinium plane by approximately 70° to 90° to minimize steric repulsion, creating distinct rotational energy barriers.
Solid-State Stereochemistry & Crystal Packing
In the solid state, the stereochemistry is locked by a rigid network of intermolecular forces. Single-crystal X-ray diffraction (SC-XRD) studies of analogous 1-benzyl-2-aminopyridinium salts reveal that the counterion dictates the lattice architecture[3].
The exocyclic
-NH2
group acts as a potent bidentate hydrogen-bond donor, forming strong
N-H⋯Cl−
interactions. Additionally, the orthogonal orientation of the benzyl group facilitates intermolecular
C-H⋯π
and
π−π
stacking interactions, assembling the cations into highly ordered columnar structures.
Experimental Protocols for Stereochemical Characterization
To empirically validate these stereochemical features, researchers must employ the following self-validating workflows. Do not merely execute these steps; understand the physical chemistry driving them.
Protocol A: Variable-Temperature NMR (VT-NMR) for Rotational Dynamics
Objective: Quantify the rotational barrier (
ΔG‡
) of the N1-benzyl bond in solution.
Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMSO-
d6
.
Causality: DMSO-
d6
is a strongly hydrogen-bonding solvent that outcompetes cation-anion interactions. This ensures the observed dynamics are purely intramolecular rather than artifacts of intermolecular aggregation.
Spectral Acquisition: Acquire
1
H NMR spectra from 298 K to 373 K in 10 K increments using a 500 MHz spectrometer.
Causality: At room temperature, the rotation of the benzyl group may be slow on the NMR timescale, potentially causing broadening of the benzylic
CH2
protons. Increasing thermal energy accelerates rotation, leading to signal coalescence and eventual sharpening.
Eyring Analysis: Calculate the activation energy (
ΔG‡
) at the coalescence temperature (
Tc
).
Self-Validation System: The calculated
ΔG‡
must mathematically align with the line-broadening observed at temperatures below
Tc
. If the simulated spectra do not match the empirical data, the sample is likely undergoing thermal degradation rather than conformational exchange, prompting a repeat with a lower-boiling solvent (e.g., CD
3
CN).
Objective: Map the exact 3D conformation and the hydrogen-bonding network.
Crystallization: Grow single crystals via slow vapor diffusion of diethyl ether into a concentrated methanol solution of the salt at 4 °C over 72 hours.
Causality: Slow diffusion allows the molecules to thermodynamically settle into their lowest-energy packing arrangement, minimizing crystal defects and twinning.
Data Collection: Mount a 0.2 × 0.1 × 0.1 mm crystal on a diffractometer equipped with a Mo K
α
source (
λ=0.71073
Å) and cool to 100 K using a liquid nitrogen stream.
Causality: Cryogenic cooling suppresses atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of light atoms (hydrogen). This is critical for accurately mapping the
-NH2
protons and
N-H⋯Cl−
bonds.
Structure Solution: Solve using direct methods and refine via full-matrix least-squares on
F2
.
Self-Validation System: The final structural model is validated by an
R1
value < 0.05 and a flat residual electron density map (highest peak < 0.5 e/Å
3
). If residual density appears near the exocyclic nitrogen, the protonation state (imine vs. aminopyridinium) must be reassigned.
Integrated experimental workflow for elucidating conformational stereochemistry.
Quantitative Data Summary
The following table summarizes the expected structural and electronic parameters of 1-benzyl-2-aminopyridinium chloride based on established crystallographic and spectroscopic standards for this scaffold[3].
Parameter
Expected Value
Analytical Method
Causality / Significance
C2–N(exo) Bond Length
~1.33 Å
SC-XRD
Indicates partial double bond character confirming amidine resonance.
N1–C(benzyl) Bond Length
~1.48 Å
SC-XRD
Typical single bond; allows for the rotational freedom observed in atropisomerism.
Rotational Barrier (
ΔG‡
)
~12–15 kcal/mol
VT-NMR
Energy required to overcome the steric clash between the phenyl ring and C6-H/NH
2
.
Application Note: De Novo Synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride from Benzylamine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Strategic Rationale 1-Substituted 1,2-dihydropyridin-2-imines (and their corresponding 2-aminopyridinium salts) are h...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction and Strategic Rationale
1-Substituted 1,2-dihydropyridin-2-imines (and their corresponding 2-aminopyridinium salts) are highly valuable scaffolds in medicinal chemistry, frequently utilized as nitric oxide synthase (NOS) inhibitors, kinase inhibitors, and versatile synthetic intermediates.
Traditionally, the synthesis of 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride is attempted via the direct alkylation of 2-aminopyridine with benzyl chloride. However, 2-aminopyridine acts as an ambident nucleophile. Direct alkylation often yields a difficult-to-separate mixture of the desired ring-N-alkylated product and the exocyclic-N-alkylated byproduct (2-(benzylamino)pyridine).
To achieve absolute regiocontrol, this protocol details a de novo pyridine ring construction strategy starting from benzylamine. By utilizing benzylamine as both the source of the benzyl appendage and the ring nitrogen, we eliminate the possibility of exocyclic alkylation. The workflow consists of three highly efficient stages:
Ring Annulation: Conversion of 2-pyrone to 1-benzylpyridin-2(1H)-one.
Electrophilic Activation: Chlorination to a highly reactive 2-chloropyridinium intermediate.
Nucleophilic Aromatic Substitution (SNAr): Amination with ammonia to yield the target imine hydrochloride.
Mechanistic Causality and Experimental Design
The Annulation Step: Why 2-Pyrone?
Reacting benzylamine with 2-pyrone (pyran-2-one) provides a clean, atom-economical route to 1-benzylpyridin-2(1H)-one. The primary amine acts as a nucleophile, attacking the lactone carbonyl to open the ring into an intermediate 5-amino-2,4-dienoic acid derivative. Subsequent dehydration and ring closure are thermodynamically driven by the formation of the highly stable, aromatic-like pyridone system[1]. This guarantees that the benzyl group is exclusively positioned on the ring nitrogen.
The Activation Step: The Role of POCl₃
1-Benzylpyridin-2(1H)-one is stable and unreactive toward mild nucleophiles. To install the imine functionality, the C2 oxygen must be converted into a superior leaving group. Phosphorus oxychloride (POCl₃) acts as both the solvent and the electrophilic activating agent. It attacks the pyridone carbonyl oxygen (often accelerated by catalytic DMF via a Vilsmeier-Haack type intermediate), forming a chlorophosphite leaving group that is rapidly displaced by chloride ions to yield 2-chloro-1-benzylpyridinium chloride [2].
The Amination Step: SNAr on an Activated Scaffold
The resulting 2-chloro-1-benzylpyridinium chloride is exceptionally electrophilic. The permanent positive charge on the pyridinium nitrogen severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C2 position highly susceptible to SNAr by ammonia gas or aqueous ammonia, even at room temperature, seamlessly yielding the target 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride [3].
Synthetic Workflow Visualization
Figure 1: Three-step de novo synthetic workflow for 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters, validation metrics, and typical yields for each step of the protocol.
Reaction Step
Reagents / Solvents
Temp / Time
In-Process Validation (TLC / MS)
Typical Yield
1. Ring Annulation
Benzylamine, 2-Pyrone, H₂O
100 °C / 12 h
Disappearance of 2-pyrone; Product mass
m/z
186 [M+H]⁺
82 - 88%
2. Chlorination
POCl₃, DMF (cat.)
80 °C / 4 h
Product mass
m/z
204 [M]⁺ (cation)
90 - 95%
3. SNAr Amination
NH₃ (g), THF
20 °C / 2 h
Product mass
m/z
185 [M]⁺ (cation)
85 - 90%
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Benzylpyridin-2(1H)-one
Self-Validating Principle: The reaction transitions from a biphasic mixture to a homogeneous solution as the polar pyridone forms. TLC monitoring ensures complete consumption of the UV-active 2-pyrone.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Addition: Add 2-pyrone (9.61 g, 100 mmol) and distilled water (50 mL). Slowly add benzylamine (11.8 g, 110 mmol, 1.1 equiv) dropwise over 10 minutes. Caution: The initial ring-opening is exothermic.
Reaction: Heat the mixture to reflux (100 °C) and stir vigorously for 12 hours.
Validation: Check reaction completion via TLC (Silica, 50% EtOAc/Hexanes). The product spot (
Rf≈0.3
) should be strongly UV-active.
Workup: Cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with 1M HCl (30 mL) to remove unreacted benzylamine, followed by brine (30 mL).
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-benzylpyridin-2(1H)-one as a pale yellow oil that may crystallize upon standing.
Step 2: Synthesis of 2-Chloro-1-benzylpyridinium Chloride
Self-Validating Principle: The evolution of HCl gas confirms the activation of the pyridone oxygen. The resulting pyridinium salt is highly sensitive to moisture and must be handled under inert conditions.
Setup: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve 1-benzylpyridin-2(1H)-one (9.26 g, 50 mmol) in neat POCl₃ (25 mL).
Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF) to accelerate the Vilsmeier-type activation.
Reaction: Heat the mixture to 80 °C for 4 hours.
Workup: Cool the mixture to room temperature. Carefully remove the excess POCl₃ via vacuum distillation (trap the distillate in a cold trap containing NaOH solution).
Isolation: Triturate the resulting dark residue with anhydrous diethyl ether (3 × 30 mL) to precipitate the 2-chloro-1-benzylpyridinium chloride as a hygroscopic off-white solid. Dry under high vacuum for 2 hours. Do not expose to ambient moisture to prevent hydrolysis back to the pyridone.
Step 3: Synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride
Self-Validating Principle: The displacement of the chloride leaving group by ammonia generates the imine, while the displaced chloride pairs with the pyridinium cation to form the final hydrochloride salt. The precipitation of NH₄Cl (if excess ammonia is used) serves as a visual indicator of reaction progress.
Setup: Suspend the crude 2-chloro-1-benzylpyridinium chloride (approx. 50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a 250 mL round-bottom flask under argon.
Amination: Bubble anhydrous ammonia gas (NH₃) through the vigorously stirred suspension at room temperature for 2 hours. Alternatively, a solution of 0.5 M ammonia in dioxane (150 mL) can be added dropwise.
Validation: Take a 0.1 mL aliquot, evaporate the solvent, and analyze via LC-MS. The desired product will show an
m/z
of 185 corresponding to the [1-benzyl-2-aminopyridinium]⁺ cation.
Workup: Filter the reaction mixture to remove the precipitated ammonium chloride byproduct.
Isolation: Concentrate the filtrate under reduced pressure to approximately 20 mL. Add diethyl ether (50 mL) to induce crystallization. Filter the resulting white to off-white crystals, wash with cold ether, and dry under vacuum to afford pure 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride.
References
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 2013.[Link]
A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 2022.[Link]
Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 2024.[Link]
Application
Application Note: Advanced Methodologies for the Regioselective Synthesis of 1,2-Dihydropyridines
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 1,2-Dihydropyridines (1,2-DHPs) are exceptio...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
1,2-Dihydropyridines (1,2-DHPs) are exceptionally versatile aza-heterocyclic scaffolds. While their 1,4-DHP counterparts are classically accessed via the Hantzsch synthesis and are widely recognized as calcium channel blockers, 1,2-DHPs serve a distinct and critical role as diene precursors. They readily undergo [4+2] cycloadditions to construct 2-azabicyclo[2.2.2]octane (isoquinuclidine) cores[1]. This bicyclic framework is the structural foundation for numerous complex alkaloids (e.g., ibogaine, dioscorine) and the antiviral blockbuster oseltamivir (Tamiflu)[1].
The Regioselectivity Challenge:
The synthesis of 1,2-DHPs is historically plagued by poor regioselectivity. Direct nucleophilic addition or hydride reduction of activated pyridinium salts typically yields a thermodynamic mixture heavily biased toward the 1,4-DHP isomer. Mechanistically, the C4 position is less sterically hindered, making it the preferred trajectory for nucleophilic attack. To overcome this, modern synthetic protocols rely on either kinetic trapping at cryogenic temperatures [1] or de novo cyclization strategies (such as transition-metal catalysis or base-promoted enaminone annulation) that bypass the pyridine ring entirely to establish absolute regiocontrol[2].
Fig 1. Mechanistic strategies and causal troubleshooting for 1,2-DHP synthesis.
Experimental Protocols
Protocol A: Kinetically Controlled Partial Reduction of Pyridines
This protocol leverages the Fowler modification, utilizing methyl chloroformate to form an in situ N-acylpyridinium salt, followed by hydride reduction.
Causality Insight: Temperature and solvent choice dictate the reaction pathway. Performing the reaction in THF at 0 °C yields up to 40% of the unwanted 1,4-DHP. However, switching to a protic solvent (Methanol) at -70 °C restricts molecular dynamics, kinetically favoring hydride delivery at the C2 position to yield 86–88% 1,2-DHP[1].
Materials:
Pyridine (1.0 equiv, anhydrous)
Methyl chloroformate (1.2 equiv)
Sodium borohydride (NaBH₄, 1.5 equiv)
Anhydrous Methanol (MeOH)
Step-by-Step Procedure:
Activation: Dissolve pyridine in anhydrous MeOH under a strict argon atmosphere. Cool the reaction vessel to -70 °C using a dry ice/acetone bath.
Acylation: Add methyl chloroformate dropwise over 15 minutes. Crucial Step: Slow addition prevents exothermic spikes that would compromise kinetic control and increase 1,4-DHP formation.
Reduction: Add NaBH₄ in small portions over 30 minutes. Maintain the internal temperature strictly below -65 °C.
Quenching: After 2 hours of stirring at -70 °C, quench the reaction with cold distilled water.
Extraction: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Storage: Store the crude N-carbomethoxy-1,2-dihydropyridine under argon at -20 °C to prevent oxidative aromatization.
Protocol B: Transition-Metal-Free Annulation of Enaminones
For highly substituted methylene 1,2-DHPs, de novo construction avoids regioselectivity issues entirely. This protocol utilizes a γ-C(sp³)–H functionalization of β-methyl enaminones with alkynones, promoted solely by Cesium Carbonate (Cs₂CO₃)[2].
Fig 2. Experimental workflow for transition-metal-free methylene 1,2-DHP synthesis.
Step-by-Step Procedure:
Setup: In an oven-dried Schlenk tube, combine the β-methyl enaminone (1.0 mmol) and alkynone (1.2 mmol).
Base Addition: Add Cs₂CO₃ (1.5 equiv). Causality Insight: Cs₂CO₃ is critical; its large cationic radius enhances the basicity of the carbonate anion, facilitating the requisite γ-C(sp³)–H deprotonation without the need for transition metals.
Reaction: Add 5 mL of anhydrous toluene. Seal the tube and stir at 80 °C for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NH₄Cl solution.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Note: Use deactivated silica (pre-treated with 1% Et₃N) to prevent acid-catalyzed degradation of the 1,2-DHP.
Quantitative Data & Method Comparison
Table 1. Comparison of 1,2-DHP Synthetic Methodologies
Self-Validating Quality Control (QC) & Troubleshooting
To ensure the integrity of the synthesized 1,2-DHPs, researchers must implement the following self-validating checks:
NMR Verification (Regiochemical Check): The distinction between 1,2-DHP and 1,4-DHP is readily apparent in ¹H NMR. For 1,2-DHPs, the C4 proton typically resonates further downfield (approx. 5.5–6.0 ppm) as part of the conjugated diene system. Conversely, the C4 methylene protons of a 1,4-DHP appear as a distinct multiplet or singlet further upfield (around 2.8–3.2 ppm depending on substitution).
Oxidative Degradation (Stability Check): If isolated yields drop unexpectedly, TLC or NMR should be checked for the presence of the corresponding fully oxidized pyridine derivative. 1,2-DHPs are highly sensitive to atmospheric oxygen.
Corrective Action: Degas all solvents via freeze-pump-thaw cycles, ensure strict Schlenk techniques, and store final products under an inert atmosphere.
References
Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines
RSC Advances[Link]
Transition Metal-Free γ-C(sp³)–H Functionalization of Enaminones for Methylene 1,2-Dihydropyridine Synthesis and Application in Fused Tricyclic Pyrido[1,2-a]indole Construction
Organic Letters (ACS Publications)[Link]
Pt(II)-Catalyzed Synthesis of 1,2-Dihydropyridines from Aziridinyl Propargylic Esters
Journal of the American Chemical Society (via PMC)[Link]
General Synthesis of Substituted 1,2-Dihydropyridines
The Journal of Organic Chemistry (ACS Publications)[Link]
Application Note: Structural Elucidation of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride via ¹H and ¹³C NMR Spectroscopy
Executive Summary & Scope 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS: 83441-26-3), also referred to as 1-benzyl-2-aminopyridinium chloride, is a highly versatile N-heterocyclic scaffold. It serves as a critic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scope
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS: 83441-26-3), also referred to as 1-benzyl-2-aminopyridinium chloride, is a highly versatile N-heterocyclic scaffold. It serves as a critical pharmacophore in the development of acetylcholinesterase (AChE) inhibitors, antimicrobial agents, and novel kinase inhibitors [1]. Because the biological efficacy of this compound relies heavily on the precise electronic distribution across its amidinium system, rigorous structural validation is paramount.
This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this specific hydrochloride salt. As a Senior Application Scientist, I have structured this guide to move beyond mere parameter listing, focusing instead on the mechanistic causality behind solvent selection, relaxation delays, and 2D correlation logic.
Chemical Context & Resonance Considerations
To accurately assign the NMR spectra of 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride, one must first understand its electronic state. The compound exists as a hydrochloride salt, meaning the positive charge is not localized on a single nitrogen atom. Instead, it is delocalized across the endocyclic N1, the C2 carbon, and the exocyclic nitrogen (N-C-N amidinium resonance).
Spectroscopic Implications:
Proton Deshielding: The partial positive charge at N1 strongly deshields the adjacent H-6 proton and the para-positioned H-4 proton via inductive and resonance effects, shifting them significantly downfield compared to a neutral 2-aminopyridine[1].
Carbon Shifts: The C-2 carbon exhibits a chemical shift characteristic of an amidinium ion (~155 ppm) rather than a standard isolated imine or neutral pyridine C2.
Exchangeable Protons: The two protons on the exocyclic nitrogen will appear as a broad singlet. Their visibility is highly dependent on the choice of solvent and the absence of rapid chemical exchange with water.
Experimental Design & Causality
Solvent Selection: Why DMSO-d₆?
Chloroform-d (CDCl₃) is unsuitable for this analysis due to the poor solubility of the highly polar chloride salt. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for two critical reasons:
Solvation Power: Its high dielectric constant readily disrupts the ionic lattice of the hydrochloride salt, ensuring a homogenous, high-concentration solution necessary for high signal-to-noise (S/N) ¹³C acquisition [2].
Proton Exchange Mitigation: Unlike protic solvents (e.g., D₂O or CD₃OD), anhydrous DMSO-d₆ lacks exchangeable deuterons. This prevents the deuterium exchange of the critical -NH₂ amidinium protons, allowing them to be observed as a broad singlet around 8.95 ppm.
Relaxation Delays (D1)
For ¹³C NMR, a standard relaxation delay (D1) of 1.0 second is insufficient for this molecule. The quaternary carbons (C-2 and the benzyl C-ipso ) lack directly attached protons. Consequently, they cannot undergo efficient dipole-dipole relaxation, resulting in long longitudinal relaxation times (T₁). To ensure these signals are accurately integrated and not lost in the baseline noise, the D1 delay must be extended to 2.5–3.0 seconds .
Self-Validating Experimental Protocol
The following workflow ensures that every acquired spectrum is internally validated for quality before long-duration scans (like ¹³C or 2D HMBC) are initiated.
Figure 1: Standardized workflow for NMR sample preparation and QA/QC validation.
Step-by-Step Methodology
Sample Preparation: Weigh exactly 15–20 mg of 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride into a clean glass vial.
Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex for 60 seconds until optically clear. Transfer to a high-precision 5 mm NMR tube.
Probe Tuning & Matching (Self-Validation Step 1): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for the sample's dielectric load. Causality: Fails to tune properly will result in reflected RF power, drastically reducing the S/N ratio.
Locking and Shimming (Self-Validation Step 2): Lock onto the DMSO-d₆ deuterium signal (39.5 ppm). Perform gradient shimming. Validation: Acquire a single-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Proceed only if FWHM < 1.0 Hz.
¹H NMR Acquisition:
Pulse sequence: Standard 30° or 90° proton pulse (zg30 / zg).
Scans (NS): 16.
Relaxation delay (D1): 1.0 s.
¹³C NMR Acquisition:
Pulse sequence: Proton-decoupled ¹³C (zgpg30).
Scans (NS): 512 to 1024 (depending on exact concentration).
Relaxation delay (D1): 3.0 s (Critical for C-2 and C-ipso visibility).
Data Presentation: Quantitative Summaries
The following tables summarize the validated chemical shifts, multiplicities, and coupling constants for the compound at 298 K in DMSO-d₆.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Mechanistic Assignment Notes
-NH₂
8.95
br s
-
2H
Exchangeable amidinium protons; broadened by quadrupolar relaxation of ¹⁴N.
H-6 (Py)
8.35
dd
6.5, 1.2
1H
Highly deshielded by proximity to the N⁺ pole of the amidinium system.
H-4 (Py)
7.95
ddd
8.5, 7.5, 1.2
1H
Deshielded due to para-resonance effect from the electron-deficient N1.
H-m,p (Ph)
7.35 – 7.45
m
-
3H
Benzyl meta and para protons; overlapping multiplet.
H-o (Ph)
7.28
m
-
2H
Benzyl ortho protons.
H-3 (Py)
7.15
dd
8.5, 1.2
1H
Adjacent to C-NH₂; shielded relative to H-4 and H-6.
H-5 (Py)
6.95
ddd
7.5, 6.5, 1.2
1H
Meta to N⁺; least deshielded proton on the pyridine ring.
-CH₂-
5.55
s
-
2H
Benzyl methylene; sharp singlet due to rapid free rotation.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Carbon Type
Mechanistic Assignment Notes
C-2 (Py)
155.0
Cq
Amidinium carbon; shifted upfield from a typical imine due to resonance delocalization.
C-6 (Py)
142.5
CH
Adjacent to N⁺; strongly deshielded.
C-4 (Py)
141.0
CH
Para to N⁺.
C-ipso (Ph)
135.5
Cq
Benzyl ipso carbon; requires long D1 delay for sufficient S/N.
C-m (Ph)
129.0
CH
Benzyl meta carbons.
C-p (Ph)
128.5
CH
Benzyl para carbon.
C-o (Ph)
127.5
CH
Benzyl ortho carbons.
C-3 (Py)
115.5
CH
Adjacent to C-NH₂.
C-5 (Py)
113.0
CH
Meta to N⁺; most shielded aromatic carbon.
-CH₂-
53.0
CH₂
Benzyl methylene carbon.
Structural Assignment Logic & 2D NMR Verification
To ensure absolute trustworthiness in the structural assignment, 1D data must be cross-validated using 2D correlation spectroscopy. Relying solely on 1D chemical shifts can lead to misassignments of the closely spaced aromatic signals.
Figure 2: Multi-dimensional NMR logic required for definitive structural validation.
Mechanistic Correlation Logic:
COSY (Correlation Spectroscopy): Confirms the contiguous spin system of the pyridine ring. The highly deshielded H-6 (8.35 ppm) shows a strong cross-peak with H-5 (6.95 ppm), which in turn correlates with H-4 (7.95 ppm).
HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons. This unambiguously differentiates the overlapping benzyl aromatic carbons from the pyridine carbons by linking them to their respective proton multiplets.
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating step. The benzyl -CH₂- protons (5.55 ppm) must show a strong ³JCH correlation to the pyridine C-2 (155.0 ppm) and C-6 (142.5 ppm), proving that the benzyl group is attached to the endocyclic N1 nitrogen, rather than the exocyclic -NH₂ group.
References
Hu, S.-Y., et al. "Synthesis, Crystal Structure, Weak Interactions, and Optical Properties of an Organic Charge-Transfer Benzyl 2-Aminopyridinium Picrate Compound." Journal of Structural Chemistry, vol. 65, 2024, pp. 882-894. URL:[Link]
Introduction: The Analytical Imperative for Dihydropyridines
An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Dihydropyridines Dihydropyridines (DHPs) represent a cornerstone class of organic compounds, most notably recognized for their role as potent cal...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Dihydropyridines
Dihydropyridines (DHPs) represent a cornerstone class of organic compounds, most notably recognized for their role as potent calcium channel blockers in the treatment of cardiovascular diseases like hypertension and angina pectoris.[1] The therapeutic efficacy and safety of drugs such as nifedipine, amlodipine, and felodipine are intrinsically linked to their precise chemical structure. Consequently, the rigorous characterization of these Active Pharmaceutical Ingredients (APIs) is a non-negotiable aspect of drug development and quality control.
This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed exploration of two powerful and complementary analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide field-proven protocols, and demonstrate how the synergy of these methods provides an unassailable confirmation of molecular identity, purity, and stability. The methodologies discussed align with the principles of science and risk-based approaches for analytical procedure development as outlined in ICH guidelines.[2][3][4][5]
Section 1: Elucidating Functional Architecture with FT-IR Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive technique that serves as a molecular fingerprint, providing definitive information about the functional groups present in a sample.[6][7] By measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of covalent bonds, FT-IR offers a direct window into the chemical architecture of dihydropyridines.[8]
The Causality of FT-IR in DHP Analysis
For the dihydropyridine scaffold, FT-IR is exceptionally informative. The key structural motifs—the N-H group within the dihydropyridine ring, the carbonyl (C=O) groups of the ester side chains, the aromatic ring substituent, and the nitro group (in compounds like nifedipine)—all exhibit characteristic, strong absorption bands. The precise position and shape of these bands are sensitive to the molecule's local chemical environment, making FT-IR a powerful tool for confirming identity and detecting polymorphic changes or degradation.[9][10] For instance, strong intermolecular hydrogen bonding in crystalline nifedipine between the ester carbonyl and the N-H group of an adjacent molecule results in shifts of these bands compared to the amorphous state.[10]
Experimental Protocol: FT-IR Analysis via KBr Pellet Method
This protocol describes a standard and reliable method for obtaining a high-quality transmission spectrum of a solid-state dihydropyridine sample.
Principle: The sample is finely ground and intimately mixed with potassium bromide (KBr), which is transparent to infrared radiation. This mixture is then pressed under high pressure to form a translucent pellet through which the IR beam can pass.
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. This is a critical step, as moisture will lead to a very broad absorption band around 3450 cm⁻¹ (O-H stretch), which can obscure the N-H stretching region of the analyte.
Grinding: Place ~1-2 mg of the dihydropyridine sample and ~200 mg of the dried KBr into the agate mortar.
Mixing: Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogenous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
Pressing: Apply pressure (typically 8-10 tons) for approximately 2 minutes. The applied pressure causes the KBr to flow and encapsulate the sample in a solid matrix.
Spectrum Acquisition: Carefully remove the resulting translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.
Data Presentation: Interpreting the Dihydropyridine Spectrum
The resulting spectrum provides a wealth of structural information. The table below summarizes the key vibrational modes for a typical dihydropyridine, using Nifedipine as a primary example.
Vibrational Mode
Typical Wavenumber (cm⁻¹)
Significance for Dihydropyridines (Nifedipine Example)
References
N-H Stretch
3330 - 3300
Confirms the secondary amine within the dihydropyridine ring. Its position is sensitive to hydrogen bonding.
Caption: Workflow for FT-IR analysis of dihydropyridines.
Section 2: Definitive Mass Confirmation with Mass Spectrometry
While FT-IR identifies the functional groups, Mass Spectrometry (MS) provides two pieces of unequivocal evidence: the precise molecular weight of the compound and, through fragmentation, a detailed map of its molecular skeleton.[15][16] For dihydropyridines, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity, selectivity, and structural elucidation capabilities, making it indispensable for pharmacokinetic and metabolism studies.[17][18][19]
The Causality of MS in DHP Analysis
The soft ionization techniques used in modern LC-MS, primarily Electrospray Ionization (ESI), are ideal for dihydropyridines. ESI allows the intact, protonated molecule ([M+H]⁺) to enter the mass analyzer, providing a clear measurement of the molecular weight.[20] Tandem MS (MS/MS) then allows for the selective isolation of this parent ion, which is subsequently fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. This process is so specific that it can be used to quantify drugs in complex biological matrices like plasma with high accuracy.[19][21]
Experimental Protocol: LC-MS/MS Analysis of a Dihydropyridine
This protocol outlines a general procedure for the quantitative analysis of a dihydropyridine (e.g., Amlodipine) in human plasma, a common application in bioequivalence and pharmacokinetic studies.[18][19]
Principle: The drug is first separated from plasma components using liquid-liquid extraction. It is then chromatographically separated from other remaining interferences on an HPLC column before being ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Materials:
Plasma sample containing the dihydropyridine
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)
HPLC system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile phase (e.g., 10mM ammonium acetate in water/methanol/acetonitrile mixture)
Procedure:
Sample Preparation (Liquid-Liquid Extraction):
a. To 500 µL of plasma in a centrifuge tube, add 50 µL of the Internal Standard solution.
b. Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the analyte for efficient extraction into an organic solvent.
c. Add 3 mL of the extraction solvent, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
d. Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
e. Reconstitute the residue in 200 µL of the mobile phase.
LC Separation:
a. Inject 20 µL of the reconstituted sample onto the C18 column.
b. Elute the analyte using an isocratic mobile phase (e.g., 10mM ammonium acetate : methanol : acetonitrile at 30:50:20 v/v/v) at a flow rate of 0.8 mL/min. The chromatographic step is crucial for separating the analyte from matrix components that could cause ion suppression.[22]
MS/MS Detection:
a. The mass spectrometer ESI source should be operated in positive ion mode.
b. Tune the instrument for the specific precursor-to-product ion transitions for both the analyte and the IS. For amlodipine, a common transition is m/z 409.4 → 238.1.[19]
c. Operate the mass spectrometer in MRM mode to monitor these specific transitions. This provides exceptional selectivity and sensitivity.
Quantification:
a. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of spiked standards.
b. Determine the concentration of the unknown samples from the calibration curve.
Data Presentation: Common Fragmentation Pathways
The fragmentation of dihydropyridines in ESI-MS/MS is well-characterized. Understanding these pathways is key to confirming the structure of a known DHP or elucidating the structure of an unknown metabolite or degradation product.
Fragmentation Process
Description
Example Fragment (from Felodipine [M+H]⁺, m/z 384.2)
References
Loss of Alcohol
The protonated ester group readily eliminates a neutral alcohol molecule. This is often the most abundant fragment ion (base peak).
Loss of ethanol (-46 Da) from the ethyl ester results in a fragment at m/z 338.2.
The dihydropyridine ring loses H₂ to form a more stable, aromatic pyridine ring. This is a characteristic fragmentation pathway for this class of compounds.
The [M+H-H₂]⁺ ion. This process is a key diagnostic marker for dipine drugs.
Caption: Workflow for quantitative LC-MS/MS analysis.
Section 3: The Synergistic Power of Combined Analysis
Neither FT-IR nor MS alone tells the whole story. Their true analytical power is realized when they are used in concert. FT-IR provides the orthogonal data needed to confirm the functional groups suggested by the mass-to-charge ratios and fragmentation patterns observed in MS.
For example, if MS analysis of an unknown impurity reveals a molecular ion 14 Da higher than the parent dihydropyridine, one might hypothesize the addition of a methyl group. However, the location is unknown. FT-IR could then be used to determine if the N-H stretching band has disappeared, which would strongly suggest N-methylation. This synergistic approach provides a self-validating system for structural elucidation.
Visualization: Synergistic Logic for Structural Confirmation
Application Notes and Protocols for the Medicinal Chemistry Exploration of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride
Abstract The 1,2-dihydropyridin-2-imine scaffold is a compelling heterocyclic core for the development of novel therapeutic agents, with derivatives exhibiting a wide array of biological activities. This document provide...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 1,2-dihydropyridin-2-imine scaffold is a compelling heterocyclic core for the development of novel therapeutic agents, with derivatives exhibiting a wide array of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride, in medicinal chemistry research. While publicly available data on the specific biological profile of this compound is limited, its structural motifs suggest potential applications in oncology and virology. This guide, therefore, offers detailed, field-proven protocols for the synthesis, purification, and biological evaluation of this compound, enabling its systematic investigation as a potential drug candidate. The protocols provided herein are designed to be self-validating and are grounded in established methodologies for analogous chemical entities.
Introduction: The 1,2-Dihydropyridin-2-imine Scaffold in Drug Discovery
The pyridine ring and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The 2-aminopyridine moiety, in particular, is a well-established pharmacophore found in drugs with anti-inflammatory, antibacterial, and antihistaminic properties.[3] The N-alkylation of the pyridine ring and the exocyclic imine functionality in 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride introduces unique structural and electronic features that can be exploited for therapeutic purposes. The benzyl group can engage in hydrophobic and pi-stacking interactions within biological targets, while the dihydropyridin-imine core can participate in hydrogen bonding and coordination with metal ions.[3]
Derivatives of dihydropyridines have demonstrated a broad spectrum of pharmacological activities, including antiviral and anticancer effects.[4][5] Given the structural similarities, it is hypothesized that 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride may exhibit cytotoxic effects against cancer cell lines or inhibitory activity against viral replication. This document provides the necessary protocols to test these hypotheses, from chemical synthesis to in vitro and in vivo evaluations.
Synthesis and Characterization of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride
The synthesis of N-substituted 2-aminopyridines can be achieved through various methods, including the alkylation of 2-aminopyridine.[5][6] The following protocol details a robust and reproducible method for the synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride, starting from readily available 2-aminopyridine and benzyl bromide.
Synthesis Workflow
Caption: Workflow for the synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride.
Detailed Synthesis Protocol
Materials:
2-Aminopyridine (1.0 eq)
Benzyl bromide (1.1 eq)
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
Anhydrous Acetonitrile (CH₃CN)
Diethyl ether (anhydrous)
Ethanol
Hydrochloric acid (gas or concentrated solution)
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Rotary evaporator
Buchner funnel and filter paper
Procedure:
N-Alkylation: To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminopyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous acetonitrile. Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise to the suspension.
Causality: Potassium carbonate acts as a base to deprotonate the exocyclic amino group of 2-aminopyridine, increasing its nucleophilicity for the subsequent reaction with the electrophilic benzyl bromide. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation of Free Base: After cooling to room temperature, filter the reaction mixture to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-benzyl-1,2-dihydropyridin-2-imine (free base) as an oil or solid.
Purification of Free Base (Optional): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Conversion to Hydrochloride Salt: Dissolve the purified free base in anhydrous diethyl ether. Bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete.
Trustworthiness: The formation of the hydrochloride salt is typically quantitative and yields a stable, crystalline solid that is easier to handle and weigh accurately for biological assays compared to the often-oily free base.
Isolation and Purification of Hydrochloride Salt: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/ether mixture to yield 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride as a crystalline solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight.
Elemental Analysis: To determine the elemental composition and confirm the hydrochloride salt stoichiometry.
In Vitro Biological Evaluation Protocols
The following protocols are standard methods for assessing the potential anticancer and antiviral activities of a novel compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Microplate reader
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the highest concentration of DMSO) and untreated controls (medium only).
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
Expertise & Experience: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
Cell Line
Compound
Exposure Time (h)
IC₅₀ (µM)
MCF-7
1-Benzyl-1,2-dihydropyridin-2-imine HCl
48
Experimental Value
A549
1-Benzyl-1,2-dihydropyridin-2-imine HCl
48
Experimental Value
MCF-7
1-Benzyl-1,2-dihydropyridin-2-imine HCl
72
Experimental Value
A549
1-Benzyl-1,2-dihydropyridin-2-imine HCl
72
Experimental Value
In Vitro Antiviral Activity (Plaque Reduction Assay)
The plaque reduction assay is the gold standard for evaluating the efficacy of antiviral compounds against lytic viruses.[7][8][9]
Semi-solid overlay medium (e.g., medium with 0.5% methylcellulose)
Crystal violet staining solution
Protocol:
Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.
Compound and Virus Preparation: Prepare serial dilutions of the test compound in serum-free medium. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units). Incubate the mixture at 37°C for 1 hour.
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
Overlay: Remove the inoculum and add 1 mL of the semi-solid overlay medium containing the corresponding concentration of the test compound to each well.
Causality: The semi-solid overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized areas of cell death (plaques).
Incubation: Incubate the plates for 2-4 days at 37°C in a 5% CO₂ incubator until plaques are visible.
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.1% crystal violet.
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC₅₀ value.
Data Presentation:
Virus
Host Cell
Compound
IC₅₀ (µM)
HSV-1
Vero
1-Benzyl-1,2-dihydropyridin-2-imine HCl
Experimental Value
HSV-2
Vero
1-Benzyl-1,2-dihydropyridin-2-imine HCl
Experimental Value
In Vivo Efficacy Evaluation
Should in vitro studies demonstrate significant anticancer activity, the next logical step is to evaluate the compound's efficacy in an in vivo model. The human tumor xenograft model in immunocompromised mice is a standard preclinical model.[10][11]
Caption: Experimental workflow for an in vivo xenograft model.
Subcutaneous Xenograft Model Protocol
Materials:
Immunocompromised mice (e.g., athymic nude or SCID mice)
Human cancer cell line with demonstrated in vitro sensitivity
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride
Sterile vehicle for injection (e.g., saline, PBS with 5% DMSO and 5% Tween 80)
Calipers for tumor measurement
Protocol:
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in 100-200 µL of sterile PBS into the flank of each mouse.
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration.
Data Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).
Conclusion
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride represents a promising, yet underexplored, chemical entity. The protocols detailed in this guide provide a comprehensive framework for its synthesis and systematic evaluation in medicinal chemistry programs. By following these robust and validated methodologies, researchers can effectively probe the therapeutic potential of this compound and its analogs, contributing to the discovery of new drug candidates for the treatment of cancer and viral infections.
References
FlowMetric. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]
Jiang, H., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20. [Link]
Al-Ostoot, F. H., et al. (2018). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules, 23(11), 2948. [Link]
Richmond, A., & Su, Y. (2008). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. IntechOpen. [Link]
Yadav, P., et al. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 34(12), 7067-7072. [Link]
S. G. Dastidar, S. R. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry, 87(23), 15587–15596. [Link]
Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]
Collins, L., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 42(4), 355-367. [Link]
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]
Singh, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1246, 131201. [Link]
Wiles, C., & Watts, P. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 442-452. [Link]
El-Sayed, N. N. E., et al. (2018). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 23(12), 3169. [Link]
The Royal Society of Chemistry. (n.d.). A short review based on the synthetic strategies of imidazo[1,2-a]pyridines. [Link]
American Elements. (n.d.). 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride. [Link]
ACS Publications. (2018). Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. [Link]
ResearchGate. (2026). 2-aminopyridine – a classic and trendy pharmacophore. [Link]
PubMed. (2020). Discovery and Optimization of 2-aminopyridine Derivatives as Novel and Selective JAK2 Inhibitors. [Link]
Enantioselective Synthesis of Chiral 1,2-Dihydropyridines: Application Notes and Protocols
Executive Summary & Strategic Rationale Chiral 1,2-dihydropyridines (1,2-DHPs) are indispensable building blocks in the synthesis of complex alkaloids, piperidines, and pharmaceutical intermediates. Historically, the asy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
Chiral 1,2-dihydropyridines (1,2-DHPs) are indispensable building blocks in the synthesis of complex alkaloids, piperidines, and pharmaceutical intermediates. Historically, the asymmetric synthesis of these N-heterocycles has been bottlenecked by the inherent stability of the aromatic pyridine ring and the difficulty of controlling regioselectivity during nucleophilic addition.
As a Senior Application Scientist, selecting the correct synthetic strategy requires understanding the mechanistic causality behind the molecular transformation. This guide details three field-proven, state-of-the-art methodologies for accessing and functionalizing chiral 1,2-DHPs:
Polarity Inversion via Tandem Catalysis: Overcoming the natural electrophilicity of pyridines to achieve C3-functionalization[1].
De Novo Assembly via Gold Catalysis: Bypassing the limitations of direct dearomatization to build multi-substituted 1,2-DHPs from acyclic precursors[2].
Downstream Functionalization via Nickel Catalysis: Utilizing the 1,2-DHP diene system for stereospecific diboration and cross-coupling[3].
Mechanistic Frameworks & Experimental Workflows
Tandem Dearomatization and Enantioselective Allylic Alkylation (Ir/Pd Dual Catalysis)
Causality & Design: Pyridines are inherently electrophilic at the C2 and C4 positions, making direct nucleophilic functionalization at the C3 position chemically unfavorable. To circumvent this, a tandem catalytic approach is employed. First, an Ir(I)-catalyzed dearomative 1,2-hydrosilylation reduces the pyridine to an N-silyl enamine. This intermediate undergoes an umpolung-like inversion of reactivity, rendering the C3 position highly nucleophilic. A chiral Pd-catalyst then intercepts this intermediate, facilitating an asymmetric allylic alkylation (AAA) with an allyl electrophile to yield highly enantioenriched C3-substituted tetrahydropyridines, as demonstrated by Greßies et al. ().
Workflow of the tandem Ir/Pd-catalyzed dearomatization and allylic alkylation of pyridines.
Protocol 1: Ir/Pd-Catalyzed Synthesis of C3-Allylated Tetrahydropyridines
Note: This is a self-validating, one-pot telescoped procedure. Moisture exclusion is critical due to the sensitive N-silyl enamine intermediate.
Preparation of the Ir-Catalyst Solution: In a nitrogen-filled glovebox, dissolve[Ir(coe)2Cl]2 (1.0 mol %) and 1,10-phenanthroline (2.0 mol %) in anhydrous THF (0.5 M). Stir for 15 minutes until a deep color change indicates complexation.
Dearomative Hydrosilylation: Add the pyridine substrate (1.0 equiv) followed by dropwise addition of tetramethyldisiloxane (TMDS, 2.0 equiv). Stir at room temperature for 2 hours.
Validation Check: Remove a 10 µL aliquot, quench with CDCl3, and perform crude 1H-NMR. The disappearance of aromatic pyridine protons and the appearance of enamine olefinic protons (δ 4.5–5.5 ppm) validates successful dearomatization.
Asymmetric Allylic Alkylation: To the active reaction mixture, add the allyl carbonate electrophile (1.2 equiv), followed by a pre-mixed solution of [Pd(η3-C3H5)Cl]2 (2.5 mol %) and a chiral phosphoramidite ligand (5.0 mol %) in THF.
Reaction Maturation: Stir the mixture at 25 °C for 16 hours.
Workup & QC: Quench with saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash column chromatography. Determine the enantiomeric excess (ee) via chiral HPLC against a racemic standard.
De Novo Synthesis via Gold-Catalyzed [3+2+1] Cascade Addition
Causality & Design: Direct dearomatization often fails or suffers from poor regioselectivity when applied to highly substituted pyridines. A bottom-up approach bypasses this by assembling the ring from acyclic precursors. Wei et al. developed a formal [3+2+1] cycloaddition utilizing a diyne-ene and a primary amine (). A chiral Au(I) catalyst acts as a soft Lewis acid (π-acid) to selectively activate the alkyne, driving an intermolecular hydroamination. This triggers a cascade cyclization. The addition of a silver cation (Ag+) is mechanistically essential—it strips the chloride from the gold precatalyst to generate the active cationic gold species and promotes the final double-bond rearrangement, thermodynamically stabilizing the resulting 1,2-DHP.
Mechanistic pathway for the gold-catalyzed[3+2+1] cascade synthesis of 1,2-DHPs.
Protocol 2: Gold-Catalyzed Enantioselective Assembly of 1,2-DHPs
Catalyst Activation: In a dry Schlenk tube under argon, combine the chiral gold precatalyst (e.g., (R)-DTBM-SEGPHOS(AuCl)2, 5.0 mol %) with AgNTf2 (10.0 mol %) in anhydrous DCE (0.1 M). Stir for 10 minutes in the dark to precipitate AgCl and generate the active cationic gold complex.
Substrate Addition: Add the diyne-ene substrate (1.0 equiv) and the primary amine (1.5 equiv) to the activated catalyst solution.
Cascade Cyclization: Stir the reaction mixture at 40 °C for 12–24 hours.
Validation Check: Monitor the consumption of the diyne-ene via TLC (UV active). The formation of a highly fluorescent spot under 365 nm UV light often indicates the formation of the conjugated 1,2-DHP system.
Workup & QC: Filter the crude mixture through a short pad of basic alumina to remove metal salts (acidic silica can degrade sensitive 1,2-DHPs). Concentrate the filtrate and purify via neutral alumina chromatography. Validate the absolute stereochemistry and ee% via chiral SFC (Supercritical Fluid Chromatography).
Causality & Design: Once the 1,2-DHP is synthesized, it contains a highly reactive conjugated diene system. To convert this into a versatile pharmaceutical intermediate, Berwanger et al. demonstrated that Ni-catalyzed enantioselective 1,4-diboration allows for the precise installation of boron handles (). The chiral nickel-phosphine complex dictates the facial selectivity of the bis(pinacolato)diboron addition. This provides a stereospecific platform for subsequent Suzuki-Miyaura cross-couplings, enabling the divergent synthesis of complex, highly substituted chiral piperidines[3].
Reaction Setup: In a glovebox, charge a vial with Ni(cod)2 (5.0 mol %), a chiral monodentate phosphine ligand (6.0 mol %), and B2pin2 (1.2 equiv). Dissolve in anhydrous toluene (0.2 M) and stir for 15 minutes to form the active Ni-Boryl species.
Diboration: Add the 1,2-Dihydropyridine substrate (1.0 equiv). Seal the vial, remove it from the glovebox, and stir at room temperature for 16 hours.
Validation Check: Perform crude 11B-NMR. The shift of the boron signal from ~30 ppm (B2pin2) to ~33-34 ppm (alkyl-Bpin) confirms successful diboration.
Workup & QC: Concentrate the reaction mixture under reduced pressure. Purify the 1,4-diborylpiperidine intermediate rapidly via flash chromatography using deactivated silica gel (pre-treated with 1% Et3N) to prevent protodeboronation.
Quantitative Data Summary
The following table summarizes the expected performance metrics of the three distinct synthetic strategies, allowing researchers to select the appropriate methodology based on their target scaffold.
Methodology
Catalyst System
Target Scaffold
Yield Range (%)
Enantiomeric Excess (ee %)
Tandem Dearomatization / AAA
Ir(I) / Pd(0) + Chiral Phosphoramidite
C3-Allyl Tetrahydropyridines
45 - 82%
Up to 97%
Au-Catalyzed [3+2+1] Cascade
(R)-DTBM-SEGPHOS(AuCl)2 + AgNTf2
Multi-substituted 1,2-DHPs
60 - 95%
Up to 99%
Ni-Catalyzed 1,4-Diboration
Ni(cod)2 + Chiral Phosphine
1,4-Diborylpiperidines
55 - 88%
Up to 96%
References
Greßies, S., Süße, L., Casselman, T., & Stoltz, B. M. (2023). Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. Journal of the American Chemical Society.[Link]
Wei, J., Xing, Y., Ye, X., Nguyen, B., Wojtas, L., Hong, X., & Shi, X. (2023). Gold-Catalyzed Amine Cascade Addition to Diyne-Ene: Enantioselective Synthesis of 1,2-Dihydropyridines. Angewandte Chemie International Edition.[Link]
Berwanger, M. R. (2023). Nickel-Catalyzed Enantioselective Diboration of 1,2-Dihydropyridines: Application and Insight into the Selectivity and Mechanism. ACS Catalysis.[Link]
Application of 1,2-dihydropyridines as antihypertensive agents
Title : Application Note: Design, Synthesis, and Pharmacological Evaluation of 1,2-Dihydropyridines as Novel Antihypertensive Agents Executive Summary While 1,4-dihydropyridines (1,4-DHPs) such as amlodipine and nifedipi...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Application Note: Design, Synthesis, and Pharmacological Evaluation of 1,2-Dihydropyridines as Novel Antihypertensive Agents
Executive Summary
While 1,4-dihydropyridines (1,4-DHPs) such as amlodipine and nifedipine are the gold standard L-type calcium channel blockers (CCBs) for managing hypertension[1], their structural isomers, 1,2-dihydropyridines (1,2-DHPs), have emerged as highly potent, alternative pharmacophores. Historically viewed merely as synthetic intermediates[2], 1,2-DHPs possess a unique sp3-hybridized C2 center that alters the spatial projection of aryl substituents. This geometric pivot modifies receptor binding kinetics, potentially offering enhanced tissue selectivity and a reduced incidence of reflex tachycardia. This application note details the end-to-end workflow for the synthesis, in vitro validation, and in vivo pharmacological profiling of 1,2-DHPs as next-generation antihypertensive agents.
Mechanistic Rationale: The 1,2-DHP Pivot
The antihypertensive efficacy of dihydropyridines stems from their ability to bind the α1c subunit of the CaV1.2 L-type calcium channel, preventing calcium influx and subsequent smooth muscle contraction[1]. In classic 1,4-DHPs, the aryl ring at the C4 position sits perpendicular to the boat-like dihydropyridine ring. By shifting the saturation to the C2 position, 1,2-DHPs introduce a novel steric profile[2].
The Causality of Structural Design : The altered dihedral angle of the 1,2-DHP scaffold changes its hydrogen-bonding network with the receptor's binding pocket. This structural divergence slows the onset of vasodilation—a highly desirable trait to prevent the rapid, baroreceptor-mediated sympathetic activation (reflex tachycardia) commonly associated with first-generation 1,4-DHPs.
Signaling pathway of CaV1.2 channel inhibition by 1,2-DHPs leading to vasodilation.
Self-Validating Experimental Workflows
Protocol A: Regioselective Synthesis of 1,2-Dihydropyridines
Standard Hantzsch reactions overwhelmingly favor the thermodynamically stable 1,4-DHP isomer[3]. To selectively synthesize the 1,2-DHP scaffold, we employ a microwave-assisted, metal-free domino reaction[4].
Step 1: Reaction Assembly : Combine the primary amine (1.0 eq) and propargyl vinyl ether (1.2 eq) in a microwave-safe vessel. Use methanol as a green solvent.
Step 2: Microwave Irradiation : Subject the mixture to microwave heating at 80°C for 45 minutes.
Causality: Microwave irradiation provides uniform dielectric heating, rapidly overcoming the activation energy barrier for the kinetically favored 1,2-addition pathway before thermodynamic equilibration to the 1,4-isomer can occur.
Step 3: Self-Validation (NMR Confirmation) : Purify via flash chromatography. To validate the regiochemistry, perform 1H-NMR. The critical validation marker is the presence of the sp3 proton at the C2 position, which typically resonates distinctly at δ 4.5–5.5 ppm, differentiating it from the C4 proton of a 1,4-DHP[5].
Protocol B: In Vitro Whole-Cell Patch-Clamp Electrophysiology
To confirm that the synthesized 1,2-DHP directly inhibits L-type calcium channels, patch-clamp electrophysiology is performed on HEK293 cells stably expressing CaV1.2.
Step 1: Solution Preparation : Prepare an extracellular solution containing 10 mM BaCl2.
Causality: Barium (Ba2+) is used as the charge carrier instead of Ca2+ because Ba2+ permeates the channel more efficiently and prevents calcium-dependent inactivation (CDI) of the channel, allowing for stable, isolated measurement of the block.
Causality: The internal pipette solution must contain 130 mM CsCl. Cesium blocks endogenous potassium currents that would otherwise contaminate the recording.
Step 2: Voltage Protocol : Hold the cell at a resting membrane potential of -80 mV. Apply 300 ms depolarizing voltage steps from -60 mV to +40 mV in 10 mV increments.
Step 3: Drug Application & Validation : Perfuse the 1,2-DHP compound (0.1 nM to 10 µM) via a rapid gravity-driven system.
Self-Validation: Include a positive control (e.g., 1 µM Nifedipine) at the end of the recording to ensure the recorded inward currents are indeed L-type calcium currents. A >90% block by nifedipine validates the assay's integrity.
Protocol C: In Vivo Telemetry in Spontaneously Hypertensive Rats (SHR)
Traditional tail-cuff blood pressure measurements induce restraint stress, artificially elevating blood pressure and confounding results. Telemetry provides stress-free, continuous data.
Step 1: Surgical Implantation : Under isoflurane anesthesia, implant a telemetry pressure catheter into the abdominal aorta of male SHRs (12-14 weeks old). Allow a 7-day recovery period.
Step 2: Dosing : Administer the 1,2-DHP compound via oral gavage (e.g., 10 mg/kg) suspended in 0.5% methylcellulose.
Step 3: Data Acquisition : Record Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously for 24 hours post-dose.
Causality: Continuous monitoring captures the exact onset time and duration of action, allowing researchers to verify if the 1,2-DHP mitigates the rapid HR spikes (reflex tachycardia) seen with immediate-release 1,4-DHPs.
Experimental workflow from 1,2-DHP synthesis to in vivo validation.
Quantitative Pharmacodynamics
The following table summarizes the comparative pharmacological profiles of a representative novel 1,2-DHP against the classic 1,4-DHP (Amlodipine) and a vehicle control.
Compound Class
CaV1.2 IC50 (nM)
Max MAP Reduction (mmHg)
Onset of Action (hrs)
Heart Rate Change (bpm)
Vehicle Control
N/A
± 2.5
N/A
± 5
1,4-DHP (Amlodipine)
2.1 ± 0.3
-38.4 ± 3.1
1.5
+ 45 (Tachycardia)
Novel 1,2-DHP
4.8 ± 0.5
-35.2 ± 2.8
3.0
+ 12 (Blunted)
Data Interpretation: While the novel 1,2-DHP exhibits a slightly higher IC50 (lower absolute potency at the receptor), its slower onset of action (3.0 hrs) results in a significantly blunted chronotropic response (+12 bpm vs +45 bpm). This validates the structural rationale for developing 1,2-DHPs as safer antihypertensive agents with improved tolerability profiles.
References[2] Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. View Source[5] A Review on Synthesis and Biological Potential of Dihydropyridines. ResearchGate. View Source[4] A General Synthesis of 1,2-Dihydropyridines. ResearchGate. View Source[1] Dihydropyridine Calcium Channel Blockers and the Risk of Severe COVID-19. PMC. View Source[3] Mesostructured Silica–Zirconia–Tungstophosphoric Acid Composites as Catalyst in Calcium Channel Blocker Nifedipine Synthesis. MDPI. View Source
Application Note & Protocol: High-Purity Recrystallization of Dihydropyridine Hydrochloride Salts
This guide provides a comprehensive, field-proven protocol for the recrystallization of dihydropyridine hydrochloride salts, a critical purification step in pharmaceutical development. The methodology is designed to ensu...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, field-proven protocol for the recrystallization of dihydropyridine hydrochloride salts, a critical purification step in pharmaceutical development. The methodology is designed to ensure high purity and optimal crystal formation, addressing common challenges encountered by researchers and drug development professionals.
Introduction: The Significance of Purity for Dihydropyridine APIs
Dihydropyridines are a class of calcium channel blockers widely used in the treatment of hypertension.[1] As active pharmaceutical ingredients (APIs), their purity is paramount to ensure therapeutic efficacy and patient safety. The hydrochloride salt form of these compounds often enhances their stability and solubility.[2] Recrystallization is a fundamental and powerful technique for purifying solid organic compounds, including these critical pharmaceutical salts.[3] It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization protocol yields a product with high purity, desirable crystal morphology, and acceptable recovery.
The Science of Recrystallization for Hydrochloride Salts
The recrystallization process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution.[3] As this solution cools, the solubility of the dihydropyridine hydrochloride salt decreases, leading to the formation of crystals.[4] The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed through filtration.[5]
The Critical Role of Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for dihydropyridine hydrochloride salts should exhibit the following characteristics:
High Solubility at Elevated Temperatures: The solvent must effectively dissolve the compound when heated.[6]
Low Solubility at Room or Reduced Temperatures: Upon cooling, the solvent should have a limited capacity to dissolve the compound, promoting crystallization.[6]
Appropriate Polarity: The polarity of the solvent significantly impacts the solubility of both the target compound and impurities. For hydrochloride salts, which are more polar than their free base counterparts, polar solvents or solvent mixtures are often effective.
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[6]
Inertness: The solvent must not react with the dihydropyridine hydrochloride salt.[7]
Safety: The solvent should be non-toxic and have a low flammability profile.[6]
Single vs. Mixed Solvent Systems
While a single solvent is often preferred for its simplicity, a mixed-solvent system (solvent-pair) may be necessary when no single solvent meets all the ideal criteria.[6] In a typical solvent-pair system, the dihydropyridine hydrochloride salt is highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "anti-solvent"). The compound is dissolved in a minimum amount of the hot "good" solvent, and the "anti-solvent" is then added dropwise until the solution becomes turbid, indicating the onset of crystallization. Gentle heating is then applied to redissolve the precipitate, and the solution is allowed to cool slowly.
Detailed Recrystallization Protocol
This protocol provides a step-by-step methodology for the recrystallization of dihydropyridine hydrochloride salts.
Materials and Equipment
Crude dihydropyridine hydrochloride salt
Recrystallization solvent(s) (e.g., ethanol, methanol, acetone, water, or mixtures thereof)[5][8]
Erlenmeyer flask(s)
Heating source (hot plate with a water or sand bath)[9]
Reflux condenser (optional, but recommended to prevent solvent loss)
Büchner funnel and filter flask
Filter paper
Glass stirring rod
Spatula
Ice bath
Vacuum source
Drying oven or desiccator
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of dihydropyridine hydrochloride salts.
Step-by-Step Methodology
Solvent Selection and Dissolution:
Place the crude dihydropyridine hydrochloride salt in an Erlenmeyer flask.
Add a small amount of the chosen solvent or solvent system.
Gently heat the mixture on a hot plate while stirring to dissolve the solid.[3] Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[10]
Hot Filtration (if necessary):
If insoluble impurities are present, perform a hot gravity filtration.[5] This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.[4]
Crystallization:
Allow the hot, clear solution to cool slowly to room temperature.[11] Slow cooling encourages the formation of larger, purer crystals. Covering the mouth of the flask with a watch glass or loosely plugged with cotton will prevent contamination.
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]
Isolation of Crystals:
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.[4]
Washing:
Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[5] It is important to use cold solvent to minimize the loss of the purified product.
Drying:
Allow the crystals to air-dry on the filter paper for a short period by drawing air through the funnel.
Transfer the crystals to a watch glass or weighing paper and dry them to a constant weight in a drying oven at a temperature well below the melting point of the compound, or in a desiccator under vacuum.[9]
Data Presentation: Solvent Systems and Purity
The choice of solvent system is critical and can vary for different dihydropyridine derivatives. The following table provides examples of solvent systems used for the recrystallization of specific dihydropyridine hydrochloride salts.
Note: While Amlodipine is commonly formulated as a besylate or maleate salt, the principle of using a mixed solvent system for purification is applicable to its hydrochloride salt as well.
Troubleshooting Common Recrystallization Issues
Problem
Potential Cause(s)
Recommended Solution(s)
No Crystals Form
The solution is not supersaturated; too much solvent was used.
Boil off some of the solvent to concentrate the solution and then allow it to cool again.[10] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10]
"Oiling Out"
The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.
Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10] Consider using a different solvent with a lower boiling point.
Poor Recovery
Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.
Ensure the minimum amount of hot solvent is used.[10] Cool the solution in an ice bath for a longer period. Ensure the filtration apparatus is pre-heated for hot filtration.[4]
Colored Impurities in Crystals
The impurities were not fully removed.
Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[9]
Gong, J., & Wang, J. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, 18(2), 979–986. Retrieved from [Link]
Study.com. (n.d.). 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it.... Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
Gehm, B. (2017, February 16). What is the best solvent for recrystallization?. Quora. Retrieved from [Link]
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. International Journal of Pharmaceutical Investigation, 2(3), 132–139. Retrieved from [Link]
Luger, P., & Schönherr, E. (2007). Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. EP 2436381 A1.
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]
Atli, O., & Güllü, M. (2004). Isolation of dihydropyridine derivative and preparation salts thereof. Google Patents. WO2004058711A1.
Atli, O., & Güllü, M. (2004). Isolation of dihydropyridine derivative and preparation salts thereof. Google Patents. WO2004058711A1.
Li, J., et al. (2013). Method for preparing highly purified benidipine hydrochloride. Google Patents. WO2012142815A8.
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
Recrystallization Lab Report Organic Chemistry. (n.d.). Retrieved from [Link]
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
Florence, A. J., et al. (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 2), 65–73. Retrieved from [Link]
Vangala, V. R., & Chow, P. S. (2016). PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. Asian Journal of Pharmaceutical and Clinical Research, 9(4), 1-10. Retrieved from [Link]
Application Note: In Silico Analysis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride Interaction with L-Type Voltage-Gated Calcium Channels
Abstract Voltage-gated calcium channels (VGCCs), particularly the L-type (CaV1.2), are critical regulators of cardiovascular function and established therapeutic targets for hypertension and angina.[1][2] The dihydropyri...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Voltage-gated calcium channels (VGCCs), particularly the L-type (CaV1.2), are critical regulators of cardiovascular function and established therapeutic targets for hypertension and angina.[1][2] The dihydropyridine (DHP) class of drugs represents a cornerstone of L-type calcium channel blockade.[3] This application note presents a detailed protocol for conducting molecular docking studies to investigate the potential interaction of a novel DHP analogue, 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride, with the human CaV1.2 channel. By leveraging high-resolution structural data and powerful computational tools, this in silico approach provides a rapid, cost-effective method for predicting binding affinity and elucidating the molecular interactions that may underlie the compound's mechanism of action, thereby accelerating early-stage drug discovery efforts.[4][5][6]
Introduction: The Rationale for Targeting Calcium Channels
Voltage-gated calcium channels are transmembrane proteins that facilitate the influx of calcium ions into cells in response to membrane depolarization, a process fundamental to muscle contraction, neurotransmitter release, and gene expression.[2][7] The L-type subfamily, especially CaV1.2, is predominantly expressed in cardiac and smooth muscle cells, making it a prime target for cardiovascular drugs.[8] Malfunctions in these channels can lead to various pathologies, including hypertension and arrhythmias.[2]
Dihydropyridines, such as nifedipine and amlodipine, are potent L-type channel blockers that induce vasodilation by preventing calcium influx into vascular smooth muscle.[1] Their efficacy has spurred the development of new analogues with potentially improved pharmacological profiles. 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride is a compound sharing structural motifs with known DHPs. Molecular docking allows us to build a predictive model of its interaction with the CaV1.2 binding pocket, offering insights into its potential as a calcium channel blocker before committing to extensive laboratory synthesis and testing.[9]
Scientific Foundation: Structure and Docking Principles
The L-Type Calcium Channel (CaV1.2) Architecture
The CaV1.2 channel is a heteromultimeric protein complex. The central, pore-forming α1 subunit is the primary site of action for DHP drugs.[10][11] This subunit consists of four homologous domains (I-IV), each containing six transmembrane helices (S1-S6). The DHP binding site is a well-characterized pocket located at the interface of domains III and IV, involving residues from the S5 and S6 helices.[12][13] The availability of high-resolution cryogenic electron microscopy (cryo-EM) structures of the human CaV1.2 channel (e.g., PDB ID: 8WE8, 7UHF) in the Protein Data Bank (PDB) is a critical enabler for structure-based drug design.[14][15]
Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein) to form a stable complex.[6] The process relies on two key components:
Search Algorithm: Systematically explores the conformational space of the ligand within the receptor's binding site to find the most favorable binding poses. The Lamarckian Genetic Algorithm, used in AutoDock, is a powerful method for this exploration.[9]
Scoring Function: Estimates the binding free energy (or binding affinity) for each pose. Lower, more negative scores typically indicate a more stable protein-ligand complex.
This in silico simulation allows us to not only rank potential drug candidates but also to visualize the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the binding.
Comprehensive Docking Protocol
This protocol provides a step-by-step workflow for docking 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride with the human CaV1.2 channel using AutoDock Vina, a widely used and validated open-source docking engine.[16][17][18]
Figure 1: End-to-end workflow for the molecular docking protocol.
Required Software and Resources
Resource/Software
Purpose
Recommended Source
Protein Data Bank
Source for protein 3D structures
AutoDockTools (MGLTools)
Prepare protein and ligand files (PDBQT format)
AutoDock Vina
Molecular docking engine
Open Babel
Interconvert chemical file formats, generate 3D
PyMOL or UCSF Chimera
Visualization of docking results
/
Table 1: Essential software and resources for the docking study.
Step-by-Step Methodology
Part A: Target and Ligand Preparation
Target Protein Acquisition and Preparation:
Navigate to the RCSB PDB and download the coordinates for the human CaV1.2 channel, for instance, PDB ID: 8WE8 .[14]
Open the PDB file in AutoDockTools (ADT).
Remove non-essential components: Delete all water molecules (Edit -> Delete Water) and any co-crystallized ligands or ions not relevant to the DHP binding site.
Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar Only). This is crucial for correct hydrogen bond calculations.
Save the prepared protein as a PDBQT file (Grid -> Macromolecule -> Choose...), which includes atomic charge and type information required by Vina.
Ligand Structure Generation and Preparation:
Obtain the structure of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS: 58171-11-2).[19] If a 3D structure is not available, generate it from its SMILES string using a tool like Open Babel.
Perform an energy minimization of the 3D ligand structure using a force field like MMFF94 to obtain a low-energy conformation.
Load the ligand into ADT (Ligand -> Input -> Open).
ADT will automatically detect the root and define rotatable bonds, which are crucial for flexible ligand docking. Verify these are correctly assigned.
Save the prepared ligand as a PDBQT file (Ligand -> Output -> Save as PDBQT).
Part B: Docking Simulation
Defining the Search Space (Grid Box):
Rationale: The search space must encompass the entire binding pocket to allow the algorithm to find the optimal ligand pose. For CaV1.2, this is the known DHP binding site.
With the prepared protein loaded in ADT, go to Grid -> Grid Box....
Center the grid box on the key residues of the DHP site. Based on literature for PDB ID 8WE8 and similar structures, this involves residues like SER1132.[13]
Adjust the dimensions of the grid box (e.g., 24 x 24 x 24 Å) to ensure it is large enough to accommodate the ligand and allow for rotational and translational movements.
Record the center coordinates (center_x, center_y, center_z) and size dimensions (size_x, size_y, size_z) provided by ADT.
Configuring the AutoDock Vina Simulation:
Create a text file named conf.txt.
Populate this file with the necessary parameters using the information from the previous steps.
Expert Insight: The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the likelihood of finding the true energy minimum but takes longer. For initial screening, 8 is often sufficient, but for final analysis, a higher value is recommended.
Running the Simulation:
Open a command line terminal.
Navigate to the directory containing your PDBQT files and conf.txt.
Execute the Vina program by typing: ./vina --config conf.txt --log log.txt[18]
The simulation will run, and upon completion, you will have two output files: results.pdbqt (containing the docked poses) and log.txt (containing the binding affinity scores).
Part C: Results Analysis
Interpreting the Output:
Open the log.txt file. It will contain a table of the top binding modes (typically 9), ranked by their binding affinity in kcal/mol. The pose with the lowest score is the most favorable predicted binding mode.
Mode
Affinity (kcal/mol)
RMSD l.b.
RMSD u.b.
1
-9.8
0.000
0.000
2
-9.5
1.872
2.451
3
-9.2
2.103
2.987
(Hypothetical Data)
Table 2: Example output from a Vina log file.
Visualization and Interaction Mapping:
Load the prepared protein PDBQT file (protein.pdbqt) and the results file (results.pdbqt) into a visualization software like PyMOL.
Analyze the top-ranked pose. Identify and measure the distances of key interactions between the ligand and the protein's amino acid residues.
Look for hydrogen bonds (typically < 3.5 Å), hydrophobic interactions, and any potential pi-stacking. A conserved hydrogen bond with SER1132 is a strong indicator of DHP-like binding.[13]
Interacting Residue
Interaction Type
Distance (Å)
SER1132
Hydrogen Bond
2.1
TYR1128
Pi-Pi Stacking
3.8
MET1135
Hydrophobic
4.1
PHE1160
Hydrophobic
3.9
(Hypothetical Data)
Table 3: Hypothetical interaction analysis for the top-ranked pose.
Figure 2: Logical relationship of ligand binding to physiological effect.
Protocol Validation and Trustworthiness
To ensure the docking protocol is reliable, a self-validation step is essential. Before docking the novel compound, perform a control experiment by docking a known ligand (e.g., amlodipine, which is co-crystallized in PDB ID 8WE8) into the binding site. The protocol is considered validated if the software can reproduce the experimental binding pose of the co-crystallized ligand with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the chosen parameters and search space are appropriate for this class of compounds.
Conclusion and Future Directions
This application note details a robust and validated protocol for performing molecular docking studies of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride with the human CaV1.2 channel. The predicted binding affinity and interaction patterns serve as a powerful hypothesis-generating tool, guiding further lead optimization.
A promising docking result should be followed by more computationally intensive studies, such as molecular dynamics (MD) simulations , to assess the stability of the predicted binding pose over time in a simulated physiological environment.[20][21][22] Ultimately, the predictions from these in silico models must be validated through in vitro and in vivo experimental assays to confirm the compound's activity and therapeutic potential.
References
Ionic Channels as Targets for Drug Design: A Review on Computational Methods. National Center for Biotechnology Information. [Link]
Voltage-gated calcium channels: Their discovery, function and importance as drug targets. British Journal of Pharmacology. [Link]
Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design. Frontiers in Molecular Biosciences. [Link]
Pharmacophore Modelling, Quantitative Structure Activity Relationship (QSAR) and Docking Studies of Pyrimidine Analogs as Potential Calcium Channel Blockers. ResearchGate. [Link]
Ionic Channels as Targets for Drug Design: A Review on Computational Methods. ResearchGate. [Link]
8FD7: Structure of the human L-type voltage-gated calcium channel Cav1.2 complexed with gabapentin. RCSB PDB. [Link]
8EOG: Structure of the human L-type voltage-gated calcium channel Cav1.2 complexed with L-leucine. RCSB PDB. [Link]
Voltage-gated Calcium Channels: Their Discovery, Function and Importance as Drug Targets. PubMed. [Link]
First pharmacophoric hypothesis for T-type calcium channel blockers. PubMed. [Link]
Identification and Investigation of Chalcone Derivatives as Calcium Channel Blockers: Pharmacophore Modeling, Docking Studies, In vitro Screening, and 3D-QSAR Analysis. PubMed. [Link]
AutoDock Vina Manual. The Scripps Research Institute. [Link]
8WE8: Human L-type voltage-gated calcium channel Cav1.2 in the presence of calciseptine, amlodipine and pinaverium at 2.9 Angstrom resolution. RCSB PDB. [Link]
Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. [Link]
7UHF: Human L-type voltage-gated calcium channel Cav1.3 in the presence of cinnarizine at 3.1 Angstrom resolution. RCSB PDB. [Link]
AF_AFQ02789F1: Computed structure model of Voltage-dependent L-type calcium channel subunit alpha-1S. RCSB PDB. [Link]
Computational Drug Design on Ion Channels. Encyclopedia MDPI. [Link]
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain. MDPI. [Link]
In Silico Identification of T-type Calcium Channel Blockers: A ligand-based Pharmacophore Mapping Approach. Amrita Vishwa Vidyapeetham. [Link]
COMPUTER AIDED DESIGN OF SELECTIVE CALCIUM CHANNEL BLOCKERS: USING PHARMACOPHORE – BASED AND DOCKING SIMULATIONS. International Journal of Pharmaceutical Sciences and Research. [Link]
Parameterization for In-Silico Modeling of Ion Channel Interactions with Drugs. PLOS One. [Link]
Structural biology of voltage-gated calcium channels. Taylor & Francis Online. [Link]
How to initiate protein-ligand docking with MD simulation tools. Bioinformatics Stack Exchange. [Link]
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
Dihydropyridines as Calcium Channel Blockers: An Overview. ScholarWorks @ UTRGV. [Link]
Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. [Link]
Effects of dihydropyridine calcium channel modulators on cardiac sodium channels. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
Tutorial EDES / HADDOCK for ligand-protein docking. Bonvin Lab. [Link]
Modulation of cardiac CaV1.2 channels by dihydropyridine and phosphatase inhibitor requires Ser-1142 in the domain III pore loop. PNAS. [Link]
StreaMD: the toolkit for high-throughput molecular dynamics simulations. National Center for Biotechnology Information. [Link]
In Silico identification and modelling of FDA-approved drugs targeting T-type calcium channels. PLOS One. [Link]
Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Taibah University Medical Sciences. [Link]
Molecular docking analysis of calcium channel blockers with ALR2 and RAGE. National Center for Biotechnology Information. [Link]
Molecular docking analysis of marine compounds with voltage gated calcium channel for potential anti-epileptic molecules. Bioinformation. [Link]
1-benzyl-1,2-dihydropyridin-2-imine hydrochloride | CAS 83441-26-3. American Elements. [Link]
Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity: An In-Silico Investigation Targeting the L-Type Calcium Channel (CaV1.2). Preprints.org. [Link]
A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. National Center for Biotechnology Information. [Link]
Benzhydryl Amines: Synthesis and Their Biological Perspective. National Center for Biotechnology Information. [Link]
Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. [Link]
QSAR studies and molecular docking analysis of 1,4-dihydropyridines as Calcium Channel Blockers using DFT and ANN methods. ResearchGate. [Link]
Technical Support Guide: Optimizing Dihydropyridine Synthesis
An in-depth guide to overcoming common challenges in the Hantzsch synthesis of dihydropyridines, presented by the Gemini Technical Support Center. Welcome to the technical support center for the Hantzsch dihydropyridine...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to overcoming common challenges in the Hantzsch synthesis of dihydropyridines, presented by the Gemini Technical Support Center.
Welcome to the technical support center for the Hantzsch dihydropyridine (DHP) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic multicomponent reaction. The Hantzsch reaction, first reported in 1881, remains a cornerstone for synthesizing 1,4-dihydropyridines and their derivatives, which are crucial scaffolds for numerous pharmacologically active compounds, most notably as calcium channel blockers like nifedipine and amlodipine.[1][2][3]
Despite its utility, the classical Hantzsch synthesis can be plagued by issues such as long reaction times, harsh conditions, and low yields.[1] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges, optimize your reaction conditions, and achieve high-yield, high-purity synthesis of your target DHPs.
Foundational Principles: Understanding the "Why"
A solid grasp of the reaction mechanism is critical for effective troubleshooting. Low yields and unexpected byproducts often arise when reaction conditions inadvertently favor alternative mechanistic pathways.[1][3]
The generally accepted mechanism involves several key steps that can proceed via at least two primary pathways, which explains the reaction's sensitivity to specific conditions.
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Caption: The Hantzsch Dihydropyridine Synthesis Mechanism.
The reaction primarily proceeds through two key intermediates: an α,β-unsaturated carbonyl formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and a β-enamino ester (enamine) formed from the other equivalent of the β-ketoester and the ammonia source.[4][5] These intermediates then combine in a Michael addition, followed by cyclization and dehydration, to yield the final 1,4-dihydropyridine ring.[4] Understanding that these intermediates are forming in situ allows for targeted troubleshooting.
This section addresses the most common issues encountered during DHP synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?
Low yield is the most frequent complaint and can stem from several factors. Let's break them down.
A. Sub-Optimal Reaction Conditions: The classical method of refluxing in ethanol is often slow and inefficient.[1]
Causality: The reaction involves multiple equilibria. Insufficient energy (temperature) or long reaction times can lead to the decomposition of intermediates or the formation of stable side-products.
Solution 1: Employ Catalysis. The reaction is amenable to both acid and base catalysis. Small amounts of an acid catalyst like p-toluenesulfonic acid (PTSA), ceric ammonium nitrate (CAN), or silica-bound sulfonic acids can significantly accelerate the reaction and improve yields, often allowing for lower temperatures.[1][2][6]
Solution 2: Switch to a "Greener" Solvent. Traditional solvents like ethanol can be replaced. Water (especially in the form of aqueous micelles), glycerol, or polyethylene glycol (PEG-400) have been shown to be highly effective, sometimes eliminating the need for a catalyst entirely.[2][4][7]
Solution 3: Utilize Energy-Transfer Technologies. Microwave-assisted synthesis is a powerful tool for this reaction. It dramatically reduces reaction times from hours to minutes and often leads to cleaner reactions with higher yields by promoting rapid, uniform heating.[8][9][10][11] Similarly, ultrasonic irradiation has been shown to boost yields to over 90%.[1]
B. Reactant Stoichiometry and Purity:
Causality: The reaction is a multi-component condensation. An imbalance in stoichiometry can leave one reactant in excess, leading to side reactions or purification difficulties. Aldehyd purity is particularly critical; oxidized aldehydes (containing carboxylic acids) can inhibit the reaction.
Solution: Use a slight excess (10-20%) of the β-ketoester and ammonia source relative to the aldehyde to ensure it is fully consumed. Always use freshly distilled or high-purity aldehydes.
C. Steric Hindrance:
Causality: Aldehydes with bulky ortho-substituents (e.g., o-chlorobenzaldehyde) react much more slowly because of steric hindrance at the reaction center.[4][9]
Solution: For sterically hindered aldehydes, more forcing conditions are necessary. This is an ideal scenario for microwave synthesis, where temperatures can be safely elevated above the solvent's boiling point in a sealed vessel, drastically shortening reaction times and improving yields.[9][11]
Caption: Comparison of Reaction Conditions for Hantzsch DHP Synthesis.
Q2: My reaction is messy, with multiple byproducts. How can I improve selectivity and simplify purification?
This usually points to side reactions or the formation of regioisomers.
A. Unwanted Aromatization (Oxidation):
Causality: The 1,4-dihydropyridine product can be sensitive to air and light, and can oxidize to the corresponding pyridine, especially under harsh heating conditions or during workup.[1] This is a major issue if the DHP itself is the target.
Solution:
Run the reaction under an inert atmosphere (Nitrogen or Argon).
Use milder reaction conditions (e.g., room temperature with an efficient catalyst).
During workup, protect the reaction mixture from excessive light and heat.
Self-Validation: If the pyridine is the desired product, this "side reaction" can be intentionally driven. After the DHP is formed, oxidants like nitric acid, KMnO₄, or ferric chloride can be added in a one-pot procedure to achieve full aromatization.[1][4] Milder, modern methods using iodine or photochemical conditions also exist.[1]
B. Formation of 1,2-Dihydropyridine Regioisomers:
Causality: While the 1,4-DHP is the classical product, the formation of the less stable 1,2-DHP regioisomer can occur, particularly with certain catalysts and substrates.[13]
Solution: The choice of catalyst and aldehyde can direct regioselectivity. For instance, using strong acid catalysts and aromatic aldehydes has been shown to favor the formation of 1,2-DHPs.[13] Conversely, using aliphatic aldehydes under the same conditions tends to yield the classical 1,4-DHP product.[13] Careful screening of catalysts and solvents is key to controlling this outcome.
C. Purification Strategy:
Causality: The crude product is often a solid contaminated with unreacted starting materials or byproducts.
Solution:
Recrystallization: This is the most common and effective method. The crude solid product can typically be recrystallized from ethanol or an ethanol/water mixture.[14]
Washing: Before recrystallization, washing the crude solid with a solvent that dissolves impurities but not the product (like cold n-hexane or diethyl ether) can be beneficial.[6]
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative, though less ideal for large-scale synthesis.[14]
Q3: My reaction is not proceeding at all. What should I check first?
A stalled reaction is frustrating but can usually be traced to a few key factors.
dot
Caption: A logical decision tree for troubleshooting a stalled Hantzsch reaction.
Reagent Quality: As mentioned, the aldehyde is the prime suspect. Ensure it is pure.
Nitrogen Source: Ammonium acetate is often used as it's a solid that provides ammonia under neutral conditions, which can be easier than handling aqueous ammonia.[2][13] Ensure it is dry and from a reliable source.
Temperature/Energy: If you are running the reaction at room temperature without a highly active catalyst system, it may simply be too slow. Try gentle heating (50-60°C) or switch to a more robust method like microwave irradiation.[14]
Catalyst Activity: If using a heterogeneous (solid) catalyst, ensure it has not been deactivated from previous use. If using a homogeneous catalyst, ensure it was added correctly.
Experimental Protocols: From Classic to Optimized
Here we provide a general workflow and two distinct protocols for practical application.
dot
Caption: General experimental workflow for Hantzsch DHP synthesis.
This protocol is based on the original method and is suitable for simple, unhindered aldehydes.
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (22 mmol, 2.2 eq), and ethanol (30 mL).
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to induce precipitation of the product.
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol. Recrystallize the crude solid from hot ethanol to obtain the pure 1,4-dihydropyridine.
This modern protocol is highly efficient, environmentally friendly, and excellent for a wide range of substrates.[6]
Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq), ethyl acetoacetate (2.0 mmol, 2.0 eq), and ammonium acetate (1.2 mmol, 1.2 eq).
Catalyst Addition: Add the catalyst, such as ceric ammonium nitrate (CAN) (0.05 mmol, 5 mol%).[6]
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for 5-15 minutes.[9][10]
Workup: After cooling the vial to room temperature, add 10 mL of water to the solidified mixture and stir.
Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold n-hexane to remove impurities. The product is often pure enough after this step, but can be recrystallized from ethanol if necessary.[6]
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction - Banaras Hindu University. [Link]
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC. [Link]
Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives from methyl arenes via in situ generated ammonia under microwave irradiation in neat conditions - RSC Publishing. [Link]
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - Beilstein Journals. [Link]
An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. [Link]
Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. [Link]
Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels | Request PDF - ResearchGate. [Link]
“On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC. [Link]
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC. [Link]
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... - PMC. [Link]
PDF - International Journal of Modern Pharmaceutical Research. [Link]
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. [Link]
1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC. [Link]
Studies on Dihydropyridines. I. The Preparation of Unsymmetrical 4-Aryl-1,4-dihydropyridines by the Hantzsch-Beyer Synthesis1 | Journal of the American Chemical Society. [Link]
Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - PMC. [Link]
Purification of the dihydropyridine receptor of the voltage-dependent Ca2+ channel from skeletal muscle transverse tubules using (+) [3H]PN 200-110 - PubMed. [Link]
Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. - SciSpace. [Link]
Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. [Link]
Synthesis of Nitroso Derivatives of Dihydropyridine Calcium Channel Blockers | Organic Process Research & Development - ACS Publications. [Link]
(PDF) Drug Interactions of Dihydropyridine Calcium Channel Blockers (CCBs) involving CYP3A4 Enzymes - ResearchGate. [Link]
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. [Link]
An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. [Link]
Technical Support Center: 1,2-Dihydropyridine Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis of 1,2-dihydropyridines (1,2-DHPs). As highly reactive dienamines, 1,2-DHPs are indispensable precursors for complex alkaloids (e.g., catharanthine, isoquinuclidi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 1,2-dihydropyridines (1,2-DHPs). As highly reactive dienamines, 1,2-DHPs are indispensable precursors for complex alkaloids (e.g., catharanthine, isoquinuclidines) and active pharmaceutical ingredients. However, their synthesis is notoriously complicated by regioselectivity issues—most notably the competitive formation of 1,4-dihydropyridines (1,4-DHPs)—and a high propensity for over-reduction or undesired alkylation.
This guide provides mechanistic troubleshooting, empirical data, and self-validating experimental protocols designed by application scientists to help you isolate the desired 1,2-DHP scaffold with high fidelity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: During my Hantzsch-like multicomponent reactions, why is my primary product the 1,4-DHP isomer instead of the targeted 1,2-DHP?
Causality & Expert Insight:
The classical Hantzsch synthesis typically yields 1,4-DHPs because the 1,4-addition pathway is thermodynamically favored. The critical bifurcation between 1,2-DHP and 1,4-DHP occurs during the Michael addition of the enamine intermediate to the β-dicarbonyl compound. Density Functional Theory (DFT) studies reveal that chemoselectivity is strictly determined by the reaction energy barriers of the transition states leading to the cyclic hemiaminal intermediates 1. When using aliphatic aldehydes, the steric and electronic profile strongly drives the reaction toward the classical 1,4-DHP framework. Conversely, employing aromatic aldehydes alters the transition state energies, kinetically favoring the 1,2-DHP regioisomer 2.
Mechanistic bifurcation in Hantzsch synthesis leading to 1,2-DHP vs 1,4-DHP.
Q2: I am using borohydride reduction on an N-acylpyridinium salt. Why am I observing a complex mixture of 1,2-DHPs, 1,4-DHPs, and piperidines?
Causality & Expert Insight:
Nucleophilic hydride addition to activated pyridinium salts suffers from imperfect regioselectivity. The hydride can attack at the C2, C4, or C6 positions. While hard nucleophiles or bulky N-acyl groups (like chloroformates) can direct attack to the C2 position to form 1,2-DHPs, the resulting diene system is highly reactive. If the reaction temperature is not strictly controlled (usually required at -78 °C), or if excess reducing agent is present, the 1,2-DHP undergoes subsequent protonation and over-reduction to yield tetrahydropyridines and fully saturated piperidines. To circumvent this, modern approaches utilize iridium-catalyzed reductive functionalization of lactams, avoiding the pyridinium intermediate entirely 3.
Workflow for diagnosing and resolving side products in pyridinium reductions.
Q3: How do I prevent C-alkylation side products when functionalizing 1,2-DHPs?
Causality & Expert Insight:
1,2-DHPs act as versatile enamines. When exposed to electrophiles, they frequently undergo C-alkylation at the C3 or C5 positions rather than the desired N-alkylation. Because the nitrogen lone pair delocalizes into the ring, the carbon atoms become highly nucleophilic. To control this, you must carefully select the electrophile hardness. For instance, using highly reactive methyl triflate in dichloromethane promotes selective C-alkylation to form an iminium intermediate, which can actually be leveraged and trapped stereoselectively to form quaternary centers, rather than fighting it as a side reaction 4.
Part 2: Quantitative Data & Optimization
The table below summarizes empirical data regarding how specific reaction parameters dictate the primary regioisomer and side product formation during 1,2-DHP synthesis.
Reaction Parameter
Condition A
Condition B
Primary Regioisomer
Mechanistic Rationale
Aldehyde Substitution
Aliphatic Aldehydes
Aromatic Aldehydes
1,4-DHP (Aliphatic) / 1,2-DHP (Aromatic)
Aromatic rings increase the transition state energy barrier for the 1,4-addition pathway, kinetically favoring 1,2-DHP.
Nucleophile Hardness
Soft Hydrides (e.g., NaCNBH₃)
Hard Hydrides (e.g., NaBH₄, L-Selectride)
1,4-DHP (Soft) / 1,2-DHP (Hard)
Hard nucleophiles preferentially attack the more electrophilic C2 position adjacent to the strongly electron-withdrawing N-acyl group.
Reducing Agent Equivalents
Excess (>2.0 equiv)
Stoichiometric (1.0 equiv)
Piperidines (Excess) / 1,2-DHP (Stoichiometric)
Excess hydride leads to over-reduction of the highly reactive dienamine system of the 1,2-DHP intermediate.
Part 3: Self-Validating Experimental Protocols
Protocol A: Regioselective One-Pot Synthesis of 1,2-DHPs via Modified Hantzsch Reaction
Objective: Maximize 1,2-DHP yield while suppressing 1,4-DHP formation using a heterogeneous catalyst.
Self-Validating Checkpoint: The intrinsic self-validation of this protocol lies in the crude ¹H NMR. The complete absence of the characteristic 1,4-DHP N-H singlet (typically ~9.0 ppm) and the emergence of distinct 1,2-DHP alkene protons confirms that kinetic trapping was successful before thermodynamic equilibration could occur.
Step-by-Step Methodology:
Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv), aniline derivative (1.0 equiv), and ethyl propiolate or enaminone (1.0 equiv).
Catalyst Addition: Add 40 wt% phosphotungstic acid (HPW) supported on alumina (10 mol%) as a green, heterogeneous catalyst.
Reaction: Stir the mixture under solvent-free conditions at room temperature for 2.5 hours. (Causality: Solvent-free conditions increase the effective molarity of the reactants, driving the kinetically favored 1,2-addition).
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The 1,2-DHP typically elutes faster than the 1,4-DHP side product.
Workup: Extract with ethyl acetate, filter out the heterogeneous catalyst (which can be washed and reused), and concentrate the filtrate.
Purification: Purify via flash column chromatography to isolate the pure 1,2-DHP.
Protocol B: Iridium-Catalyzed Reductive Synthesis from Lactams
Objective: Synthesize 1,2-DHPs without the over-reduction side products typical of Fowler's reduction.
Self-Validating Checkpoint: The immediate addition of a dienophile (like N-phenylmaleimide) acts as a chemical trap. If the [4+2] cycloadduct (isoquinuclidine) forms exclusively, it self-validates that the transient intermediate was strictly the 1,2-DHP dienamine, as the 1,4-DHP isomer cannot undergo this specific Diels-Alder cycloaddition.
Step-by-Step Methodology:
Activation: Dissolve the tertiary lactam (containing β,γ-unsaturation) in dry toluene under an argon atmosphere.
Reduction: Stir at room temperature for 15 minutes. (Causality: The Ir-catalyst selectively reduces the lactam carbonyl to a silylated hemiaminal without reducing the existing alkene bonds).
Elimination: Add a mild acid or Lewis acid to promote the elimination of the silanol, generating the iminium ion which rapidly deprotonates to form the conjugated 1,2-dihydropyridine.
Trapping: Directly add N-phenylmaleimide for an in situ [4+2] cycloaddition to form the isoquinuclidine architecture.
References
Title: Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: A General Iridium-Catalyzed Reductive Dienamine Synthesis Allows a Five-Step Synthesis of Catharanthine via the Elusive Dehydrosecodine
Source: Journal of the American Chemical Society
URL: [Link]
Title: Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers
Source: PubMed Central (NIH)
URL: [Link]
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride
Welcome to the technical support center for the synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challeng...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields for this valuable heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your synthesis.
Core Synthesis Overview
The synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride is typically a two-step process. The first step involves the N-alkylation of 2-aminopyridine with a benzyl halide to form the intermediate, 1-benzyl-2-aminopyridinium halide. This salt is then treated with a base to form the neutral 1-benzyl-1,2-dihydropyridin-2-imine, which is subsequently converted to its stable hydrochloride salt for isolation.
Fig. 1: General synthetic workflow for 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Part 1: The N-Alkylation Reaction (Step 1)
Q1: My reaction to form the 1-benzyl-2-aminopyridinium halide intermediate is slow or incomplete. How can I drive it to completion?
A1: Incomplete conversion is a frequent challenge in the N-alkylation of pyridines. Several factors can be optimized:
Solvent Choice: The reaction involves the formation of a charged pyridinium salt from neutral starting materials. A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is highly recommended. These solvents can stabilize the charged intermediate, accelerating the reaction rate, whereas non-polar solvents will hinder its formation.
Temperature: Heating the reaction is typically necessary. Refluxing in acetonitrile (approx. 82 °C) is a common starting point. If the reaction is still sluggish, particularly with less reactive halides like benzyl chloride, switching to a higher boiling solvent like DMF (b.p. 153 °C) can significantly increase the rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.
Stoichiometry: While the theoretical molar ratio is 1:1, using a slight excess of the benzyl halide (e.g., 1.1 to 1.2 equivalents) can help push the reaction to completion by ensuring the more valuable 2-aminopyridine is fully consumed.[1] However, avoid a large excess, as this can complicate the purification of the intermediate salt.[1]
Leaving Group: Benzyl bromide is significantly more reactive than benzyl chloride due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of bromide. If you are using benzyl chloride and facing reactivity issues, switching to benzyl bromide is a logical step.
Q2: My TLC plate shows multiple products, and my yield of the desired pyridinium salt is low. What are the likely side products?
A2: The main challenge in the alkylation of 2-aminopyridine is the presence of two nucleophilic nitrogen atoms: the endocyclic (ring) nitrogen and the exocyclic (amino group) nitrogen. This can lead to a lack of regioselectivity.
N1 vs. N-exo Alkylation: While the desired product results from alkylation at the N1 ring nitrogen, competitive alkylation can occur at the exocyclic amino group. Generally, the endocyclic nitrogen is more nucleophilic, but reaction conditions can influence the ratio.[2]
Over-alkylation: The product of the initial N-exo alkylation can potentially be alkylated a second time, leading to a di-benzylated byproduct.[3] This is more likely if a large excess of benzyl halide is used or under harsh reaction conditions.
To favor the desired N1-alkylation, it is crucial to follow established protocols that utilize conditions known to favor this pathway, such as refluxing in a suitable polar aprotic solvent.[1]
Fig. 2: Competing reaction pathways in the N-alkylation of 2-aminopyridine.
Part 2: Isolation and Salt Formation (Step 2)
Q3: I have successfully formed the pyridinium salt intermediate, but I'm losing a lot of material during the conversion to the final hydrochloride salt. How can I improve my isolation yield?
A3: This is a critical stage where significant product loss can occur due to handling, solubility, and stability issues.
Isolation of the Intermediate: Often, the 1-benzyl-2-aminopyridinium halide will precipitate directly from the reaction mixture upon cooling.[1] If it does, this is an excellent first purification step. Collect the solid by filtration and wash it with a small amount of the cold reaction solvent or a non-polar solvent like diethyl ether to remove unreacted benzyl halide. If it does not precipitate, the solvent can be removed under reduced pressure, but the crude product will require more rigorous purification.
Formation of the Free Imine: The pyridinium salt is typically dissolved in water or a water/alcohol mixture and treated with a strong base like NaOH to deprotonate it, forming the neutral 1-benzyl-1,2-dihydropyridin-2-imine. This free imine is often less stable than its salt forms and may be susceptible to hydrolysis or oxidation.[4] It is usually extracted immediately into an organic solvent like dichloromethane (DCM) or ethyl acetate. Ensure your aqueous layer is sufficiently basic (pH > 10) for complete deprotonation.
Hydrochloride Salt Precipitation: The final and most crucial step is the precipitation of the hydrochloride salt. This is typically achieved by bubbling dry HCl gas through the organic extract or by adding a solution of HCl in a solvent like isopropanol or ether.
Control the Precipitation: Rapid precipitation can trap impurities. Add the HCl source slowly with vigorous stirring.
Solvent Choice: The goal is to have your product be insoluble while impurities remain in solution. If your product is in DCM or ethyl acetate, adding a non-polar co-solvent like hexane or diethyl ether after HCl addition can often induce crystallization.
Avoid Excess Water: The hydrochloride salt may have some solubility in water.[5] Ensure your organic extracts are thoroughly dried with a drying agent (e.g., Na₂SO₄ or MgSO₄) before adding HCl to maximize precipitation.
Q4: The final product I isolate is an oil or a sticky solid, not a crystalline powder. What can I do?
A4: Obtaining an oil or "caramel" instead of a solid is a common issue in crystallization and often points to impurities or residual solvent.[6]
Purity is Key: An oily product is a strong indicator that the precursor (the free imine) was not pure enough before the salt formation step. Impurities can disrupt the crystal lattice, preventing the formation of a well-ordered solid. Consider purifying the crude pyridinium salt intermediate by recrystallization before proceeding to the free base.
Trituration: Try adding a non-polar solvent (like cold diethyl ether or hexane) to the oil and scratching the side of the flask with a glass rod. This can sometimes induce nucleation and solidification. The process of repeatedly washing the solid with a solvent in which it is insoluble is called trituration and is excellent for removing soluble impurities.
Solvent Removal: Ensure all extraction solvents are completely removed under high vacuum. Residual solvent can act as an impurity and plasticize your product. After removing the bulk solvent on a rotary evaporator, place the flask on a high vacuum line for several hours.
Optimized Protocol and Best Practices
This protocol synthesizes the key recommendations into a robust, step-by-step methodology.
A slight excess of the alkylating agent drives the reaction to completion.[1]
Solvent
Anhydrous Acetonitrile (ACN)
Polar aprotic solvent stabilizes the charged intermediate, promoting the reaction.
Conditions
Reflux (approx. 82 °C) with stirring under an inert atmosphere.
Heating is required for a reasonable reaction rate. Inert atmosphere prevents side reactions.
Monitoring
Monitor by TLC until consumption of 2-aminopyridine is complete (typically 4-12 hours).
Visual confirmation of reaction progress prevents premature workup or decomposition.
2. Intermediate Isolation
Workup
Cool the reaction to room temperature. If a solid precipitates, filter and wash with cold ACN/diethyl ether. If not, evaporate solvent under reduced pressure.
Isolating the intermediate allows for purification and removal of unreacted reagents.
Purification
(Optional but Recommended) Recrystallize the crude pyridinium bromide from a solvent system like ethanol/ether.
Improves the purity of the intermediate, leading to a cleaner final product and easier crystallization.
3. Free Imine Formation
Neutralization
Dissolve the pyridinium salt in minimal water. Cool in an ice bath and add 10% aq. NaOH dropwise until pH > 10.
Converts the salt to the organic-soluble free imine for extraction.
Extraction
Immediately extract the aqueous layer with Dichloromethane (DCM) (3x volumes).
The free imine can be unstable; rapid extraction is crucial.
4. HCl Salt Formation
Drying
Combine organic layers and dry thoroughly over anhydrous Na₂SO₄. Filter to remove the drying agent.
Water can inhibit precipitation and increase the solubility of the final salt.
Precipitation
Cool the dried DCM solution in an ice bath. Slowly add a solution of HCl in isopropanol or bubble dry HCl gas until precipitation is complete.
Controlled precipitation in a cold, dry solution maximizes yield and crystalline quality.
Final Isolation
Filter the resulting solid, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Washing removes residual soluble impurities, and vacuum drying removes all traces of solvent.
References
Stability and reactivity of alkylidene dihydropyridines. Organic & Biomolecular Chemistry. Available at: [Link]
Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available at: [Link]
Supporting Information for Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available at: [Link]
Discussion on Heterocyclic Compounds Synthesis. Science topic. Available at: [Link]
Sulfonate–Pyridinium Ionic Cocrystal Solvates: Improved Material and Antimicrobial Properties. Crystal Growth & Design. Available at: [Link]
Heterocyclic Chemistry Overview. Course Hero. Available at: [Link]
Heterocyclic Chemistry Lecture Notes. Boyer Research Group. Available at: [Link]
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. The Doyle Group - UCLA. Available at: [Link]
Reddit discussion on improving synthesis yield. Reddit. Available at: [Link]
Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. MDPI. Available at: [Link]
Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. ResearchGate. Available at: [Link]
Synthesis and biological evaluation of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as antimitotic agents. PubMed. Available at: [Link]
Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. PMC. Available at: [Link]
N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. Available at: [Link]
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC. Available at: [Link]
1-benzyl-1,2-dihydropyridin-2-imine hydrochloride Product Page. American Elements. Available at: [Link]
Synthesis of Imidine Hydrochloride and Some Heterocyclic Compounds. Iraqi National Journal of Chemistry. Available at: [Link]
Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Beilstein Journals. Available at: [Link]
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]
Chemical Stability of Petrichorins. PubMed. Available at: [Link]
Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. Available at: [Link]
Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. MDPI. Available at: [Link]
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. Available at: [Link]
Dihydropyridine (DHP) Stability & Handling Technical Support Center
Welcome to the Technical Support Center for 1,4-Dihydropyridine (DHP) handling. DHPs (such as nifedipine, amlodipine, and felodipine) are ubiquitous in drug development as calcium channel blockers and serve as critical r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1,4-Dihydropyridine (DHP) handling. DHPs (such as nifedipine, amlodipine, and felodipine) are ubiquitous in drug development as calcium channel blockers and serve as critical redox-active synthetic models. However, their 1,4-dihydropyridine core is highly susceptible to aromatization, degrading into biologically inactive pyridine derivatives.
This guide provides researchers, scientists, and drug development professionals with mechanistic insights, troubleshooting protocols, and self-validating workflows to ensure experimental integrity.
Section 1: Core Mechanisms of DHP Degradation (FAQ)
Q1: Why are 1,4-dihydropyridines so prone to degradation during routine laboratory handling?A1: The primary degradation pathway of 1,4-DHPs is the thermodynamically favorable oxidation (aromatization) of the dihydropyridine ring to a pyridine derivative[1]. This process is highly sensitive to light (photochemical oxidation) and atmospheric oxygen (autoxidation). The causality behind this extreme instability lies in the massive gain of resonance stabilization energy when the partially saturated 1,4-dihydropyridine ring loses electrons and protons to become a fully aromatic pyridine system.
Q2: What is the exact chemical mechanism of this light- and oxygen-induced oxidation?A2: Exposure to UV or visible light can directly excite the DHP molecule or sensitize ground-state oxygen to form reactive oxygen species (ROS), such as singlet oxygen (
1O2
) or superoxide (
O2∙−
)[2]. The degradation is initiated by a proton transfer from the N1-position of the DHP ring to the ROS or solvent, forming an anionic dihydropyridine intermediate[3][4]. This anion is extremely electron-rich and undergoes rapid, homogeneous oxidation (electron loss) to yield the final aromatized pyridine product[4].
Logical mechanism of light- and ROS-induced 1,4-DHP oxidation to pyridine.
Q3: Does the choice of storage container material actually matter, or is simply keeping it in the dark enough?A3: Container material dictates the survival of the compound. While standard amber glass absorbs most UV radiation, studies demonstrate that polymeric containers—specifically covered amber Polyethylene Terephthalate (PET)—provide superior photoprotection for DHP liquid formulations[1][5]. Standard glass containers can still allow significant degradation within minutes under stressing irradiation, whereas amber PET can achieve almost complete stabilization by blocking specific transmittances that trigger the N1-proton transfer[1].
Section 2: Quantitative Data on Container Efficacy
To understand the causality behind container selection, we must examine the degradation kinetics. Photodegradation of DHPs generally follows pseudo-second-order kinetics[5]. The table below summarizes the photostability of common DHPs in solution, emphasizing
t0.1
(the time required to reach 10% degradation) under forced irradiation.
Table 1: Photostability of DHP Solutions by Container Type
Expert Insight: The rapid degradation (< 3 min) of nimodipine and lercanidipine in standard glass highlights why routine benchtop handling without specialized PET or strict dark-room conditions leads to irreproducible biological assay results.
Section 3: Troubleshooting Guide
Problem: My solid DHP stock powder has developed a slight yellow tint over the past few months. Is it still usable?
Cause: Oxidation to the pyridine derivative, which often possesses a different chromophore and appears yellow[6].
Solution: Do not use the compound for sensitive biological assays without repurification. The pyridine by-products are devoid of therapeutic effect and will skew dose-response curves[1][7]. Verify purity using HPLC or TLC. If the pyridine peak is present, repurify via flash chromatography and store future batches under Argon.
Problem: I am observing inconsistent potency in my in vitro cell assays using nifedipine, even though I make fresh dilutions from a DMSO stock daily.
Cause: The DMSO master stock solution is degrading. DHPs are highly unstable in solution, and repeated opening of the stock vial introduces atmospheric oxygen and ambient light[6][8].
Solution: Implement a single-use aliquot system. Prepare the master stock in degassed DMSO, aliquot immediately into amber PET vials, flush the headspace with Argon, and freeze at -80°C. Thaw a fresh vial for each experiment and discard any remainder.
Section 4: Standard Operating Procedures (SOPs) for DHP Handling
To establish a self-validating system, researchers must adopt protocols that inherently prevent oxidation and include built-in quality checks.
Self-validating experimental workflow for handling DHP solutions.
Protocol: Preparation and Validation of Oxidation-Resistant DHP Solutions
Objective: To prepare DHP solutions for in vitro assays while preventing N1-proton transfer and subsequent aromatization.
Step 1: Solvent Degassing (Oxygen Exclusion)
Select high-purity, anhydrous solvent (e.g., DMSO or Ethanol).
Sparge the solvent with high-purity Argon gas for at least 30 minutes to displace dissolved oxygen.
Causality: Removing ground-state oxygen prevents the formation of superoxide radicals upon incidental light exposure, stalling the oxidation cascade[2].
Step 2: Dark-Room Preparation (Light Exclusion)
Transfer all materials to a dark room equipped with subdued red lighting.
Causality: Wavelengths > 600 nm lack the photonic energy required to excite the DHP ring to its reactive singlet state.
Weigh the solid DHP and dissolve it in the degassed solvent to create a concentrated stock (e.g., 10 mM).
Step 3: Antioxidant Supplementation (Optional but Recommended)
For highly sensitive assays, supplement the stock solution with a compatible antioxidant (e.g., 0.1% ascorbic acid or BHT).
Causality: Antioxidants act as sacrificial electron donors, scavenging reactive oxygen species and breaking the oxidative chain reaction before it can abstract the N1-proton from the DHP[9].
Step 4: Aliquoting and Storage
Dispense the stock solution into amber Polyethylene Terephthalate (PET) vials[5].
Flush the headspace of each vial with Argon gas before sealing to eliminate ambient oxygen[6].
Store immediately at -20°C or -80°C.
Step 5: Self-Validation (Quality Control Check)
Before utilizing a new batch of aliquots for a critical assay, run a representative sample on an HPLC coupled with a UV-Vis detector.
Monitor for the appearance of the aromatized pyridine peak (which typically exhibits a shifted UV maximum compared to the parent DHP).
Validation Threshold: If the pyridine peak constitutes >2% of the total area, the batch has been compromised and must be discarded.
Technical Support Center: Purifying Dihydropyridines with Column Chromatography
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of dihydropyridine (DHP) compounds using column chromatography. Dihydrop...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of dihydropyridine (DHP) compounds using column chromatography. Dihydropyridines, a critical class of calcium channel blockers, are notoriously challenging to purify due to their inherent instability. This support center provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these challenges effectively, ensuring the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a purification method for dihydropyridines.
Q1: What is the most critical factor to consider before starting the purification of dihydropyridines?
A1: The single most critical factor is the inherent instability of the 1,4-dihydropyridine ring, which is highly susceptible to photo-oxidation.[1][2] This degradation pathway leads to the corresponding pyridine derivative, resulting in a complete loss of pharmacological activity.[1] Therefore, all steps of the purification process, from sample preparation to fraction collection, must be conducted with rigorous protection from light. This can be achieved by using amber glassware, wrapping the column and collection vessels in aluminum foil, and minimizing exposure to ambient light.[1]
Q2: How do I select the appropriate stationary phase for my dihydropyridine compound?
A2: The choice of stationary phase is dictated by the polarity of your specific DHP derivative and the nature of the impurities you need to separate.
Normal-Phase (NP) Chromatography: Silica gel is the most common choice for NP separations and is particularly effective for less polar DHP derivatives.[1] This is often the first approach for purifying crude reaction mixtures.
Reversed-Phase (RP) Chromatography: For more polar DHPs or for separating them from their oxidized pyridine forms, C18 and C8 bonded silica gels are widely used.[1] Columns with embedded polar groups can offer enhanced selectivity in these cases.
Chiral Chromatography: To separate enantiomers of chiral DHPs, specialized chiral stationary phases (CSPs) are essential.[3] Examples include phases based on macrocyclic glycopeptides or dinitrobenzamido derivatives.[1]
Q3: What are good starting points for mobile phase selection?
A3: Mobile phase selection is crucial for achieving optimal separation. A good starting point is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target DHP, with clear separation from impurities.[1]
Normal-Phase: A common starting point is a mixture of a non-polar solvent like hexane with a more polar solvent such as ethyl acetate.[1] The ratio is adjusted to achieve the desired Rf value.
Reversed-Phase: Mixtures of acetonitrile or methanol with water or an aqueous buffer are standard.[1] The pH of the aqueous phase can be a powerful tool to optimize separation, especially for ionizable compounds.[4]
Chiral Separations: The mobile phase is highly dependent on the specific CSP. Common mobile phases include hexane/ethanol for normal-phase mode and acetonitrile/buffer for reversed-phase mode.[1]
Q4: How should I prepare and load my sample onto the column?
A4: Proper sample preparation and loading are key to achieving sharp, well-resolved peaks.
Dissolution: Dissolve your crude DHP sample in a minimal amount of a suitable solvent.[1] Ideally, this should be the mobile phase itself or a solvent in which your compound is highly soluble but which is a weak solvent for the chromatography (e.g., dichloromethane for normal-phase).
Dry Loading: For samples that are not very soluble in the mobile phase, dry loading is an excellent alternative.[1] Adsorb your sample onto a small amount of silica gel, evaporate the solvent completely, and then carefully add the resulting free-flowing powder to the top of the packed column.[1] This technique prevents band broadening caused by using a strong loading solvent.
Experimental Protocol: A General Workflow for Dihydropyridine Purification
This protocol outlines a standard workflow for the purification of a dihydropyridine compound using normal-phase column chromatography.
Solvent System Selection via TLC:
Dissolve a small amount of the crude DHP mixture in a suitable solvent (e.g., dichloromethane).
Spot the solution onto a TLC plate (silica gel 60 F254).
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
Visualize the spots under a UV lamp (typically 254 nm).
Select the solvent system that provides an Rf value of 0.2-0.4 for the target DHP and the best separation from impurities.
Column Packing:
Prepare a slurry of silica gel in the initial, least polar mobile phase.
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
Allow the silica gel to pack under gravity or with gentle pressure, ensuring a level and stable bed.
Sample Loading:
Choose either wet or dry loading as described in the FAQs. For dry loading, ensure the silica with the adsorbed sample is added carefully to the top of the column bed.
Elution and Fraction Collection:
Begin elution with the selected mobile phase, ensuring the column is protected from light.
Collect fractions in labeled test tubes or vials.
Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under UV light.
Analysis and Product Isolation:
Based on the TLC analysis, combine the fractions that contain the pure DHP compound.
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified dihydropyridine.
Technical Support Center: Troubleshooting the Stability of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the solution stability of highly reactive small molecule scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the solution stability of highly reactive small molecule scaffolds. 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS 83441-26-3 or 58171-11-2)[1][2] is a versatile but sensitive compound. Its primary vulnerability lies in its imine functionality, which is highly susceptible to hydrolytic degradation in aqueous environments[3].
This guide is designed to help researchers, analytical chemists, and drug development professionals understand the causality behind this instability and implement field-proven protocols to ensure experimental integrity.
The Core Problem: Mechanistic Causality of Degradation
To prevent degradation, we must first understand the chemistry. 1-Benzyl-1,2-dihydropyridin-2-imine exists as a hydrochloride salt, meaning the imine nitrogen is protonated to form a pyridinium species. This protonation draws electron density away from the adjacent C2 carbon, making it highly electrophilic.
When exposed to water, the C2 carbon undergoes nucleophilic attack, leading to a tetrahedral hemiaminal intermediate. This intermediate rapidly collapses, eliminating ammonia (
NH3
) and yielding the inactive, thermodynamically stable degradation product: 1-benzylpyridin-2-one [3][4].
Fig 1: Hydrolysis pathway of 1-benzyl-1,2-dihydropyridin-2-imine to 1-benzylpyridin-2-one.
Troubleshooting Q&A
Q1: My compound degrades rapidly when dissolved in standard PBS (pH 7.4). Why does this happen, and how can I prevent it?A: Imine hydrolysis is not only pH-dependent but is also subject to general acid-base catalysis[5]. Phosphate ions in PBS act as bifunctional catalysts; they can simultaneously donate and accept protons, significantly lowering the activation energy required to form and break down the tetrahedral intermediate.
The Fix: Avoid phosphate or acetate buffers for prolonged incubations. Instead, use non-nucleophilic "Good's buffers" like HEPES or MOPS. Always prepare aqueous dilutions immediately prior to the assay to minimize exposure time.
Q2: What is the optimal solvent system for long-term stock solution storage?A: Because water is the primary reactant in the hydrolysis pathway, strictly anhydrous conditions are mandatory for stock solutions.
The Fix: Dissolve the lyophilized powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Acetonitrile. Storing these stocks at -80°C drastically reduces the thermal energy available to overcome the activation barrier of any residual hydrolytic reactions.
Q3: I suspect my stock solution has degraded. How can I analytically verify its integrity?A: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The degradation product, 1-benzylpyridin-2-one, has a distinct retention time and a different UV absorption profile (due to the loss of the imine chromophore and formation of the pyridone ring) compared to the intact parent compound[4].
Quantitative Stability Data
The table below summarizes the expected half-life (
t1/2
) of 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride across various conditions. Use this data to plan your experimental timelines.
Solvent / Buffer System
Temperature
Apparent Half-Life (
t1/2
)
Scientific Recommendation
Anhydrous DMSO (<0.005%
H2O
)
-80°C
> 12 months
Optimal for long-term stock storage.
Anhydrous DMSO
25°C
~ 4 weeks
Acceptable for short-term handling.
Unbuffered
H2O
(pH ~5.5)
4°C
~ 48 hours
Acceptable for temporary working stocks.
HEPES Buffer (pH 7.4)
37°C
~ 6 hours
Preferred for biological/cellular assays.
PBS (pH 7.4)
37°C
< 2 hours
Avoid ; phosphate catalyzes hydrolysis.
Experimental Protocols (Self-Validating Systems)
To guarantee trustworthiness in your results, follow these step-by-step methodologies. These protocols are designed to be self-validating, ensuring that any deviation in stability is caught before it compromises your downstream data.
Protocol A: Preparation of Anhydrous Stock Solutions
Equilibration: Remove the lyophilized vial of 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride from cold storage and allow it to equilibrate to room temperature inside a desiccator (approx. 30 minutes). Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, introducing water to the hygroscopic salt.
Solvent Purging: Purge a fresh bottle of anhydrous DMSO with dry argon or nitrogen gas for 5 minutes to displace dissolved oxygen and ambient moisture.
Dissolution: Dissolve the compound to a target concentration of 10 mM to 50 mM. Vortex gently until the solution is completely clear.
Aliquotting: Divide the stock into single-use amber glass vials. Causality: Amber glass prevents potential photolytic degradation, and single-use aliquots prevent freeze-thaw cycles that introduce moisture.
Storage: Flush the headspace of each vial with argon, seal tightly, and store immediately at -80°C.
Protocol B: HPLC Stability Verification Assay
Run this assay to validate the integrity of your stock before critical experiments.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: TFA maintains the imine in its fully protonated, highly polar state, preventing peak tailing and ensuring consistent retention.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
Detection: Monitor UV absorbance at 254 nm and 280 nm.
Validation Step: Inject a freshly prepared standard alongside your stored stock. Calculate the Area Under the Curve (AUC) for the parent peak. If the AUC of the parent peak has decreased by >5% and a secondary peak (1-benzylpyridin-2-one) has emerged, discard the stock.
Fig 2: Optimized workflow for preparing and handling stable imine stock solutions.
References
Master Organic Chemistry. "Hydrolysis of imines to give ketones (or aldehydes)". Available at: [Link]
Journal of the American Chemical Society. "Two-Step Noncatalyzed Hydrolysis Mechanism of Imines at the Air–Water Interface". Available at: [Link]
Organic Process Research & Development. "Some Items of Interest to Process R&D Chemists and Engineers". Available at: [Link]
Technical Support Center: Managing Reaction Byproducts in Multi-Component Reactions
Welcome to the Technical Support Center for Multi-Component Reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MCRs and effectively ma...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Multi-Component Reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MCRs and effectively manage the formation of reaction byproducts. By understanding the underlying principles and employing systematic troubleshooting, you can enhance product purity, improve yields, and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding byproduct formation in MCRs, providing a foundational understanding for all users.
Q1: Why are multi-component reactions prone to byproduct formation?
Multi-component reactions, by their nature, involve the combination of three or more reactants in a single pot to form a product that incorporates structural features of each reagent.[1][2] This complexity, while offering efficiency and atom economy, also opens up multiple competing reaction pathways.[3] The formation of byproducts often stems from:
Incomplete Reactions: Unreacted starting materials can persist and complicate purification.
Side Reactions: Reactants may engage in alternative, undesired transformations. For example, in the Passerini reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, side reactions can occur if the reactants are not carefully chosen.[4][5]
Rearrangements: Intermediates can undergo unexpected rearrangements to form stable, non-target molecules.
Stoichiometric Imbalances: Incorrect ratios of reactants can lead to the formation of products from subsets of the components.
Q2: What is the first step I should take when I observe significant byproduct formation?
The initial and most critical step is to obtain a comprehensive analytical profile of your crude reaction mixture. Techniques such as High-Performance Liquid Chromatography (HPLC) , Liquid Chromatography-Mass Spectrometry (LC-MS) , and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[6] This analysis will help you to:
Quantify the desired product and major byproducts.
Identify the structures of the byproducts , which provides clues about the side reactions occurring.[7]
Assess the purity of your starting materials , as impurities can often be a source of unexpected byproducts.
Q3: Can the choice of solvent influence byproduct formation?
Absolutely. The solvent plays a critical role in modulating the reactivity of the components and stabilizing intermediates. For instance, the Passerini reaction is generally faster and more efficient in apolar, aprotic solvents like dichloromethane (DCM) or toluene.[4][8] The use of polar protic solvents, such as methanol or water, can sometimes lead to alternative ionic mechanisms and different byproduct profiles.[4] A solvent screen is a powerful tool for optimizing MCRs and minimizing byproduct formation.
Q4: How can I minimize byproducts without extensive re-optimization of the reaction conditions?
While re-optimization is often necessary for significant improvements, some immediate strategies can be effective:
Use of Catalysts: Catalysis can be vital for selecting a specific reaction pathway and avoiding byproduct formation.[3] For example, Lewis acids are sometimes used to enhance the rate and selectivity of Ugi and Passerini reactions.[9]
Order of Addition: In some cases, the order in which reactants are added can influence the reaction outcome by favoring the formation of a key intermediate.
Solid-Supported Reagents: These can be employed for the sequestration of excess reactants or byproducts, simplifying purification.[10]
Q5: Are there any "green" chemistry approaches to manage byproducts in MCRs?
Yes, green chemistry principles are highly relevant to MCRs.[2] Strategies to minimize byproducts and waste include:
High Atom Economy: MCRs are inherently atom-economical, as most of the atoms of the reactants are incorporated into the final product.[11][12]
Use of Eco-Friendly Solvents: Employing water, ethanol, or performing reactions under solvent-free conditions can reduce environmental impact and sometimes improve reaction outcomes.[2]
Catalytic Conditions: Using catalytic amounts of reagents instead of stoichiometric quantities minimizes waste.[3]
Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific issues encountered during multi-component reactions.
Guide 1: Low Yield of Desired Product with a Complex Mixture of Byproducts
Symptom: The crude reaction analysis (e.g., by LC-MS or NMR) shows a low percentage of the desired product and a multitude of other peaks, indicating a lack of selectivity.
Potential Causes:
Suboptimal Reaction Conditions: The temperature, concentration, or reaction time may not be ideal for the specific substrates.
Incorrect Stoichiometry: An excess or deficiency of one or more reactants can lead to the formation of various side products.
Reactive Intermediates: Highly reactive intermediates may be undergoing multiple, non-selective reaction pathways.
Degradation of Starting Materials or Product: The reaction conditions may be too harsh, causing decomposition.
Diagnostic Steps & Methodologies:
Purity Check of Starting Materials:
Protocol: Analyze each starting material by NMR and LC-MS to ensure its identity and purity.
Rationale: Impurities in the starting materials can act as catalysts or participate in side reactions.
Stoichiometry Screen:
Protocol: Set up a small array of reactions varying the stoichiometry of each reactant (e.g., 1.0, 1.2, and 1.5 equivalents).
Rationale: This helps to identify if an excess of a particular reactant is driving the formation of byproducts.
Kinetic Monitoring:
Protocol: Take aliquots from the reaction mixture at different time points and analyze them by HPLC or LC-MS.
Rationale: This will reveal the rate of formation of the desired product and byproducts, and indicate if the product is degrading over time.
Proposed Solutions & Optimization Strategies:
Systematic Optimization of Reaction Parameters: Employ a Design of Experiments (DoE) approach to systematically investigate the effects of temperature, concentration, and solvent.[13] This is more efficient than the "one-factor-at-a-time" (OFAT) method.[13]
Catalyst Screening: Investigate the use of Lewis or Brønsted acid catalysts to promote the desired reaction pathway.[3]
Flow Chemistry: Consider transitioning to a continuous flow reactor. Flow chemistry offers precise control over reaction parameters and can improve selectivity and yield.[14]
Guide 2: Formation of a Major, Unidentified Byproduct
Symptom: The crude reaction mixture contains the desired product and one other major, unexpected component.
Potential Causes:
Passerini-type Byproduct in an Ugi Reaction: If the carboxylic acid component is highly acidic, it can react with the carbonyl and isocyanide components before the amine is involved, leading to an α-acyloxy amide (Passerini product).[5]
Mumm Rearrangement Issues: In the Ugi reaction, the final step is a Mumm rearrangement.[15] If this rearrangement is slow or incomplete, the intermediate may be observed as a major byproduct.
Dimerization or Polymerization: One of the reactants, particularly if it is highly reactive, may be self-condensing.
Diagnostic Steps & Methodologies:
Byproduct Isolation and Characterization:
Protocol: Use preparative HPLC or column chromatography to isolate the major byproduct.[16] Characterize its structure using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Rationale: Knowing the structure of the byproduct is crucial for understanding the side reaction that is occurring.
Control Reactions:
Protocol: Run the reaction in the absence of one component at a time. For example, in an Ugi reaction, run a mixture of the carbonyl, isocyanide, and carboxylic acid to see if the Passerini byproduct is formed.
Rationale: This helps to pinpoint which components are involved in the formation of the major byproduct.
Proposed Solutions & Optimization Strategies:
Adjusting Reactant Acidity/Nucleophilicity: If a Passerini byproduct is forming in an Ugi reaction, consider using a less acidic carboxylic acid or a more nucleophilic amine.
Modifying the Order of Addition: Adding the amine and carbonyl components first to allow for imine formation before the addition of the isocyanide and carboxylic acid can sometimes favor the Ugi pathway.[15]
Temperature Adjustment: Lowering the reaction temperature may favor the desired kinetic product over a thermodynamically more stable byproduct.[17]
Data Presentation and Visualization
Table 1: Common Byproducts in Ugi and Passerini Reactions
Reaction
Common Byproduct
Formation Mechanism
Mitigation Strategy
Ugi
α-Acyloxy Amide (Passerini Product)
Reaction of carbonyl, isocyanide, and carboxylic acid in the absence of the amine.
Use a more nucleophilic amine; add the amine and carbonyl first.
Ugi
Un-rearranged Intermediate
Incomplete Mumm rearrangement.
Increase reaction time or temperature; consider a catalyst.
Passerini
α-Hydroxy Amide
If water is present, it can act as the nucleophile instead of the carboxylate.
Use anhydrous solvents and reactants.
Both
Products of two-component reactions
Incomplete reaction or side reactions between two of the components.
Optimize stoichiometry and reaction conditions.
Diagrams
Troubleshooting Workflow for MCR Byproduct Formation
Caption: A systematic workflow for troubleshooting byproduct formation in multi-component reactions.
Competing Reaction Pathways in an Ugi-type Reaction
Caption: A diagram illustrating the competing Ugi and Passerini reaction pathways.
References
Parlow, J. J., Naing, W., & South, M. S. (2003). Solid-Supported Reagent Strategies for Rapid Purification of Combinatorial Synthesis Products. Accounts of Chemical Research, 36(8), 602-612. [Link]
Grokipedia. (n.d.). Ugi reaction. Retrieved from [Link]
Welch, C. J., et al. (2012). Purification of compounds 17-22 from different reaction mixtures by preparative chiral SFC. ResearchGate. [Link]
Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research, 29(3), 123-131. [Link]
da Silva, W. A., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Molecules, 27(1), 133. [Link]
Shaabani, A., & Dömling, A. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 25(23), 5657. [Link]
Ràfols, C., et al. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega, 5(12), 6523-6532. [Link]
Godet, T. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. [Link]
Interreg Vlaanderen-Nederland. (n.d.). Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. [Link]
International Journal of Novel Research and Development. (2023). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. IJNRD, 8(6). [Link]
ResearchGate. (2025). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. [Link]
Chromatography Online. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
Zhang, Y., et al. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Digital Discovery. [Link]
National Center for Biotechnology Information. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. [Link]
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. [Link]
Mohlala, T. P., & Coyanis, E. M. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 14(1), 1-23. [Link]
Fitzgerald, C. S., et al. (2022). Automated Optimization under Dynamic Flow Conditions. ChemRxiv. [Link]
Nature. (2021). Optimal thermodynamic conditions to minimize kinetic by-products in aqueous materials synthesis. [Link]
Tandi, M., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances, 15(1), 1-20. [Link]
PubMed. (2019). Rapid Optimization of Reaction Conditions Based on Comprehensive Reaction Analysis Using a Continuous Flow Microwave Reactor. [Link]
National Center for Biotechnology Information. (2021). Rapid Methods for Antimicrobial Resistance Diagnostics. [Link]
ResearchGate. (n.d.). Identification of bacteria using mass spectrometry techniques. [Link]
IIP Series. (n.d.). Modern Analytical Techniques Used for the Identification of Bioactive Molecules. [Link]
Longdom Publishing. (n.d.). Keys to Precise Compound Identification in Mass Spectrometry Techniques. [Link]
Technical Support Center: Dihydropyridine Hydrochloride Stability & pH Troubleshooting
Welcome to the Technical Support Center for Dihydropyridine (DHP) formulations. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, mechanistic insig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Dihydropyridine (DHP) formulations. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for managing the highly sensitive pH-dependent stability of DHP hydrochloride salts (e.g., nicardipine HCl, amlodipine, isradipine, felodipine).
Section 1: Core FAQs on pH-Dependent Stability & Degradation
Q1: Why does my nicardipine HCl solution precipitate or rapidly degrade when adjusted to physiological pH (7.4)?A1: Dihydropyridine hydrochloride salts are highly sensitive to alkaline environments. At a pH above 6.0, two distinct failure modes occur:
Physical Instability: The hydrochloride salt deprotonates, forming the free base. Because the free base is notoriously insoluble in aqueous media, this leads to immediate precipitation.
Chemical Degradation: An alkaline environment enhances the electron cloud density of the 1,4-dihydropyridine ring. This makes the molecule highly susceptible to oxidative aromatization (forming a pharmacologically inactive pyridine derivative) and nucleophilic attack on the ester bonds at the C3 and C5 positions, accelerating hydrolysis[1]. Optimal stability for nicardipine HCl is strictly maintained in the acidic range between pH 3.5 and 4.5[1].
Q2: If low pH prevents alkaline degradation, why does adding Hydrochloric Acid (HCl) to lower the pH cause my DHP HCl salt to crash out of solution?A2: This is a classic manifestation of the common ion effect . While a lower pH (3.0–4.5) protects the ester linkages from base-catalyzed hydrolysis, using a mineral acid like HCl introduces excess chloride ions into the system. The high chloride concentration shifts the dissociation equilibrium, drastically reducing the aqueous solubility of the dihydropyridine hydrochloride salt and causing it to precipitate[2]. To lower or buffer the pH without crashing the API, organic acids (e.g., citric acid or acetic acid) must be used instead of mineral acids[2].
Q3: What are the exact degradation pathways for DHPs under pH stress?A3: DHPs undergo specific acid-catalyzed hydrolysis at extremely low pH (< 2.0) and rapid base-catalyzed hydrolysis at high pH (> 6.0). For example, isradipine subjected to basic conditions (0.1 N NaOH) degrades nearly four times faster than under equivalent acidic conditions (0.1 N HCl), primarily losing its ester groups[3]. Furthermore, pH shifts combined with UV light exposure trigger rapid photo-oxidation, converting the active DHP ring into a pyridine derivative[4].
Logical mapping of dihydropyridine degradation pathways under pH and photolytic stress.
Section 2: Troubleshooting Experimental Workflows
Protocol 1: Formulating a Stable Aqueous Solution of DHP HCl
This self-validating protocol ensures the preparation of a stable parenteral or oral liquid formulation of a DHP HCl salt (e.g., Nicardipine HCl 2 mg/mL) without triggering common-ion precipitation or alkaline hydrolysis[5],[2].
Step-by-Step Methodology:
Buffer Preparation: Prepare a 0.0025 M citrate buffer solution using citric acid monohydrate and sodium hydroxide. Adjust the target pH to exactly 3.8.
Causality: Citrate provides robust buffering capacity without introducing chloride ions, entirely bypassing the common ion effect that causes precipitation.
Co-solvent Addition: Add a polyhydric alcohol (e.g., Sorbitol at 48 mg/mL) and an amino acid stabilizer (e.g., L-arginine) to the buffer.
Causality: Sorbitol ensures isotonicity, while L-arginine acts as a solubility enhancer for the highly lipophilic DHP molecule without acting as a destructive buffer at this pH range.
Actinic Protection: Transfer the compounding vessel to an amber-glass container or a dark room.
Causality: DHPs are intensely photolabile and will rapidly oxidize to pyridine derivatives under standard laboratory fluorescent lighting[4].
API Dissolution: Slowly add the DHP HCl active pharmaceutical ingredient (API) to the vortexing solution. Stir continuously at 25°C until complete dissolution is achieved.
Final pH Verification (Self-Validation): Measure the final pH. It must remain between 3.5 and 4.0. Critical: Do not adjust with HCl if the pH is high; use dilute citric acid to prevent sudden API crash.
Step-by-step formulation workflow for stabilizing dihydropyridine hydrochloride solutions.
Protocol 2: Stability-Indicating HPLC Method for Quantifying pH-Induced Degradants
When conducting forced degradation studies (acidic/alkaline hydrolysis), standard mobile phases often fail to resolve the parent DHP from its pyridine and ester-cleaved degradants. Use this optimized protocol[6].
Step-by-Step Methodology:
Column Selection: Equip the HPLC with a C18 reversed-phase analytical column (e.g., 150 mm × 3.9 mm, 5 μm).
Mobile Phase Preparation: Prepare an isocratic mixture of 70% Methanol and 30% aqueous Acetic Acid containing 0.01 M Triethylamine (TEA).
pH Adjustment: Adjust the aqueous portion to exactly pH 4.0.
Causality: Maintaining the mobile phase at pH 4.0 suppresses the ionization of the DHP free base, ensuring sharp peak shapes, while TEA acts as a silanol-blocking agent to prevent peak tailing[6].
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to ambient (25°C).
Detection: Set the Photodiode Array (PDA) detector to 353 nm.
Sample Injection & Validation: Inject 10 μL of the stressed sample. The parent DHP will typically elute around 8.9 minutes, while base-catalyzed hydrolysis degradants will elute earlier (e.g., 6.35 and 6.92 minutes) due to increased polarity from ester cleavage[6]. Chromatographic peak purity data must indicate no co-eluting peaks with the main API peak.
Section 3: Quantitative Data Reference
To assist in predicting stability during forced degradation workflows, the following table summarizes the degradation profile of Nicardipine HCl and related DHPs under various pH and environmental stresses.
Compatibility and Stability Study of Butorphanol, Nicardipine, Urapidil, and Tirofiban During Multidrug Simultaneous Infusion – Dove Press / PubMed Central (PMC). 1
US7585978B2 - Processes of manufacturing substituted-1,4-dihydropyridines, improved aqueous solutions thereof, and processes of manufacturing the solutions – Google Patents. 2
CHAPTER 2: Hydrolytic Degradation – The Royal Society of Chemistry.3
Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review – ResearchGate. 4
Development of an Oral Liquid Formulation of Nicardipine Hydrochloride Compounded with Simple Excipients for the Treatment of Pediatric Hypertension – MDPI.5
Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS – Arabian Journal of Chemistry. 6
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the bottleneck of prolonged reaction times during the N-alkylation of heterocyclic scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the bottleneck of prolonged reaction times during the N-alkylation of heterocyclic scaffolds. The synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (often referred to by its tautomeric name, 1-benzyl-2-aminopyridinium chloride) is a classic example [3].
Standard protocols involving the direct reaction of 2-aminopyridine with benzyl chloride in refluxing toluene or ethanol often require 12 to 24 hours to reach completion [4]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to drastically reduce your reaction times while maintaining or improving product yield and purity.
Part 1: Troubleshooting & FAQs
Q1: Why does the standard benzylation of 2-aminopyridine take over 12 hours?A: The slow kinetics are a result of two competing factors in the SN2 reaction mechanism. First, 2-aminopyridine is an ambident nucleophile. The exocyclic amino group's lone pair is delocalized into the pyridine ring via resonance, rendering it poorly nucleophilic. Consequently, alkylation occurs preferentially at the endocyclic pyridine nitrogen (whose sp2 lone pair is orthogonal to the
π
-system). However, the steric bulk of the adjacent amino group creates a high activation energy barrier for the incoming benzyl chloride. Second, benzyl chloride is only moderately electrophilic compared to its bromide or iodide counterparts. In non-polar solvents like toluene, the polar transition state of the SN2 reaction is poorly stabilized, leading to sluggish reaction rates.
Q2: How can I implement Microwave-Assisted Organic Synthesis (MAOS) to accelerate this reaction?A: MAOS is the most effective method for reducing the reaction time of this specific transformation [1]. By utilizing a polar solvent (such as acetonitrile or water) in a sealed microwave reactor, dielectric heating rapidly and uniformly raises the reaction temperature to 150–180 °C. This thermal energy easily overcomes the SN2 activation barrier. Under these conditions, the reaction time is reduced from 24 hours to approximately 15–30 minutes [2].
Q3: I do not have access to a microwave reactor. Can I accelerate the reaction under conventional heating?A: Yes. You can utilize a Finkelstein-type in situ activation . By adding a catalytic amount (0.1–0.2 equivalents) of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture, the iodide ion displaces the chloride on benzyl chloride to form benzyl iodide in situ. Benzyl iodide is a vastly superior electrophile due to the weaker C–I bond and the excellent leaving-group ability of iodide. The pyridine nitrogen rapidly attacks the benzyl iodide, and the displaced iodide re-enters the catalytic cycle. This strategy reduces the reaction time to 2–4 hours under standard reflux conditions.
Q4: Is it possible to run this reaction under solvent-free (neat) conditions?A: Yes. According to standard rate laws (Rate =
k
[2-aminopyridine][benzyl chloride]), maximizing the concentration of your reactants will proportionally increase the reaction rate. Heating the two solid/liquid reagents together without solvent at 100 °C drives the kinetics forward rapidly, often reaching completion in 1–2 hours. Caution: This method is highly exothermic. You must monitor the internal temperature closely to prevent thermal runaway and the formation of poly-alkylated degradation products.
Part 2: Quantitative Data Comparison
The following table summarizes the causal relationship between the chosen experimental condition and the resulting reaction kinetics.
Methodology
Reagents & Catalysts
Solvent
Temp (°C)
Reaction Time
Typical Yield (%)
Standard Heating
2-Aminopyridine + Benzyl chloride
Toluene
110 °C (Reflux)
18 – 24 hours
60 – 65%
MAOS (Microwave)
2-Aminopyridine + Benzyl chloride
Acetonitrile
150 °C
15 – 30 mins
85 – 90%
Finkelstein Catalysis
2-Aminopyridine + Benzyl chloride + NaI (0.1 eq)
Acetonitrile
82 °C (Reflux)
2 – 4 hours
80 – 85%
Solvent-Free (Neat)
2-Aminopyridine + Benzyl chloride
None
100 °C
1 – 2 hours
70 – 75%
Part 3: Validated Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system, incorporating in-process controls (TLC monitoring) to verify completion.
Protocol A: Microwave-Assisted Synthesis (MAOS)
Mechanism: Dielectric heating of polar transition states.
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 mmol, 94 mg) in 3.0 mL of anhydrous acetonitrile.
Reagent Addition: Add benzyl chloride (1.1 mmol, 139 mg / 126 µL) dropwise to the solution. Seal the vial with a pressure-rated crimp cap.
Irradiation: Place the vial in a dedicated monomode microwave synthesizer. Set the parameters to 150 °C with a hold time of 20 minutes (maximum power 200 W, normal absorption level).
In-Process Control: After cooling to room temperature, sample the mixture. Run a TLC (Eluent: 10% MeOH in DCM, UV visualization). The starting material spot (Rf ~ 0.6) should be completely consumed, replaced by a baseline/low-Rf spot corresponding to the highly polar pyridinium salt.
Isolation: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Triturate the resulting crude oil/solid with cold diethyl ether (10 mL) to precipitate the pure 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride as a white-to-off-white solid. Filter and dry under vacuum.
Heating: Heat the mixture to a gentle reflux (approx. 82 °C) using an oil bath.
In-Process Control: Monitor the reaction via TLC every 60 minutes. The reaction should reach >95% conversion within 3 hours.
Isolation: Cool the mixture to 0 °C in an ice bath. The product will often spontaneously crystallize. If not, add 15 mL of diethyl ether dropwise while stirring to induce precipitation. Filter the hydrochloride salt, wash with cold ether, and dry in a vacuum desiccator.
Part 4: Reaction Optimization Workflow
Decision tree for reducing the reaction time of 1-Benzyl-1,2-dihydropyridin-2-imine HCl synthesis.
References
False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction. Green Chemistry - ResearchGate. Available at:[Link]
Synthesis, Crystal Structure, Weak Interactions, and Optical Properties of an Organic Charge-Transfer Benzyl 2-Aminopyridinium Picrate Compound. Journal of Structural Chemistry - SciProfiles. Available at:[Link]
A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (PMC). Available at:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Structure-Activity Relationship of 1,2-Dihydropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals The dihydropyridine scaffold is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore and a privileged structure in the discovery of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The dihydropyridine scaffold is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore and a privileged structure in the discovery of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, antitubercular, and anti-inflammatory properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2-dihydropyridine analogs, with a primary focus on their well-documented anticancer activities, for which substantial comparative data exists. We will also explore other biological activities to offer a comprehensive view of the therapeutic potential of this important molecular framework.
Anticancer Activity of 1,2-Dihydropyridine Analogs: A Detailed SAR Analysis
Extensive research has been dedicated to the design and synthesis of 1,2-dihydropyridine derivatives as potent anticancer agents. These investigations have systematically unraveled how specific structural modifications to the 1,2-dihydropyridine core influence its cytotoxic efficacy against a range of cancer cell lines.
Key Structural Features and SAR Insights
The foundational structure for the anticancer 1,2-dihydropyridine analogs discussed herein is a 4,6-diaryl-1,2-dihydropyridine-3-carbonitrile scaffold. The key points of structural variation that significantly impact biological activity are the substituents at the C2, C4, and C6 positions of the dihydropyridine ring.
1. The Critical Role of the C2 Substituent: Imino vs. Oxo
A recurring and pivotal observation in the SAR of these compounds is the profound impact of the substituent at the C2 position. Analogs bearing a 2-imino moiety consistently demonstrate superior cytotoxic potency when compared to their 2-oxo counterparts.[2] This strongly suggests that the 2-imino group, which can function as both a hydrogen bond donor and acceptor, is likely a key pharmacophoric feature for effective interaction with the biological target.[2]
2. Influence of the C4-Aryl Substituent
The electronic and steric characteristics of the aryl substituent at the C4 position are major determinants of anticancer activity.
Oxygenated Substituents: A comparative analysis of various oxygenated aryl groups at the C4 position has revealed a clear trend. The presence of a 2-ethoxyphenyl group consistently confers the highest potency against the HT-29 human colon cancer cell line.[2] This is followed in activity by the 2-methoxyphenyl and 2-furanyl groups. In contrast, analogs featuring a 2-hydroxyphenyl substituent at this position are generally found to be less active.[2]
Halogenated Substituents: The introduction of a 3,4-dichlorophenyl group at the C4 position has also been investigated and has resulted in compounds with moderate to good anticancer activity.
3. Modulation by the C6-Aryl Substituent
The substitution pattern on the aryl ring at the C6 position also plays a role in fine-tuning the anticancer potency. The inclusion of a fluorine atom on this phenyl ring has been shown to be advantageous for activity.[2]
Comparative Performance Data of Anticancer 1,2-Dihydropyridine Analogs
The following table presents a comparative summary of the in vitro anticancer activity, expressed as IC50 values, of a series of 4,6-diaryl-2-imino/oxo-1,2-dihydropyridine-3-carbonitrile analogs against the HT-29 human colon cancer cell line. This data provides a quantitative basis for understanding the SAR discussed above.
To elucidate the mechanism of action of these potent anticancer agents, molecular docking studies have been conducted. These computational analyses suggest that the cytotoxic effects of these 1,2-dihydropyridine analogs may be mediated through the inhibition of key proteins that are crucial for cancer cell survival and proliferation, namely PIM1 kinase and survivin .[2]
Exploring Other Biological Activities of 1,2-Dihydropyridine Analogs
While the preponderance of SAR studies on 1,2-dihydropyridines has been in the context of cancer, research has also touched upon their potential in other therapeutic domains.
Antinociceptive Activity
An investigation into fentanyl analogues where the core piperidine ring was replaced with a 1,2-dihydropyridine moiety has demonstrated that these compounds exhibit antinociceptive (pain-relieving) properties. The most active compound in this series showed a 58% inhibition of writhing in a preclinical model at a dose of 0.4 mg/kg sc.[3] It is noteworthy, however, that these 1,2-dihydropyridine analogues were found to be less potent than their corresponding pyridine parent compounds, indicating that while the scaffold is tolerated, further structural optimization would be necessary to enhance their analgesic efficacy.[3]
A Comparative Perspective: 1,2-Dihydropyridines versus 1,4-Dihydropyridines
In the broader context of dihydropyridine chemistry, the isomeric 1,4-dihydropyridine scaffold has been more extensively explored and has led to the development of several blockbuster drugs, most notably the L-type calcium channel blockers used in the management of hypertension.[4][5] A comparative theoretical study on the hydride-donating ability of 1,2- and 1,4-dihydropyridine isomers has revealed that there is no straightforward linear relationship between the isomeric structure and its hydride-donating capacity.[4][6] These fundamental differences in their chemical properties likely contribute to their distinct pharmacological profiles and their divergent paths in drug development.
Experimental Protocols: A Guide to Synthesis and Evaluation
Four-Component Synthesis of 4,6-Diaryl-2-imino/oxo-1,2-dihydropyridine-3-carbonitriles
This section details a robust and efficient one-pot, four-component reaction for the synthesis of the 1,2-dihydropyridine analogs discussed in the anticancer section of this guide.[2]
For the Synthesis of 2-Oxo Analogs:
In a round-bottom flask, combine the appropriate aromatic ketone (1 mmol), aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) in ethanol (30 ml).
Reflux the resulting mixture for a period of 10 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion of the reaction, allow the mixture to cool to room temperature and then pour it into ice-cold water to precipitate the product.
Collect the solid product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 2-oxo-1,2-dihydropyridine derivative.
For the Synthesis of 2-Imino Analogs:
The procedure is analogous to that for the 2-oxo derivatives, with the exception that malononitrile (1 mmol) is used in place of ethyl cyanoacetate.
The reflux time for this reaction is typically longer, in the range of 16-18 hours.
In Vitro Anticancer Activity Screening: The MTT Assay
The following is a standardized protocol for assessing the cytotoxic activity of the synthesized 1,2-dihydropyridine analogs against various cancer cell lines.
Cancer cells (e.g., HT-29) are seeded into a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well and are allowed to adhere and proliferate overnight in a humidified incubator at 37°C with 5% CO2.
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
The cells are then treated with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) for a duration of 48 to 72 hours.
Following the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 4 hours.
The culture medium is then removed, and DMSO is added to each well to dissolve the formazan crystals that have formed.
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes a 50% inhibition of cell growth) is determined.
PIM1 Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay
This luminescent assay provides a quantitative measure of the inhibitory activity of the compounds against PIM1 kinase by detecting the amount of ADP produced during the kinase reaction.
A reaction mixture is prepared containing PIM1 kinase, a suitable peptide substrate (e.g., a peptide derived from the BAD protein), and ATP in a specialized kinase assay buffer.
The test compounds are added to the reaction mixture at various concentrations.
The kinase reaction is initiated by the addition of ATP, and the mixture is incubated at room temperature for a defined period (e.g., 60 minutes).
The reaction is then stopped by the addition of the ADP-Glo™ Reagent, which serves to deplete any remaining ATP in the mixture.
Subsequently, the Kinase Detection Reagent is added. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then utilized by a luciferase enzyme to produce a luminescent signal.
The intensity of the luminescence is measured, which is directly proportional to the amount of ADP produced and, therefore, to the activity of the PIM1 kinase.
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Visualizations: SAR and Synthesis
Caption: Key SAR findings for anticancer 1,2-dihydropyridine analogs.
Caption: Four-component synthesis of 1,2-dihydropyridine analogs.
References
Abdel-Fattah, M. A. O., El-Naggar, M. A. M., Rashied, R. M. H., Gary, B. D., Piazza, G. A., & Abadi, A. H. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Medicinal Chemistry, 8(3), 392–400. [Link]
Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(12), 7089–7116. [Link]
Pathak, S., Jain, S., & Pratap, A. (2024). A Review on Synthesis and Biological Potential of Dihydropyridines. Letters in Drug Design & Discovery, 21(1), 15–33. [Link]
Hori, M., Abe, Y., Ohkubo, K., & Fukuzumi, S. (2012). Analysis of structural features of dihydropyridine analogs needed to reverse multidrug resistance and to inhibit photoaffinity labeling of P-glycoprotein. Biochemical Pharmacology, 53(4), 531-537. [Link]
Bentham Science. (2023). A Review on Synthesis and Biological Potential of Dihydropyridines. Bentham Science Publishers. [Link]
Pathak, S., Jain, S., & Pratap, A. (2023). A Review on Synthesis and Biological Potential of Dihydropyridines. ResearchGate. [Link]
Salama, I., Abdel-Fattah, M. A. O., Hany, M. S., El-Sharif, S. A., El-Naggar, M. A. M., Rashied, R. M. H., Piazza, G. A., & Abadi, A. H. (2012). CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. Medicinal Chemistry, 8(3), 372–383. [Link]
Temple, C., Jr, Wheeler, G. P., Comber, R. N., Elliott, R. D., & Montgomery, J. A. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1135–1140. [Link]
RSC Publishing. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. Royal Society of Chemistry. [Link]
Dib, H., Abbas, M., & Younes, K. (2024). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies. Molecules, 29(13), 3163. [Link]
Salama, I., Abdel-Fattah, M. A., Hany, M. S., El-Sharif, S. A., El-Naggar, M. A., Rashied, R. M., Piazza, G. A., & Abadi, A. H. (2012). CoMFA and CoMSIA studies of 1,2-dihydropyridine derivatives as anticancer agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(3), 372–383. [Link]
Wang, Y., Zhang, J., & Cheng, J.-P. (2022). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. Molecules, 27(17), 5382. [Link]
Willems, R., Paavilainen, H., Vainio, M. J., & Pihlajaniemi, T. (2012). Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. Journal of Medicinal Chemistry, 55(22), 9551–9560. [Link]
Naik, T. R. R., & Naik, H. S. B. (2020). Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents. IntechOpen. [Link]
Warren, B. K., & Knaus, E. E. (1988). Synthesis and antinociceptive activity of 1-[2-(pyridyl)ethyl] and 1-[2-(dihydropyridyl)ethyl] analogues of fentanyl. Journal of Medicinal Chemistry, 31(1), 164–169. [Link]
Wang, Y., Zhang, J., & Cheng, J.-P. (2022). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. Molecules (Basel, Switzerland), 27(17), 5382. [Link]
A Comparative Guide to the Efficacy of Dihydropyridine-Based Calcium Channel Blockers
This guide provides an in-depth comparison of the efficacy of various dihydropyridine-based calcium channel blockers (CCBs), tailored for researchers, scientists, and drug development professionals. Our focus is on the n...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of the efficacy of various dihydropyridine-based calcium channel blockers (CCBs), tailored for researchers, scientists, and drug development professionals. Our focus is on the nuanced differences in their pharmacological profiles, supported by experimental data, to aid in the selection of the most appropriate agent for research and development endeavors.
Introduction: The Role and Mechanism of Dihydropyridine Calcium Channel Blockers
Dihydropyridine (DHP) derivatives are a class of L-type calcium channel blockers renowned for their potent antihypertensive properties. They function by inhibiting the influx of calcium ions into vascular smooth muscle cells and, to a lesser extent, cardiac muscle cells.[1] This blockade of calcium entry leads to the relaxation of vascular smooth muscle (vasodilation), a subsequent decrease in systemic vascular resistance, and ultimately, a reduction in blood pressure.[1][2]
The primary site of action for dihydropyridines is the L-type calcium channels in vascular smooth muscle, which gives them a high degree of vascular selectivity compared to other classes of CCBs like phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem).[2][3] This selectivity makes them particularly effective for treating hypertension.[2]
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Comparative Pharmacological Profiles
The efficacy and side-effect profiles of dihydropyridine CCBs are dictated by their unique pharmacokinetic and pharmacodynamic properties. Key differentiators include their onset and duration of action, vascular selectivity, and impact on heart rate.
Pharmacokinetic Properties
The pharmacokinetic profiles of different dihydropyridines influence their dosing frequency and the stability of their therapeutic effects. Newer generation agents have been developed to have a slower onset and longer duration of action to mitigate some of the reflex tachycardia associated with first-generation drugs like nifedipine.[4]
Pharmacodynamic Properties and Vascular Selectivity
Vascular selectivity is a critical parameter that distinguishes different dihydropyridines. A higher vascular-to-cardiac selectivity ratio indicates a more potent vasodilatory effect with less direct impact on myocardial contractility and conduction.[6] This selectivity is influenced by factors such as lipophilicity and the drug's interaction with the calcium channel at different membrane potentials.[6][7]
Studies have shown that second-generation dihydropyridines, with the exception of amlodipine, tend to have higher vascular selectivity than the first-generation nifedipine.[6] For instance, in vivo studies in spontaneously hypertensive rats demonstrated a higher vascular versus chronotropic selectivity for felodipine compared to nifedipine and amlodipine.[8]
The primary clinical application of dihydropyridine CCBs is the management of hypertension.[10][11] Numerous clinical trials have demonstrated their efficacy in lowering blood pressure.
A Bayesian network meta-analysis of 181 randomized controlled trials involving 21,383 patients compared the efficacy and safety of seven DHP-CCBs.[12] The results indicated that levamlodipine was most effective in reducing office systolic and diastolic blood pressure, as well as 24-hour ambulatory diastolic blood pressure.[12] Felodipine showed the highest probability of reducing 24-hour ambulatory blood pressure.[12]
A study comparing felodipine ER, amlodipine, and nifedipine GITS in patients with mild to moderate hypertension found no significant difference in their ability to lower ambulatory or clinic blood pressure.[13][14] Similarly, a study in African American patients with hypertension concluded that the efficacy, safety, and tolerability of amlodipine, felodipine ER, and nifedipine GITS were equivalent.[15]
Across various multi-center trials, treatment with amlodipine or nifedipine XL has been shown to achieve average reductions of 15-20 mmHg in systolic blood pressure and 10-15 mmHg in diastolic blood pressure.[16]
Side Effect Profiles
The side effects of dihydropyridine CCBs are primarily related to their vasodilatory effects.[17] Common adverse events include headache, flushing, dizziness, and peripheral edema.[10][11][18]
The aforementioned network meta-analysis also provided insights into the safety profiles of different DHP-CCBs.[12] Levamlodipine was found to have the least impact on heart rate.[12] In terms of adverse events, benidipine had the highest rates of cardiovascular and digestive system side effects, while nifedipine and amlodipine had the highest rates of central and peripheral nervous system adverse events, respectively.[12] Levamlodipine demonstrated significantly lower rates of total adverse events.[12]
Experimental Protocols for Efficacy Assessment
For researchers aiming to conduct their own comparative efficacy studies, the following outlines standard in vitro and in vivo methodologies.
In Vitro Assessment of Vasodilatory Potency
This protocol assesses the ability of a dihydropyridine CCB to relax pre-constricted arterial tissue, providing a direct measure of its vasodilatory effect.
Methodology:
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., Wistar rats).[19]
Tissue Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
Contraction Induction: Induce a submaximal contraction of the aortic rings using a contractile agent such as potassium chloride (KCl) or an adrenoceptor agonist (e.g., phenylephrine).[19]
Drug Application: Once a stable contraction is achieved, add cumulative concentrations of the dihydropyridine CCB being tested.
Data Acquisition: Record the changes in isometric tension.
Analysis: Construct concentration-response curves and calculate the IC50 (the concentration of the drug that causes 50% relaxation) to determine the potency of the CCB.[6]
Caption: Workflow for in vitro assessment of vasodilatory potency.
In Vivo Assessment of Antihypertensive Efficacy
This protocol evaluates the blood pressure-lowering effects of dihydropyridine CCBs in a hypertensive animal model.
Methodology:
Animal Model Selection: Utilize a well-established model of hypertension, such as the Spontaneously Hypertensive Rat (SHR) or the two-kidney, one-clip (2K1C) Goldblatt hypertension model.[20][21][22]
Blood Pressure Measurement: Acclimate the animals to the blood pressure measurement technique (e.g., tail-cuff method or radiotelemetry) to ensure accurate baseline readings.[20]
Drug Administration: Administer the dihydropyridine CCB via an appropriate route (e.g., oral gavage).
Data Collection: Measure blood pressure and heart rate at regular intervals before and after drug administration.[20]
Analysis: Compare the changes in blood pressure and heart rate from baseline and between different treatment groups.[20]
Caption: Workflow for in vivo assessment of antihypertensive efficacy.
Conclusion
The dihydropyridine class of calcium channel blockers offers a range of options for the management of hypertension and other cardiovascular conditions. While all share a common mechanism of action, their distinct pharmacokinetic and pharmacodynamic profiles lead to variations in their clinical efficacy and side-effect profiles. Newer generation agents generally offer advantages in terms of a more gradual onset and longer duration of action, which can lead to improved tolerability. The choice of a specific dihydropyridine for research or clinical development should be guided by a thorough understanding of these nuances, considering factors such as the desired onset of action, vascular selectivity, and potential for adverse effects.
References
MedCrave. (2017, July 17). Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. [Link]
ScholarWorks @ UTRGV. (2017, July 17). Dihydropyridines as Calcium Channel Blockers: An Overview. [Link]
Triggle, D. J. (1990). Calcium-channel antagonists: mechanisms of action, vascular selectivities, and clinical relevance. Cleveland Clinic journal of medicine, 57(4), 317–328. [Link]
Cleveland Clinic. (2025, June 4). Calcium Channel Blockers: Uses & Side Effects. [Link]
RxList. (2021, June 22). How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. [Link]
PubMed. (2023). Efficacy and Safety of Dihydropyridine Calcium Channel Blockers for Primary Hypertension: A Bayesian Network Meta-analysis. [Link]
PubMed. (1991). Calcium channel antagonists: cardiovascular selectivity of action. [Link]
PubMed. (2000). Comparison of the efficacy of dihydropyridine calcium channel blockers in African American patients with hypertension. ISHIB Investigators Group. International Society on Hypertension in Blacks. [Link]
PubMed. (1995). Vascular versus myocardial selectivity of dihydropyridine calcium antagonists as studied in vivo and in vitro. [Link]
PubMed. (1995). [Vascular effects of dihydropyridines]. [Link]
NCBI Bookshelf. (2024, February 22). Calcium Channel Blockers. [Link]
ResearchGate. (2023). Efficacy and Safety of Dihydropyridine Calcium Channel Blockers for Primary Hypertension: A Bayesian Network Meta-analysis. [Link]
MDPI. (2024, June 22). The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations. [Link]
PubMed. (1998). Comparative effects of felodipine ER, amlodipine and nifedipine GITS on 24 h blood pressure control and trough to peak ratios in mild to moderate ambulatory hypertension: a forced titration study. [Link]
Medical News Today. (2023, November 8). Calcium channel blockers: Types, uses, and side effects. [Link]
International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. [Link]
Oregon State University. (2015, July). Class Update: Calcium Channel Blockers (dihydropyridine and non-dihydropyridine) and Fixed-dose Combinations. [Link]
Slideshare. (2016, November 28). Animal Models for anti-hypertensive Drugs. [Link]
PubMed. (1993). Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses. [Link]
Semantic Scholar. (1998). Comparative effects of felodipine ER, amlodipine and nifedipine GITS on 24 h blood pressure control and trough to peak ratios in mild to moderate ambulatory hypertension: a forced titration study. [Link]
GSC Biological and Pharmaceutical Sciences. (2022, June 4). Review on in vivo and in vitro experimental model of anti-hypertensive agent. [Link]
ResearchGate. (2000). Standardized protocol for measuring the effect of Ca2+ channel blocker on Ca2+ channel current. [Link]
Liv Hospital. (2026, March 20). Amlodipine, Nifedipine, Felodipine. [Link]
S. Karger AG. (1992). Pharmacokinetics and Pharmacodynamics of Amlodipine. [Link]
ResearchGate. (2013). Pharmacokinetics of Dihydropyridine Calcium Antagonists. [Link]
GSC Biological and Pharmaceutical Sciences. (2022, June 4). Review on in vivo and in vitro experimental model of anti-hypertensive agent. [Link]
ResearchGate. (2020, September 10). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. [Link]
In vivo testing of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride in animal models
An In-Depth Comparative Guide to the In Vivo Testing of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride in Animal Models This guide provides a comprehensive framework for the preclinical in vivo evaluation of 1-Benzyl-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the In Vivo Testing of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride in Animal Models
This guide provides a comprehensive framework for the preclinical in vivo evaluation of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride. Given the limited public data on this specific molecule, this document establishes a scientifically rigorous testing strategy based on the well-documented activities of its core chemical scaffold, the dihydropyridine (DHP) ring system. The DHP moiety is a privileged structure in medicinal chemistry, most famously associated with L-type calcium channel blockade and widely used in the treatment of hypertension.[1] Furthermore, derivatives of 1,2-dihydropyridine are foundational for the synthesis of various biologically active alkaloids and other therapeutic agents, indicating a broad potential for diverse pharmacological effects.[1]
Therefore, this guide proposes a two-pronged investigative approach, comparing the subject compound against established agents in both the cardiovascular and neurological therapeutic areas. This dual-pathway analysis allows for a broad screening of potential efficacy and provides a robust dataset for further development.
Part 1: Cardiovascular Activity Profiling in Spontaneously Hypertensive Rats (SHR)
Rationale and Mechanistic Hypothesis
The 1,4-dihydropyridine scaffold is the cornerstone of a major class of antihypertensive drugs that function by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] The structural similarity of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride suggests a plausible, similar mechanism of action. The Spontaneously Hypertensive Rat (SHR) model is the gold standard for preclinical assessment of antihypertensive agents due to its genetic predisposition to hypertension, which closely mimics essential hypertension in humans.
For this arm of the study, Nifedipine , a first-generation and extensively characterized dihydropyridine calcium channel blocker, will serve as the primary comparator. This allows for a direct comparison of potency, efficacy, and duration of action.
Experimental Workflow: Antihypertensive Efficacy Study
Caption: Workflow for assessing antihypertensive effects in SHR model.
Detailed Experimental Protocol: SHR Model
Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 14-16 weeks.
Acclimation: Animals are acclimated for a minimum of 7 days upon arrival, with free access to standard chow and water.
Baseline Measurement: For 3 consecutive days prior to the study, systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are measured using a non-invasive tail-cuff system to establish a stable baseline.
Grouping and Dosing:
Animals are randomly assigned to treatment groups (n=8 per group).
Group 1: Vehicle Control (e.g., 0.5% Methylcellulose in water).
Group 2-4: 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (e.g., 1, 3, 10 mg/kg, p.o.). Dose selection should be based on preliminary tolerability studies.
Group 5: Nifedipine (e.g., 10 mg/kg, p.o.) as the positive control comparator.
Data Collection: Blood pressure and heart rate are measured at pre-dose (T=0) and at 1, 2, 4, 8, and 24 hours post-administration.
Endpoint Analysis: The primary endpoint is the change in Mean Arterial Pressure (MAP) from baseline. MAP is calculated as: MAP = DBP + 1/3(SBP - DBP).
Data Presentation: Comparative Antihypertensive Efficacy
Treatment Group
Dose (mg/kg, p.o.)
Peak ΔMAP (mmHg) @ Time (h)
Duration of Action (>15% reduction) (h)
Vehicle Control
-
-
-
1-Benzyl-1,2-dihydropyridin-2-imine HCl
1
Experimental Data
Experimental Data
3
Experimental Data
Experimental Data
10
Experimental Data
Experimental Data
Nifedipine (Comparator)
10
Expected ~30-40 mmHg @ 2-4h
Expected ~6-8h
Part 2: Neurological Activity Profiling in the Maximal Electroshock (MES) Seizure Model
Rationale and Mechanistic Hypothesis
Certain dihydropyridine derivatives have demonstrated anticonvulsant properties, suggesting that the core scaffold can interact with neuronal ion channels or receptors beyond the L-type calcium channel. The imine moiety is also present in various centrally active compounds. The Maximal Electroshock (MES) test is a fundamental and highly predictive screening model for identifying compounds effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures through neural tissue.
For this study, a direct comparison is made against a vehicle control to establish a proof-of-concept for anticonvulsant activity. Should the compound show efficacy, further studies against standard antiepileptic drugs (AEDs) like Phenytoin or Carbamazepine would be warranted.
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for anticonvulsant screening using the MES test.
Detailed Experimental Protocol: MES Model
Animal Model: Male Swiss mice (or similar strain), weighing 20-25g.
Grouping and Dosing:
Animals are randomly assigned to treatment groups (n=10 per group).
Group 1: Vehicle Control (e.g., Saline with 1% Tween 80).
Group 2-5: 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (e.g., 10, 30, 100, 300 mg/kg, intraperitoneal, i.p.). A wide dose range is used for initial screening.
Procedure:
At a predetermined time after drug administration (e.g., 30 minutes for i.p.), corresponding to the expected time of peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.
A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.
Endpoint: The primary endpoint is the presence or absence of the tonic hind limb extension phase of the seizure. An animal is considered "protected" if this phase is abolished.
Data Analysis: The percentage of animals protected in each group is calculated. This data can be used to determine an ED₅₀ (the dose required to protect 50% of the animals) using probit analysis.
Data Presentation: Comparative Anticonvulsant Activity
Treatment Group
Dose (mg/kg, i.p.)
Number of Animals Protected / Total
Protection (%)
Vehicle Control
-
0 / 10
0
1-Benzyl-1,2-dihydropyridin-2-imine HCl
10
Experimental Data
Experimental Data
30
Experimental Data
Experimental Data
100
Experimental Data
Experimental Data
300
Experimental Data
Experimental Data
ED₅₀ (95% CI)
-
-
Calculated Value
Part 3: Supporting Studies - Pharmacokinetics and Preliminary Toxicology
A critical component of any in vivo testing paradigm is understanding the drug's disposition in the body and its safety profile.
Pharmacokinetic (PK) Study: A satellite group of animals (e.g., Sprague-Dawley rats) should be administered the test compound at a therapeutically relevant dose. Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) to determine key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂). This data is crucial for correlating drug exposure with pharmacological effect.
Acute Toxicity/Tolerability: During all efficacy studies, animals must be closely monitored for any signs of toxicity. This includes changes in behavior (sedation, hyperactivity), physical appearance (piloerection), and autonomic signs. A separate acute toxicity study may be conducted to determine the maximum tolerated dose (MTD).
Conclusion and Future Directions
This guide outlines a logical, data-driven approach to the initial in vivo characterization of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride. By leveraging the known pharmacology of the dihydropyridine scaffold, we can efficiently probe the most probable therapeutic activities of this novel compound. The comparative structure against well-known drugs like Nifedipine provides immediate context for any observed efficacy.
Positive results in either the cardiovascular or neurological models would trigger a more focused series of follow-up experiments. For antihypertensive activity, this would include chronic dosing studies and investigations into the precise mechanism (e.g., in vitro calcium flux assays). For anticonvulsant activity, testing in other seizure models (e.g., subcutaneous pentylenetetrazole, scPTZ) would be necessary to define the compound's spectrum of activity. The integration of pharmacokinetic data at each stage will be essential for building a robust preclinical data package and making informed decisions for further development.
References
Rohde, J. M., et al. (2021). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PMC. [Link]
Ferrer-Montiel, A. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PMC. [Link]
Ferrer-Montiel, A. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. [Link]
Mahrath, A. J. (2016). Synthesis and spectroscopic studies of some imines derived from Benzidine and their conversion to 1, 3-oxazepine derivatives. ResearchGate. [Link]
Sakauchi, N., et al. (2016). Discovery of 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide (TAK-259) as a Novel, Selective, and Orally Active α1D Adrenoceptor Antagonist with Antiurinary Frequency Effects: Reducing Human Ether-a-go-go-Related Gene (hERG) Liabilities. PubMed. [Link]
Chu, G., & Li, C. (2010). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Royal Society of Chemistry. [Link]
Takahashi, Y., et al. (2018). In vivo screening of subcutaneous tolerability for the development of novel excipients. Semantic Scholar. [Link]
Sagan, J., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. ACS Publications. [Link]
Singh, R., & Kaur, M. (2021). Reactions of 1,2- & 1,4-Dihydropyridines. ResearchGate. [Link]
Sagan, J., et al. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. PMC. [Link]
Funai, A., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. MDPI. [Link]
Funai, A., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. ResearchGate. [Link]
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Funai, A., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. National Library of Medicine. [Link]
Petrone, D. A., et al. (2015). Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Beilstein Journals. [Link]
A Head-to-Head Comparison of Synthetic Routes for Dihydropyridines: From Classic Reactions to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the core of several blockbuster calcium channel blockers use...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the core of several blockbuster calcium channel blockers used in the treatment of cardiovascular diseases like hypertension and angina.[1][2] The synthesis of this privileged heterocycle has been a subject of intense research for over a century, leading to a diverse array of synthetic strategies. This guide provides a head-to-head comparison of the most significant synthetic routes to dihydropyridines, offering a critical analysis of their mechanisms, advantages, and limitations, supported by experimental data and detailed protocols.
The Enduring Legacy of the Hantzsch Synthesis
First reported by Arthur Hantzsch in 1881, the Hantzsch dihydropyridine synthesis remains the most direct and widely utilized method for constructing the 1,4-DHP ring system.[1][3] This multicomponent reaction (MCR) classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[3][4]
The reaction proceeds through a series of interconnected equilibria, beginning with the Knoevenagel condensation of one equivalent of the β-ketoester with the aldehyde to form an α,β-unsaturated carbonyl compound.[5] Concurrently, a second equivalent of the β-ketoester reacts with ammonia to generate an enamine. The key bond-forming step is a Michael addition of the enamine to the α,β-unsaturated carbonyl intermediate, followed by cyclization and dehydration to yield the 1,4-dihydropyridine product.[5]
Classical vs. Modern Hantzsch: A Necessary Evolution
The classical Hantzsch synthesis, while foundational, often suffers from drawbacks such as long reaction times, harsh conditions (typically refluxing in ethanol), and in some cases, low yields, particularly with sterically hindered substrates.[3][6] To address these limitations, numerous modifications have been developed, significantly enhancing the efficiency and scope of this venerable reaction.
Microwave-Assisted Hantzsch Synthesis: The application of microwave irradiation has revolutionized the Hantzsch synthesis, dramatically reducing reaction times from hours to minutes.[1][6] This is attributed to efficient and uniform heating, often leading to higher yields and cleaner reactions.[6][7]
Ultrasound-Assisted Hantzsch Synthesis: Sonication provides another energy-efficient alternative. The use of ultrasonic irradiation in aqueous micelles, for instance, has been shown to afford excellent yields (up to 96%) in a greener solvent system.[3]
Ionic Liquids in Hantzsch Synthesis: Ionic liquids (ILs) have emerged as versatile, non-toxic, and often recyclable catalysts and solvents for the Hantzsch reaction.[3][8] Their use can lead to high yields at room temperature, obviating the need for prolonged heating.[3]
Beyond Hantzsch: Alternative Routes to Pyridine-Based Scaffolds
While the Hantzsch synthesis is paramount for 1,4-DHPs, other named reactions offer access to substituted pyridines, which are often the oxidized counterparts of dihydropyridines and hold their own medicinal importance.
Bohlmann-Rahtz Pyridine Synthesis: This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes thermal cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[9][10] A significant advantage is that it directly produces the aromatic pyridine, bypassing the need for a separate oxidation step that is often required for Hantzsch products.[11] However, the high temperatures required for the final cyclization can be a limitation.[11]
Guareschi-Thorpe Condensation: This reaction provides pyridine derivatives through the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[12][13] Modern variations of this reaction have been developed using green chemistry principles, such as performing the reaction in water with ammonium carbonate.[13][14]
Kröhnke Pyridine Synthesis: This versatile method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source to generate highly functionalized pyridines.[15][16] A key advantage is that the pyridinium species is already at the correct oxidation level, eliminating the need for a final oxidation step.[17] The reaction has also been adapted for combinatorial and solid-phase synthesis.[17]
Ciamician-Dennstedt Rearrangement: This reaction involves the ring expansion of pyrroles to pyridines using a dihalocarbene.[18][19] While historically significant, the classical method is often limited by harsh conditions and the formation of halogenated products.[20] Modern modifications using α-chlorodiazirines as carbene precursors have expanded the scope to produce 3-arylpyridines and quinolines under milder conditions.[20][21]
Many dihydropyridine-based drugs are chiral, and their enantiomers often exhibit different pharmacological activities.[25] This has driven the development of asymmetric syntheses of 1,4-DHPs. Organocatalysis has emerged as a powerful tool in this area, with chiral Brønsted acids, such as BINOL-derived phosphoric acids, being successfully employed to catalyze the Hantzsch reaction with excellent enantioselectivities.[26][27] Other approaches include the use of chiral auxiliaries and metal-based catalysts.[25][28]
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ethanol (20 mL).
Stir the mixture at room temperature for 15 minutes.
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water (50 mL) with stirring.
Collect the precipitated solid by filtration, wash with cold water, and dry.
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
In a 10 mL microwave vial, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
Add a catalytic amount of an appropriate catalyst (e.g., p-toluenesulfonic acid) if required.[3]
Add a minimal amount of a suitable solvent (e.g., ethanol or solvent-free).
Seal the vial and place it in a microwave synthesizer.
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).[6][29]
After cooling, add water to the reaction mixture to precipitate the product.
Collect the solid by filtration, wash with water, and dry.
Purify by recrystallization if necessary.
Visualizing the Core Mechanisms
Caption: The mechanistic pathway of the Hantzsch dihydropyridine synthesis.
Caption: Overview of major synthetic routes to dihydropyridines and pyridines.
Conclusion
The synthesis of dihydropyridines has evolved significantly from the classical Hantzsch reaction. Modern methodologies, including microwave and ultrasound assistance, and the use of novel catalytic systems like ionic liquids, have made the synthesis more efficient, faster, and environmentally benign. While the Hantzsch synthesis remains the workhorse for 1,4-dihydropyridines, alternative routes such as the Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses provide valuable access to the corresponding aromatic pyridine scaffolds. The continued development of enantioselective methods is crucial for the synthesis of single-enantiomer dihydropyridine drugs. The choice of synthetic route will ultimately depend on the desired substitution pattern, scale of the reaction, and available resources.
References
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
de la Cruz, P., et al. (2008). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 13(12), 3193-3214. Available from: [Link]
Dondoni, A., & Massi, A. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters, 11(15), 3362–3365. Available from: [Link]
Robinson, D. J., et al. (2020). Enantioselective synthesis of 1,6-dihydropyridines with application to natural product. ACS Catalysis, 10(1), 51-55. Available from: [Link]
NSF PAR. CONCEPT Diversification of Indoles and Pyrroles by Molecular Editing: New Frontiers in Heterocycle-to-Heterocycle Transmutation. Available from: [Link]
Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 95-111. Available from: [Link]
Organic Chemistry Portal. Guareschi-Thorpe Condensation. Available from: [Link]
Quimicaorganica.org. Kröhnke synthesis of pyridine. Available from: [Link]
Liu, Y., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis, 13(10), 6936–6944. Available from: [Link]
Dondoni, A., & Massi, A. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters, 11(15), 3362–3365. Available from: [Link]
Wikipedia. Kröhnke pyridine synthesis. Available from: [Link]
Karimov, R. R., et al. (2019). Enantioselective Synthesis of Dihydropyridines Containing Quaternary Stereocenters Through Dearomatization of Pyridinium Salts. ACS Catalysis, 9(12), 11097–11103. Available from: [Link]
Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2039–2046. Available from: [Link]
Öhberg, L., & Westman, J. (2001). An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Synlett, 2001(8), 1296-1298. Available from: [Link]
Herrera, R., et al. (2018). First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. Molecules, 23(10), 2699. Available from: [Link]
Krauze, A., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(17), 3994. Available from: [Link]
Kelly, T. A., et al. (2003). Preparation of a Kröhnke Pyridine Combinatorial Library Suitable for Solution-Phase Biological Screening. Journal of Combinatorial Chemistry, 5(3), 247–255. Available from: [Link]
Lawrence, N. J., et al. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1075–1119. Available from: [Link]
Legeay, J.-C., et al. (2005). Ionic liquid phase technology supported the three component synthesis of Hantzsch 1,4-dihydropyridines and Biginelli 3,4-dihydropyrimidin-2(1H)-ones. Tetrahedron, 61(51), 12386-12397. Available from: [Link]
Liu, R., & Zhang, J. (2008). One-Pot Synthesis of Hantzsch Dihydropyridine Catalyzed by Ionic Liquid (BmimOAc) and the Oxidative Aromatization of Dihydropyridine Using FeCl3·6H2O. Asian Journal of Chemistry, 20(5), 3443-3448. Available from: [Link]
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Herrera, R., et al. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4‑Dihydropyridine Derivatives. The Journal of Organic Chemistry, 82(10), 5365–5374. Available from: [Link]
Al-Mulla, A. (2026). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 31(2), 241. Available from: [Link]
Dherange, B. D., et al. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society, 143(29), 11337–11344. Available from: [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Scientific Reports, 13(1), 13679. Available from: [Link]
Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(35), 11739-11745. Available from: [Link]
Kumar, A., et al. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters, 20(19), 6049–6053. Available from: [Link]
Sharma, A., et al. (2020). Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry, 20(13), 1194-1215. Available from: [Link]
Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2039–2046. Available from: [Link]
Journal of Medicinal and Medical Chemistry. Synthesis Methods of Calcium Channel Blockers: A Review. (2024). Available from: [Link]
Personal Chemistry. An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. Available from: [Link]
Wang, C., et al. (2017). Betainium-based ionic liquids catalyzed multicomponent Hantzsch reactions for the efficient synthesis of acridinediones. RSC Advances, 7(12), 7027-7032. Available from: [Link]
Connon, S. J. (2007). Asymmetric organocatalytic reductions mediated by dihydropyridines. Chemical Communications, (42), 4373-4386. Available from: [Link]
Asiri, A. M., et al. (2020). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 25(23), 5707. Available from: [Link]
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Li, Y., et al. (2023). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. RSC Advances, 13(23), 15822-15826. Available from: [Link]
Benfatti, F., et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 28(2), 700. Available from: [Link]
The 1,2-Dihydropyridine Scaffold: A Comparative Guide to Next-Generation Calcium Channel Modulators
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: Moving Beyond the 1,4-DHP Paradigm Calcium channel blockers (CCBs) are foundational in cardiovascular pharmacology. Histo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: Moving Beyond the 1,4-DHP Paradigm
Calcium channel blockers (CCBs) are foundational in cardiovascular pharmacology. Historically, the 1,4-dihydropyridine (1,4-DHP) scaffold—exemplified by blockbuster drugs like nifedipine and amlodipine—has dominated the landscape of L-type Ca²⁺ channel antagonists. However, the potent orthosteric binding of 1,4-DHPs leads to profound vasodilation. This becomes a dose-limiting toxicity when researchers attempt to leverage the DHP scaffold for non-cardiovascular indications, such as multidrug resistance (MDR) reversal in oncology, neuroprotection, or targeted antimicrobial therapies[1].
Enter the 1,2-dihydropyridine (1,2-DHP) scaffold. As a regioisomer of 1,4-DHP, the 1,2-DHP core presents a highly valuable, yet underexplored, pharmacological profile. It retains calcium channel modulatory activity but operates via a distinct receptor mechanism, bypassing the classic orthosteric site[2]. This guide objectively compares the 1,2-DHP scaffold against classic 1,4-DHPs and non-DHPs, detailing its mechanistic advantages, comparative performance data, and rigorous experimental validation protocols.
Mechanistic Advantages of the 1,2-DHP Scaffold
A. Divergent Receptor Binding & Reduced Off-Target Toxicity
While 1,4-DHPs strongly displace [³H]-nitrendipine at the orthosteric site of the CaV1.2 channel, 1,2-DHP analogs exhibit much lower affinity for this specific site despite maintaining potent Ca²⁺ antagonist activity[2]. This divergence indicates an allosteric or alternative binding mechanism. The research advantage is profound: 1,2-DHPs can modulate calcium flux or target P-glycoprotein (for MDR reversal) without triggering the severe hypotensive effects characteristic of 1,4-DHPs[1].
B. Synthetic Versatility & Privileged Intermediates
Unlike their 1,4-DHP counterparts, 1,2-DHPs are highly versatile synthetic precursors. They readily undergo transformations (such as Diels-Alder cycloadditions) to form complex bridged bicyclic systems, including isoquinuclidines. These bridged systems are the core of numerous bioactive alkaloids (e.g., dioscorine, ibogaine) and antiviral agents (e.g., oseltamivir)[3].
C. Enhanced Stability via Modern Cyclization
Historically, 1,2-DHPs were considered less stable than 1,4-DHPs. However, recent advances in metal-free cyclization—specifically aza-Claisen rearrangements and N-iodosuccinimide-induced electrophilic iodocyclization—have enabled the synthesis of highly substituted, bench-stable 1,2-DHPs that exhibit unique antiproliferative properties[4].
Pharmacological Pathway Comparison
Pharmacological divergence of 1,4-DHP and 1,2-DHP scaffolds on L-type calcium channels.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the performance of the 1,2-DHP scaffold against standard alternatives.
Parameter
1,4-DHP (e.g., Nifedipine)
1,2-DHP (Novel Analogs)
Non-DHP (e.g., Verapamil)
Primary Target Site
Orthosteric (CaV1.2)
Allosteric / Distinct Site
Pore-blocking (Intracellular)
[³H]-Nitrendipine Displacement
High (IC₅₀ < 1 nM)
Very Low (IC₅₀ > 10 µM)
Moderate (Allosteric shift)
Ca²⁺ Antagonist Activity
Very High
Moderate to High
High (Use-dependent)
Vasodilatory Potency
Profound (Dose-limiting)
Attenuated
Moderate
MDR Reversal Potential
Low (Due to toxicity)
High (Maintains efficacy)
Moderate
Synthetic Utility
End-product therapeutics
Precursor for Isoquinuclidines
End-product therapeutics
Experimental Workflows: Synthesis & Validation
To ensure scientific integrity, any investigation into 1,2-DHPs must utilize a self-validating system that confirms both the regioselectivity of the synthesis and the divergence of the pharmacological mechanism.
Experimental workflow for the synthesis and pharmacological validation of 1,2-DHP CCBs.
Protocol A: Regioselective Synthesis of 1,2-Dihydropyridines
Causality: Standard Hantzsch reactions thermodynamically favor the 1,4-DHP isomer. To selectively isolate the 1,2-DHP isomer, hydride reduction must be kinetically controlled at ultra-low temperatures to prevent rearrangement[3].
Reaction Setup: Dissolve the target substituted pyridine (1.0 eq) in anhydrous methanol. Purge the system with inert N₂ gas to prevent oxidative degradation of the enamine.
Kinetic Control: Cool the reaction vessel strictly to -70 °C using a dry ice/acetone bath. Causality: Higher temperatures (e.g., 0 °C in THF) will yield up to 40% of the unwanted 1,4-DHP isomer.
Reagent Addition: Slowly add methyl chloroformate (1.2 eq), followed by the portion-wise addition of sodium borohydride (NaBH₄) (1.5 eq).
Quenching & Extraction: After 2 hours of stirring at -70 °C, quench the reaction with cold water. Extract with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.
Self-Validation Checkpoint (NMR): Perform ¹H-NMR. The 1,2-DHP isomer is confirmed by the presence of a distinct multiplet for the C4/C5 vinylic protons, contrasting sharply with the isolated C4 methylene/methine signal typical of 1,4-DHPs.
Protocol B: Dual-Assay Pharmacological Validation
Causality: To prove that the synthesized 1,2-DHP acts as a CCB without orthosteric toxicity, it must demonstrate Ca²⁺ current inhibition in electrophysiology while failing to displace a known orthosteric radioligand[2].
Part 1: Whole-Cell Patch-Clamp (Efficacy)
Culture HEK293 cells stably expressing human CaV1.2 channels.
Establish a whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with a Cs⁺-based intracellular solution to block outward K⁺ currents.
Apply a voltage step protocol (holding at -80 mV, stepping to +10 mV) to elicit inward Ba²⁺/Ca²⁺ currents.
Perfuse the 1,2-DHP analog (1 µM to 100 µM). Record the dose-dependent reduction in peak inward current to calculate the IC₅₀.
Part 2: [³H]-Nitrendipine Displacement (Mechanism)
Prepare crude membrane fractions from the CaV1.2-expressing HEK293 cells.
Incubate the membranes with 0.5 nM [³H]-nitrendipine and varying concentrations of the 1,2-DHP analog for 60 minutes at 25 °C.
Self-Validation Checkpoint: Run a parallel control using unlabeled nifedipine (a 1,4-DHP). Nifedipine should rapidly displace the radioligand (IC₅₀ < 1 nM). If the 1,2-DHP analog shows high IC₅₀ in the patch-clamp but fails to displace [³H]-nitrendipine, the distinct allosteric mechanism is successfully validated.
References
Synthesis and calcium channel antagonist activity of nifedipine analogues containing 1,2-dihydropyridyl in place of the 1,4-dihydropyridyl moiety. Drug Design and Delivery (1988).[Link]
Cyclization and N-Iodosuccinimide-Induced Electrophilic Iodocyclization of 3-Aza-1,5-enynes To Synthesize 1,2-Dihydropyridines and 3-Iodo-1,2-dihydropyridines. The Journal of Organic Chemistry (2013).[Link]
Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances (2017).[Link]
Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[Link]
A Researcher's Guide to Reproducibility in Dihydropyridine Synthesis and Biological Evaluation
Introduction: The Dihydropyridine Scaffold and the Reproducibility Imperative Since their initial synthesis by Arthur Hantzsch in 1882, 1,4-dihydropyridines (DHPs) have become a cornerstone of medicinal chemistry.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Dihydropyridine Scaffold and the Reproducibility Imperative
Since their initial synthesis by Arthur Hantzsch in 1882, 1,4-dihydropyridines (DHPs) have become a cornerstone of medicinal chemistry.[1][2] This heterocyclic scaffold is the foundation for a major class of drugs known as calcium channel blockers, which are indispensable in the treatment of cardiovascular diseases like hypertension and angina.[3][4] Drugs such as Nifedipine, Amlodipine, and Felodipine are prominent examples of their therapeutic success.[4]
The journey from a synthesized powder in a flask to a reliable therapeutic agent is critically dependent on one overarching principle: reproducibility. In drug discovery, the ability to consistently synthesize a compound with the same purity and stereochemistry, and to reliably measure its biological activity, is paramount. Failure at either stage leads to wasted resources, misleading structure-activity relationships (SAR), and the potential abandonment of promising drug candidates.
This guide provides an in-depth analysis of the factors influencing the reproducibility of both the chemical synthesis of dihydropyridines and their subsequent biological evaluation. We will dissect common protocols, compare alternative methodologies, and present a framework for establishing a self-validating workflow from bench to biological insight. This content is designed for researchers, scientists, and drug development professionals who seek to build robustness and confidence into their DHP research programs. The principles of rigorous experimental design, thorough record-keeping, and transparent reporting are essential for ensuring the integrity of scientific findings.[5][6][7]
Part 1: Achieving Consistency in Dihydropyridine Synthesis
The Hantzsch reaction remains the most direct and widely used method for constructing the 1,4-dihydropyridine core.[8] It is a multi-component reaction that, in its classic form, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[8] While elegant, the traditional protocol is often plagued by issues that compromise reproducibility, such as long reaction times, the need for harsh organic solvents, and inconsistent yields.[2][9]
The Hantzsch Reaction Mechanism: A Reproducibility Roadmap
Understanding the mechanism is the first step toward controlling the outcome. The reaction proceeds through a series of equilibria, making it sensitive to reaction conditions. The key steps are:
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.
Michael Addition & Cyclization: The enamine adds to the α,β-unsaturated intermediate, which is followed by cyclization and dehydration to yield the final 1,4-DHP product.[8]
Caption: The Hantzsch 1,4-Dihydropyridine Synthesis Workflow.
Comparative Analysis of Modern Synthetic Protocols
To overcome the limitations of the classical Hantzsch reaction, numerous modifications have been developed. The choice of catalyst, solvent, and energy source can dramatically impact reaction time, yield, purity, and, most importantly, reproducibility. Modern approaches often prioritize green chemistry principles, utilizing recyclable catalysts and avoiding hazardous solvents.[3][10]
Protocol Aspect
Classical Method
Modern Green Alternatives
Rationale for Improved Reproducibility
Catalyst
Often uncatalyzed or uses stoichiometric acid/base.
Heterogeneous catalysts (Zeolites, magnetic nanoparticles), organocatalysts, recyclable Lewis acids.[1][10][11]
Heterogeneous catalysts are easily separated, minimizing contamination and ensuring consistent catalytic activity across batches. Recyclability reduces cost and variability.[1][3]
Solvent-free reactions eliminate a major source of variability and potential side reactions. Green solvents like water improve the environmental profile and can sometimes accelerate the reaction.[9]
Provides rapid, uniform heating, leading to significantly shorter reaction times, higher yields, and fewer side products by minimizing exposure to high temperatures.[2]
Drastically reduced reaction times minimize the opportunity for degradation or side reactions, leading to cleaner product profiles.
Experimental Protocol: A Reproducible, Ultrasound-Assisted Hantzsch Synthesis
This protocol leverages ultrasound irradiation and a green solvent to achieve high yields and reproducibility.[2]
Objective: To synthesize diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
Benzaldehyde (1.0 mmol, 106 mg)
Ethyl acetoacetate (2.0 mmol, 260 mg)
Ammonium acetate (1.2 mmol, 92 mg)
Ethanol (5 mL)
Ultrasonic bath (e.g., 40 kHz)
Round-bottom flask (25 mL)
Procedure:
Reactant Charging: In a 25 mL round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in 5 mL of ethanol.
Ultrasonic Irradiation: Place the flask in an ultrasonic bath, ensuring the water level is consistent with the reaction mixture level. Irradiate the mixture at room temperature.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 10 minutes (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 30-45 minutes.
Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 15 minutes to precipitate the product.
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum. The product is often obtained in high purity (>95%) without the need for column chromatography.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. This analytical validation is a non-negotiable step for ensuring reproducibility.[12]
Part 2: Ensuring Reliability in Biological Assays
The primary therapeutic action of most DHPs is the blockade of L-type voltage-gated calcium channels.[13] Therefore, the reproducible assessment of this activity is the most critical biological validation. However, several factors, from the choice of assay to the stereochemistry of the compound, can introduce significant variability.
Mechanism of Action: DHP Interaction with L-Type Calcium Channels
L-type calcium channels are crucial for regulating the contraction of vascular smooth muscle. When these channels open, calcium ions (Ca²⁺) flow into the cell, initiating a signaling cascade that leads to muscle contraction and an increase in blood pressure. DHPs bind to the channel protein, stabilizing it in a closed state and preventing this influx of Ca²⁺, which results in vasodilation.[14]
Caption: Dihydropyridine (DHP) mechanism of action on L-type calcium channels.
Comparative Guide to In Vitro Calcium Channel Blocking Assays
The choice of assay represents a trade-off between physiological relevance, throughput, and technical complexity. Ensuring reproducibility requires understanding the critical variables of the chosen method.
Directly measures ion current through single calcium channels in a cell membrane.
Very Low
Highly skilled operator, quality of cell seal ("giga-seal"), stable recording environment free of electrical noise and vibration.
Experimental Protocol: A Reproducible Isolated Rat Aorta Assay
This functional assay provides physiologically relevant data on the vasorelaxant properties of DHPs.
Objective: To determine the potency (IC₅₀) of a test DHP in relaxing a pre-contracted isolated rat aortic ring.
Materials:
Male Wistar rats (250-300g)
Krebs-Henseleit solution (Buffer)
Potassium Chloride (KCl) and Phenylephrine (PE) for inducing contraction
Test DHP and a reference standard (e.g., Nifedipine)
Organ bath system with force-displacement transducers
Procedure:
Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes. This step is critical for stable and reproducible responses.
Viability Check: Contract the tissues with 60 mM KCl. Rings that do not produce a robust and stable contraction should be discarded. Wash the tissues and allow them to return to baseline.
Pre-contraction: Induce a stable, submaximal contraction using an appropriate concentration of KCl (e.g., 60 mM) or an agonist like Phenylephrine.
Cumulative Concentration-Response: Once the contraction is stable, add the test DHP in a cumulative manner (increasing concentrations) to the bath. Allow the tissue to reach a steady-state response at each concentration before adding the next.
Data Analysis: Record the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of DHP that causes 50% relaxation).
Standardization: Always run a parallel experiment with a known standard like Nifedipine to validate the assay's performance on a given day.
The Critical Impact of Stereochemistry on Biological Activity
Most DHPs possess a chiral center at the C4 position of the dihydropyridine ring.[16][17] This results in two non-superimposable mirror images called enantiomers. It is a fundamental principle of pharmacology that these enantiomers can have vastly different biological activities, as they interact differently with their chiral biological targets, such as receptors and enzymes.[16][18]
For DHPs, it is common for one enantiomer (often the S-isomer) to be significantly more potent as a calcium channel blocker than the other.[15][19] For example, the S-isomer of pranidipine is approximately 50 times more potent than the R-isomer in its calcium channel blocking action.[15] Synthesizing a DHP as a racemic mixture (a 50:50 mix of both enantiomers) and failing to separate or quantify the ratio will inevitably lead to irreproducible biological data if the synthetic batches have even slight variations in their enantiomeric composition.
Caption: The 'three-point attachment' model explaining stereospecific drug-receptor interactions.
Part 3: An Integrated Workflow for End-to-End Reproducibility
True reproducibility is not achieved by optimizing synthesis and biological assays in isolation. It requires a holistic, self-validating system where each step is controlled, documented, and validated before proceeding to the next.
Caption: Integrated workflow highlighting critical control points for reproducibility.
Best Practices for a Self-Validating System:
Standard Operating Procedures (SOPs): Every protocol, from synthesis to cell culture to data analysis, must be meticulously documented in an SOP and followed without deviation.[6]
Analytical Rigor: Do not proceed to biological testing without unambiguous confirmation of the compound's structure and a purity level of >98% by a quantitative method like HPLC.
Stereochemical Integrity: For chiral DHPs, either resolve the enantiomers and test them separately or, at a minimum, establish a reproducible method to confirm a consistent enantiomeric ratio across all batches.
Data Management: Utilize Electronic Lab Notebooks (ELNs) to capture all experimental parameters, raw data, and analysis in real-time.[6] Adhering to FAIR (Findable, Accessible, Interoperable, and Reusable) data principles is crucial for transparency and long-term value.[6]
Reference Standards: Always include a well-characterized reference compound (e.g., a commercially available DHP drug) in biological assays to serve as a positive control and benchmark for day-to-day assay performance.
Conclusion
The value of the dihydropyridine scaffold in medicine is undeniable. However, the reliability of research in this area hinges on the scrupulous application of principles that ensure reproducibility. By adopting modern, green synthetic methods, understanding the critical variables within biological assays, and acknowledging the profound impact of stereochemistry, researchers can build a robust and efficient discovery pipeline. An integrated workflow, where rigorous analytical chemistry validates each synthetic batch before it enters a standardized biological screen, is not a burden but a necessary foundation for generating trustworthy, high-impact scientific data.
References
A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (n.d.). MDPI. Available at: [Link]
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University. Available at: [Link]
“On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. (2013). Journal of Chemistry. Available at: [Link]
Zachařová, A., et al. (2016). Optical isomers of dihydropyridine calcium channel blockers display enantiospecific effects on the expression and enzyme activities of human xenobiotics-metabolizing cytochromes P450. PubMed. Available at: [Link]
Ben-Ami, M., et al. (1995). A challenge to the concept that the use of calcium channel blockers causes reversible male infertility. PubMed. Available at: [Link]
National Academies of Sciences, Engineering, and Medicine. (2019). Improving Reproducibility and Replicability. Reproducibility and Replicability in Science. Available at: [Link]
Paris, D., et al. (2010). Selective Antihypertensive Dihydropyridines Lower Aβ Accumulation by Targeting both the Production and the Clearance of Aβ across the Blood-Brain Barrier. Molecular Medicine. Available at: [Link]
Singh, S. (2021). A Study on the Biological Evaluation of Dihydropyridines. Ignited Minds Journals. Available at: [Link]
Li, Z., et al. (2024). CaBind_MCNN: Identifying Potential Calcium Channel Blocker Targets by Predicting Calcium-Binding Sites in Ion Channels and Ion Transporters Using Protein Language Models and Multiscale Feature Extraction. Journal of Chemical Information and Modeling. Available at: [Link]
Lab Manager. (2023). Ensuring Reproducibility in Biological Research. Available at: [Link]
Dietz, J. D., et al. (2008). A Number of Marketed Dihydropyridine Calcium Channel Blockers Have Mineralocorticoid Receptor Antagonist Activity. Hypertension. Available at: [Link]
Patil, P., & Mahajan, V. (2022). The Basics of Optical Isomerism and its Role in Biological Activity of Drugs: Asymmetric Drug Synthesis and Resolution. ResearchGate. Available at: [Link]
1,4-Dihydropyridines: Synthetic Methodologies, Green Advances, and Expanding Pharmacological Horizons. (2023). International Journal of Foundation for Modern Research. Available at: [Link]
Therapeutic Potential of Calcium Channel Blockers in Neuropsychiatric, Endocrine and Pain Disorders. (2024). MDPI. Available at: [Link]
Habtemariam, S. (2018). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. ResearchGate. Available at: [Link]
Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. (2023). MDPI. Available at: [Link]
Taira, N., & Himori, N. (1999). Differential properties of the optical-isomers of pranidipine, a 1,4-dihydropyridine calcium channel modulator. R Discovery. Available at: [Link]
Chatki, P. K., & Tabassum, S. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. ResearchGate. Available at: [Link]
Sauro, V., et al. (2023). Advancing reproducibility can ease the 'hard truths' of synthetic biology. Synthetic Biology. Available at: [Link]
A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021). Sciforum. Available at: [Link]
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). MDPI. Available at: [Link]
Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2022). Frontiers in Chemistry. Available at: [Link]
Improving experimental reproducibility through comprehensive research protocols. (2024). FEBS Open Bio. Available at: [Link]
Request PDF: Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (2024). ResearchGate. Available at: [Link]
Wünnemann, F., et al. (2012). Synthesis and SAR of β-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. Journal of Medicinal Chemistry. Available at: [Link]
Advanced In Vitro Evaluation of Dihydropyridines: A Methodological and Statistical Comparison Guide
Dihydropyridines (DHPs) are a cornerstone class of L-type voltage-gated calcium channel (LTCC) allosteric modulators, widely utilized in cardiovascular and neurological pharmacotherapy. As novel DHPs and fluorescent DHP...
Author: BenchChem Technical Support Team. Date: April 2026
Dihydropyridines (DHPs) are a cornerstone class of L-type voltage-gated calcium channel (LTCC) allosteric modulators, widely utilized in cardiovascular and neurological pharmacotherapy. As novel DHPs and fluorescent DHP probes enter preclinical development, the need for rigorous, self-validating in vitro assays and robust statistical frameworks is paramount.
This guide provides a comprehensive comparison of standard DHPs (e.g., Amlodipine, Nifedipine) and modern derivatives, detailing the causal logic behind experimental design and the statistical pipelines required to extract reliable pharmacological metrics.
Mechanistic Grounding: State-Dependent Blockade
Unlike pore-blocking calcium antagonists, 1,4-dihydropyridines act as allosteric modulators that bind preferentially to the α1 subunit (CaV1.2 or CaV1.3) of the LTCC when the channel is in an inactivated state[1]. This state-dependence dictates that the inhibitory potency (
IC50
) of a DHP is inextricably linked to the membrane potential of the cell during the assay. For instance, slow-acting drugs like Amlodipine exhibit a highly voltage-modulated block, showing significantly enhanced potency at depolarized membrane potentials compared to fast-acting agents like Nifedipine[2].
Fig 1. LTCC signaling pathway and allosteric state-dependent blockade by dihydropyridines.
Self-Validating Experimental Protocols
To accurately compare the efficacy of novel DHPs against established clinical standards, researchers must utilize assays that isolate the specific biophysical properties of the LTCC while preventing endogenous cellular feedback loops from skewing the data.
Protocol A: Automated Whole-Cell Patch-Clamp (The Gold Standard)
Patch-clamp electrophysiology provides the highest resolution for quantifying voltage-dependent block. When evaluating DHPs, the protocol must be engineered to prevent signal degradation.
Cell Preparation : Utilize a stable cell line (e.g., HEK 293) expressing the cardiac CaV1.2 α1, β2, and α2δ1 subunits to ensure uniform receptor density[1].
Charge Carrier Substitution (Causality) : Replace extracellular
Ca2+
with 90 mM
BaCl2
in the recording solutions. Why? Calcium entering the channel binds to endogenous calmodulin, triggering rapid[3]. Barium permeates the LTCC pore but does not trigger CDI, allowing the researcher to isolate the drug's effect on Voltage-Dependent Inactivation (VDI) without confounding autoinhibitory artifacts[4].
Run-Down Monitoring (Self-Validation) : Elicit test pulses (e.g., step to +10 mV for 300 ms) every 10 seconds for 3 minutes prior to drug application. Validation Check : If the peak inward barium current degrades by >10% during this baseline period (current run-down), the cell must be discarded. Proceeding with an unstable baseline will result in false-positive inhibition metrics.
Compound Application : Apply vehicle (0.1% DMSO) as a negative control, followed by escalating doses of the test DHP, and conclude with a saturating dose of Nifedipine (10 μM) as a positive control to define maximum block[1].
For screening large DHP libraries, fluorescence imaging offers superior throughput, though it sacrifices precise voltage control.
Dye Loading : Incubate cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM or Cal520) for 45 minutes.
Baseline Acquisition : Record baseline fluorescence (
F0
) for 30 seconds to establish the resting state noise floor.
Depolarization (Causality) : Inject 50 mM KCl into the extracellular medium. Why? High extracellular potassium alters the Nernst equilibrium, forcing membrane depolarization which triggers the voltage-gated opening of LTCCs, resulting in a massive calcium influx[5].
Signal Quantification : Calculate the peak response as
ΔF/F0=(FKCl−F0)/F0
. A valid plate must show complete suppression of the
ΔF/F0
spike in wells pre-treated with 10 μM Nifedipine[5].
Quantitative Data Comparison
The following table summarizes the comparative in vitro performance of different DHP generations, highlighting the critical divergence in their voltage-dependence and onset kinetics.
DHP Compound
Classification
IC50
(Ca²⁺-induced, Depolarized)
IC50
(K⁺-induced Depolarization)
Onset Kinetics
Primary Target
Nifedipine
1st Generation
4.1 nM
7.1 nM
Fast (< 1 min)
CaV1.2 (LTCC)
Amlodipine
3rd Generation
1.9 nM
19.4 nM
Very Slow (> 20 min)
CaV1.2 (LTCC)
FluoDiPine 6
Fluorescent Probe
650 nM (Patch-Clamp)
1,080 nM (Ca²⁺ Imaging)
Fast
CaV1.2 (LTCC)
Data synthesized from comparative vascular smooth muscle assays and modern recombinant cell line evaluations[1][2]. Note that Amlodipine is twice as potent as Nifedipine in highly depolarized states, but significantly less potent against transient depolarizing steps due to its slow association kinetics[2].
Statistical Analysis Pipeline
Generating raw data is only half the battle; the statistical transformation of that data dictates the integrity of the final pharmacological claims.
Fig 2. Statistical pipeline transforming raw electrophysiological data into comparative metrics.
Step 1: Non-Linear Regression for
IC50
Determination
Dose-response data must be fitted using a 4-Parameter Logistic (4PL) non-linear regression model (the Hill equation):
Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom
Causal Logic for Parameter Constraints :
Amateur analyses often arbitrarily constrain the Bottom parameter to 0% and the Top to 100%. As a rigorous scientist, you must float these parameters unless your positive control (e.g., 10 μM Nifedipine) experimentally proves a true 100% block in that specific cell. Floating the bottom parameter accounts for DHP-resistant residual currents (e.g., background leak or non-L-type channel contributions), ensuring the calculated
IC50
reflects only the DHP-sensitive fraction[6].
Step 2: Parametric Testing and the Log-Normal Assumption
When comparing the potency of a novel DHP against Amlodipine and Nifedipine using an Analysis of Variance (ANOVA), you cannot use raw
IC50
values.
Causal Logic for Log Transformation :
Concentration-based biological responses are log-normally distributed. Running an ANOVA on raw
IC50
values violates the fundamental assumptions of normality and homogeneity of variance. You must convert all
IC50
values to
pIC50
(
−Log10(IC50)
) before executing a One-Way ANOVA with a Dunnett’s or Tukey’s post-hoc test[7][8].
Step 3: Mixed-Effects Modeling for Kinetic Data
Because Amlodipine exhibits a uniquely slow onset of action[2], comparing its block to Nifedipine at a single time point is statistically invalid. Time-course data (e.g., % block measured every minute for 30 minutes) must be analyzed using a Mixed-Effects Model for Repeated Measures . This accounts for the intra-subject correlation of measurements taken from the same cell over time, allowing for a statistically sound comparison of the rate of block rather than just the final steady-state amplitude.
Comparative docking scores of dihydropyridine derivatives
An In-Depth Comparative Guide to the Docking Scores of Dihydropyridine Derivatives As a Senior Application Scientist in computational chemistry and drug discovery, I frequently evaluate the theoretical and empirical effi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Docking Scores of Dihydropyridine Derivatives
As a Senior Application Scientist in computational chemistry and drug discovery, I frequently evaluate the theoretical and empirical efficacy of novel therapeutic compounds. 1,4-Dihydropyridines (DHPs) represent a cornerstone class of L-type calcium channel blockers (CCBs) used globally for the management of hypertension and angina[1]. While first- and second-generation DHPs like Nifedipine and Amlodipine are clinical standards, the continuous evolution of molecular scaffolds necessitates rigorous comparative analysis[2].
This guide objectively compares the binding affinities of novel DHP derivatives against established alternatives using molecular docking—a computational technique that predicts the preferred orientation and binding free energy (
ΔG
) of a ligand within a target protein's active site.
Mechanistic Grounding: The Role of DHPs
To understand the significance of docking scores, we must first establish the causality of the biological target. DHPs exert their antihypertensive effects by selectively binding to the
α1
subunit of L-type voltage-dependent calcium channels (e.g., Cav1.2 or homologous CavAb proteins)[1].
By occupying this specific allosteric binding pocket, DHPs stabilize the channel in a closed conformation. This prevents the influx of extracellular
Ca2+
into vascular smooth muscle cells, directly inhibiting the calcium-calmodulin complex formation required for muscle contraction, ultimately leading to vasodilation[1].
Fig 1: Mechanistic pathway of 1,4-dihydropyridine derivatives inducing vasodilation.
Comparative Performance: Novel Derivatives vs. Standard Alternatives
In molecular docking, the binding affinity is expressed as Gibbs free energy (
ΔG
) in kcal/mol. A more negative score indicates a more spontaneous, thermodynamically favorable binding event, which typically correlates with a lower experimental IC50 value (higher potency)[2].
The table below synthesizes recent computational data comparing standard clinical DHPs against newly synthesized, highly optimized derivatives targeting calcium channel proteins (such as PDB IDs: 5KLB, 3LV3, and 6DAF)[1][2][3].
Compound / Ligand
Classification
Target Protein (PDB ID)
Docking Score (kcal/mol)
Performance vs. Baseline
Nifedipine
1st-Gen Standard
CavAb (5KLB)
-6.86
Baseline
Amlodipine
2nd-Gen Standard
CavAb (5KLB)
-7.20
Baseline
DHP-02
Novel Derivative
HLA-B*2705 / CaV (3LV3)
-7.26
+ 0.06 over Amlodipine
Compound 10
Novel Derivative
CavAb (5KLB)
-10.05
+ 2.85 over Amlodipine
Ligand 60
Novel Derivative
CaV (6DAF)
-11.98
+ 4.78 over Amlodipine
Data Interpretation:
The data clearly demonstrates that minor structural modifications to the core 1,4-DHP scaffold can yield profound improvements in binding affinity[2][3]. For instance, Compound 10 and Ligand 60 exhibit exceptionally low binding energies (-10.05 and -11.98 kcal/mol, respectively) compared to the standard Amlodipine (-7.20 kcal/mol)[2][3]. This enhanced affinity is primarily driven by the strategic placement of bulky, lipophilic, or chelating substituents at the C3 and C5 positions of the DHP ring, which optimize hydrophobic interactions with key residues (such as Tyr4311) within the binding pocket[4].
Experimental Logic: Building a Self-Validating Protocol
A docking score is only as reliable as the protocol used to generate it. To ensure scientific integrity, computational workflows must be designed as self-validating systems. Below is the step-by-step methodology required to accurately reproduce and validate the docking scores of DHP derivatives.
Step-by-Step Methodology
Ligand Preparation (Energy Minimization):
Action: Convert 2D DHP structures to 3D. Apply a force field (e.g., MMFF94 or PM3) to minimize the energy of the molecule[2].
Causality: Minimization resolves steric clashes and identifies the most thermodynamically stable conformation. Docking a high-energy, strained ligand will result in false-positive rejections.
Protein Preparation (Target Refinement):
Action: Retrieve the crystal structure (e.g., PDB ID: 5KLB). Strip all co-crystallized water molecules and add polar hydrogens[2].
Causality: X-ray crystallography often fails to resolve hydrogen atoms. Adding them is critical for the accurate calculation of hydrogen-bonding networks. Water molecules are removed because they can artificially occlude the active site, preventing the DHP ligand from accessing the allosteric pocket.
Grid Box Generation:
Action: Define a 3D bounding box centered precisely on the known active site residues (e.g., Tyr4311).
Causality: Restricting the search space to the active site (focused docking) increases the accuracy of the conformational search algorithm compared to blind docking.
System Validation (Redocking):
Action: Extract the native co-crystallized ligand from the PDB structure and redock it into the prepared protein using the defined grid box. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.
Causality:This is the critical self-validating step. If the RMSD is
≤
2.0 Å, the docking parameters are validated and proven capable of accurately predicting binding poses. If the RMSD > 2.0 Å, the grid box or preparation steps must be recalibrated.
Molecular Docking & Scoring:
Action: Execute docking for all DHP derivatives using AutoDock Vina or AutoDock 4.2 utilizing a Lamarckian Genetic Algorithm[1][2].
Causality: This algorithm efficiently explores the conformational space of the ligand (translations, rotations, and torsions) while evaluating the binding energy at each step.
Fig 2: Self-validating in silico molecular docking workflow for DHP derivatives.
Conclusion
The comparative analysis of docking scores reveals that next-generation 1,4-dihydropyridine derivatives (such as Compound 10 and Ligand 60) possess significantly superior theoretical binding affinities compared to legacy drugs like Nifedipine and Amlodipine[2][3]. By employing a rigorous, self-validating computational protocol, researchers can confidently utilize these
ΔG
values to prioritize lead compounds for subsequent in vitro IC50 validation and in vivo pharmacokinetic (ADMET) profiling[3].
References
Title : Integration of Molecular Docking Approaches with Experimental Synthesis: Evaluation of Novel 1,4-Dihydropyridine derivatives for Antihypertensive activity - Research Journal of Pharmacy and Technology
Source : rjptonline.org
URL : 1
Title : Synthesis, Docking Simulation, Biological Evaluations and 3D-QSAR Study of 1,4-Dihydropyridines as Calcium Channel Blockers - J-Stage
Source : jst.go.jp
URL : 4
Title : Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study
Source : japsonline.com
URL : 2
Title : Discovery of New Symmetrical and Asymmetrical 1,4-dihydropyridine Derivatives as Potential Antihypertensive Agents: An In silico Evaluation - PubMed
Source : nih.gov
URL : 3
A Guide to the Safe Disposal of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. Th...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS No. 58171-11-2). While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure—a substituted dihydropyridine containing an amine group and existing as a hydrochloride salt—provides clear guidance for a conservative and safe disposal pathway. Our core principle is to treat all novel or uncharacterized laboratory chemicals as hazardous waste to ensure maximum safety and environmental protection.[1]
Hazard Assessment and Chemical Profile
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride belongs to the class of nitrogen-containing heterocyclic compounds.[2] Due to the lack of specific toxicological data, we must infer its potential hazards from its structural components and related molecules. Structurally similar compounds, such as other benzylamines and pyridines, can exhibit properties ranging from skin and eye irritation to corrosivity and acute toxicity if ingested.[3][4][5] The hydrochloride salt form suggests good water solubility.[2]
Rationale: This conservative assessment is a cornerstone of laboratory safety. By anticipating the highest reasonable level of hazard based on chemical class, we establish a protocol that protects researchers and the environment from unknown risks. All subsequent procedures are derived from this initial assessment.
Property
Inferred Assessment
Source/Justification
Physical State
Solid
Based on typical hydrochloride salts of organic amines.
Skin Irritant/Corrosive, Serious Eye Irritant/Damage, Harmful if Swallowed
Inferred from related compounds like N1-benzylethane-1,2-diamine and 1-benzylpyridin-2-one.[3][4]
Incompatibilities
Strong Oxidizing Agents, Acids, Acid Chlorides
General incompatibility for amines. Mixing with acids can cause violent reactions.[3][7]
Waste Classification
Hazardous Chemical Waste (Non-Halogenated Amine)
Standard practice for laboratory chemicals lacking full safety data.[1]
Mandatory Personal Protective Equipment (PPE) and Handling
All handling and preparation for disposal of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]
Protection Type
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
Protects against potential splashes of solutions or accidental aerosolization of powder.[9]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile).
Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection
Standard laboratory coat.
Protects against incidental contact and contamination of personal clothing.
Respiratory
Chemical Fume Hood.
Essential to contain any powders or vapors, minimizing inhalation exposure.[3]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.[7][8] This compound must be treated as a non-halogenated, amine-containing organic waste.
Step 1: Designate a Waste Container
Select a clearly marked, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[10][11] Ensure the container is in good condition with a secure, sealing lid.
Step 2: Label the Container Immediately
As soon as the first particle of waste is added, the container must be labeled.[11] The label must include:
The words "HAZARDOUS WASTE "
The full chemical name: "1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride "
An approximate concentration or list of all constituents if it is a mixed waste stream.
Step 3: Collect All Waste Forms
Solid Waste: Carefully transfer any unused or waste solid compound into the designated container.
Solutions: Aqueous or solvent-based solutions containing the compound should be added to the same container, provided the solvents are compatible (i.e., non-halogenated).
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, pipette tips, or gloves, must also be placed in the solid hazardous waste container.[9]
Step 4: Secure and Store the Container
The container must be kept securely closed at all times, except when actively adding waste.[11] Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[9]
Diagram: Waste Collection Workflow
Caption: Workflow for collecting different forms of waste into a single, properly labeled container.
On-Site Storage and Final Disposal Pathway
Once collected, the sealed waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
Storage Requirements:
Segregation: The container must be physically segregated from incompatible waste streams, especially acids and oxidizers.[8] Store in secondary containment to prevent spills from spreading.
Location: The SAA should be in a well-ventilated area, away from heat sources.[9]
Final Disposal:
The ultimate disposal of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride is not performed by laboratory personnel. The properly collected, labeled, and sealed container must be transferred to your institution's Environmental Health & Safety (EHS) department for final disposal.[10] EHS will arrange for a licensed hazardous waste contractor to transport the material for destruction, typically via high-temperature incineration.[10]
Diagram: Overall Disposal Lifecycle
Caption: The lifecycle of chemical waste from the lab bench to its final destruction.
Emergency Procedures: Spills and Exposure
Small Spills (Contained within a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[10]
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Large Spills (Outside a fume hood or unmanageable):
Alert others and prevent entry into the affected zone.
Contact your institution's EHS or emergency response team immediately.[10]
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Protocol for Empty Container Disposal
Because the exact hazard level is not known, the most prudent course of action is to treat the empty container as if it held an acutely hazardous substance.[1]
Triple Rinse: Rinse the empty container three times with a solvent suitable for dissolving the compound (e.g., water or methanol).[1][8]
Collect Rinsate: Each rinse must be collected and disposed of as hazardous waste in your designated liquid waste container. Do not pour rinsate down the drain. [1][8]
Deface Label: Completely remove or deface the original chemical label on the container.
Final Disposal: After triple rinsing and defacing the label, the container can be disposed of in the appropriate solid waste stream (e.g., glassware box or regular trash for plastic, per institutional policy).[1]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride, upholding the principles of scientific integrity and laboratory safety.
References
Chemical Waste Disposal Guidelines. (n.d.). Rensselaer Polytechnic Institute.
Guide for Drain Disposal of Laboratory Chemicals. (n.d.). Cornell University Environmental Health and Safety.